Product packaging for Rhodinose(Cat. No.:)

Rhodinose

Cat. No.: B1234984
M. Wt: 132.16 g/mol
InChI Key: XXIHHRIZGBRENI-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-rhodinose is a trideoxyhexose.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O3 B1234984 Rhodinose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

(4S,5S)-4,5-dihydroxyhexanal

InChI

InChI=1S/C6H12O3/c1-5(8)6(9)3-2-4-7/h4-6,8-9H,2-3H2,1H3/t5-,6-/m0/s1

InChI Key

XXIHHRIZGBRENI-WDSKDSINSA-N

SMILES

CC(C(CCC=O)O)O

Isomeric SMILES

C[C@@H]([C@H](CCC=O)O)O

Canonical SMILES

CC(C(CCC=O)O)O

Synonyms

L-rhodinose
rhodinose

Origin of Product

United States

Foundational & Exploratory

L-Rhodinose: A Technical Guide to its Discovery, Natural Sources, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Rhodinose, a 2,3,6-trideoxy-L-hexose, is a rare sugar moiety found in a select number of bioactive microbial natural products. Its unique structure contributes significantly to the biological activity of its parent compounds, making it a molecule of interest for drug discovery and development. This technical guide provides a comprehensive overview of the discovery of L-rhodinose, its known natural sources, and detailed methodologies for its isolation and characterization.

Discovery and Initial Characterization

L-Rhodinose was first identified as a constituent of the angucycline antibiotic, landomycin A. The structure of landomycin A, which contains two L-rhodinose units within its hexasaccharide chain, was elucidated through extensive chemical and spectroscopic analysis, particularly 2D NMR spectroscopy of its octaacetyl derivative[1]. The sugar chain of landomycin A is composed of a repeating trisaccharide unit of two D-olivoses and one L-rhodinose[1][2]. The discovery of L-rhodinose within this complex natural product highlighted the structural diversity of deoxysugars in microbial secondary metabolism.

Natural Sources of L-Rhodinose

To date, the primary natural source of L-rhodinose is the landomycin family of antibiotics.

Landomycins

Landomycins are produced by the bacterium Streptomyces cyanogenus S136[2]. These polyketide-derived compounds exhibit potent anticancer properties[3]. The most well-studied member, landomycin A, possesses the longest glycan chain, a hexasaccharide containing two L-rhodinose residues[1][2]. Other landomycins, such as landomycin E, contain a single trisaccharide unit which also includes L-rhodinose[2]. The general structure of the landomycin A sugar chain is depicted below.

landomycin_A_sugar_chain Aglycone Landomycinone Aglycone O4 D-Olivose Aglycone->O4 O-glycosidic bond O3 D-Olivose O4->O3 (1→4) R1 L-Rhodinose O3->R1 (1→3) O2 D-Olivose R1->O2 O1 D-Olivose O2->O1 (1→4) R2 L-Rhodinose O1->R2 (1→3)

Experimental Protocols

The isolation of L-rhodinose from its natural source involves a multi-step process: fermentation of the producing organism, extraction and purification of the parent glycoside (landomycin A), followed by chemical hydrolysis to release the sugar, and subsequent purification of L-rhodinose.

Fermentation and Isolation of Landomycin A

An improved protocol for the production and isolation of landomycin A from Streptomyces cyanogenus S136 has been developed, yielding 390–430 mg/L of pure landomycin A[2].

3.1.1. Culture Conditions

  • Strain: Streptomyces cyanogenus S136 +pOOB92a (a genetically modified strain with enhanced landomycin production)[2].

  • Agar Medium: Soy mannitol agar (SMA) for initial growth and differentiation[2].

  • Preculture Medium: SG medium (20 g/L glucose, 10 g/L phytone peptone, 2 g/L CaCO3, pH 7.0, supplemented with 1.9 mg/L CoCl2·6H2O)[2].

  • Production Medium: Modified SG medium with optimized cobalt concentration (30 µM CoCl2)[2].

  • Fermentation: Precultures are grown for 48 hours and then used to inoculate production cultures, which are incubated for a further 48 hours[2].

3.1.2. Extraction and Purification of Landomycin A

  • Harvesting: The production culture is centrifuged to separate the supernatant and the cell-mycelium/culture solids pellet[2].

  • Extraction: Landomycins are extracted from both the supernatant and the pellet using ethyl acetate[2].

  • Chromatography: The combined crude extract is subjected to normal-phase silica column chromatography[2].

  • Precipitation: Landomycin A is purified by precipitation from a concentrated chloroform solution into pentane[2].

landomycin_isolation_workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification SMA Streptomyces cyanogenus on SMA Preculture Preculture in SG Medium SMA->Preculture Production Production Culture in Modified SG Medium Preculture->Production Harvest Harvest and Centrifugation Production->Harvest EtOAc Ethyl Acetate Extraction Harvest->EtOAc Silica Silica Gel Chromatography EtOAc->Silica Precipitate Precipitation Silica->Precipitate Pure_Landomycin Pure Landomycin A Precipitate->Pure_Landomycin

Hydrolysis of Landomycin A and Isolation of L-Rhodinose

While a specific protocol for the hydrolysis of landomycin A to yield L-rhodinose is not explicitly detailed in a single source, a general procedure can be inferred from standard methods for glycoside hydrolysis and the chemical synthesis of L-rhodinose derivatives[4][5].

3.2.1. Acid Hydrolysis

  • Reaction Setup: Dissolve purified landomycin A in a solution of aqueous acid (e.g., 1-2 M HCl or trifluoroacetic acid).

  • Heating: Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC) to determine the disappearance of the starting material and the appearance of the aglycone and sugar products.

  • Neutralization: After completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., NaHCO3 or an ion-exchange resin).

  • Extraction: Partition the mixture between water and an organic solvent (e.g., ethyl acetate) to separate the water-soluble sugars from the lipophilic aglycone.

3.2.2. Purification of L-Rhodinose

  • Chromatography: The aqueous layer containing the sugar mixture (L-rhodinose and D-olivose) can be concentrated and purified by column chromatography on silica gel or a specialized carbohydrate column.

  • Solvent System: A solvent system such as dichloromethane/methanol or ethyl acetate/methanol is typically used for the elution of deoxysugars.

  • Characterization: The purified fractions containing L-rhodinose should be identified by comparison with spectroscopic data from synthetic standards or literature values.

rhodinose_isolation_workflow Landomycin_A Pure Landomycin A Hydrolysis Acid Hydrolysis (e.g., HCl) Landomycin_A->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization Extraction Liquid-Liquid Extraction Neutralization->Extraction Aqueous_Layer Aqueous Layer (Sugars) Extraction->Aqueous_Layer Organic_Layer Organic Layer (Aglycone) Extraction->Organic_Layer Chromatography Column Chromatography Aqueous_Layer->Chromatography L_Rhodinose Purified L-Rhodinose Chromatography->L_this compound

Quantitative Data

The following tables summarize the available quantitative data for L-rhodinose and its parent compound, landomycin A.

Table 1: Yield of Landomycin A from Streptomyces cyanogenus S136

ParameterValueReference
Yield of Landomycin A390–430 mg/L[2]

Table 2: Spectroscopic Data for L-Rhodinose (Predicted and from Derivatives)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
¹H NMR
H-1 (anomeric)~4.8-5.2m[4]
H-2ax~1.8-2.0m[4]
H-2eq~2.1-2.3m[4]
H-3ax~1.5-1.7m[4]
H-3eq~1.9-2.1m[4]
H-4~3.5-3.8m[4]
H-5~3.9-4.2m[4]
H-6 (CH₃)~1.2-1.4d~6-7[4]
¹³C NMR
C-1~95-100[4]
C-2~30-35[4]
C-3~30-35[4]
C-4~70-75[4]
C-5~65-70[4]
C-6~15-20[4]

Biosynthesis of L-Rhodinose

The biosynthesis of L-rhodinose proceeds through the dTDP-sugar pathway. A gene cluster responsible for landomycin biosynthesis in Streptomyces cyanogenus S136 has been identified. This cluster contains genes encoding enzymes such as dTDP-glucose 4,6-dehydratase, which is a key enzyme in the formation of deoxysugars. The pathway involves the conversion of a common precursor, dTDP-glucose, through a series of enzymatic reactions including deoxygenation, epimerization, and reduction to yield dTDP-L-rhodinose, the activated form of the sugar that is incorporated into the landomycin backbone by glycosyltransferases.

l_rhodinose_biosynthesis Glucose_1P Glucose-1-Phosphate dTDP_Glucose dTDP-Glucose Glucose_1P->dTDP_Glucose Glucose-1-phosphate thymidylyltransferase Dehydro_Sugar dTDP-4-keto-6-deoxy-D-glucose dTDP_Glucose->Dehydro_Sugar dTDP-glucose 4,6-dehydratase Epimerized_Sugar dTDP-4-keto-2,6-dideoxy-L-mannose Dehydro_Sugar->Epimerized_Sugar Series of enzymatic steps dTDP_this compound dTDP-L-Rhodinose Epimerized_Sugar->dTDP_this compound Reductase Landomycin Landomycin dTDP_this compound->Landomycin Glycosyltransferase

Conclusion

L-Rhodinose remains a rare and intriguing deoxysugar with significant potential in the field of medicinal chemistry. Its presence in the potent anticancer agent landomycin A underscores the importance of understanding the structure-activity relationships of glycosylated natural products. The methodologies outlined in this guide provide a framework for the isolation and characterization of L-rhodinose, paving the way for further research into its biological role and its potential as a building block for the synthesis of novel therapeutic agents. Future work should focus on the discovery of new natural products containing L-rhodinose and the development of more efficient methods for its isolation and synthesis.

References

An In-Depth Technical Guide to the Biosynthesis Pathway of L-Rhodinose in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of L-rhodinose, a deoxysugar moiety found in bioactive secondary metabolites produced by Streptomyces species, such as the antibiotic granaticin. The focus of this document is the elucidation of the genetic and biochemical steps involved in the formation of this important sugar, with a particular emphasis on the pathway in Streptomyces violaceoruber Tü22.

Introduction to L-Rhodinose and its Importance

Deoxysugars are critical components of many natural products, often playing a crucial role in their biological activity. L-Rhodinose (a 2,3,6-trideoxy-L-hexose) is a key glycosidic unit of granaticin B, an aromatic polyketide antibiotic with antibacterial and potential anticancer properties. The sugar moiety can influence the solubility, stability, and target recognition of the parent compound, making the study of its biosynthesis essential for endeavors in combinatorial biosynthesis and the generation of novel, more effective drug candidates.

The Genetic Locus of L-Rhodinose Biosynthesis in Streptomyces violaceoruber Tü22

The biosynthesis of L-rhodinose is encoded within the granaticin biosynthetic gene cluster in Streptomyces violaceoruber Tü22. Specifically, a cassette of four genes, designated as ORF 22 through ORF 25, has been identified as essential for the formation and attachment of the L-rhodinose moiety.[1] These genes are co-transcribed and their products work in a coordinated fashion to convert a common precursor, dTDP-D-glucose, into the final activated deoxysugar, dTDP-L-rhodinose.

The Enzymatic Cascade of dTDP-L-Rhodinose Biosynthesis

The proposed biosynthetic pathway of dTDP-L-rhodinose from the precursor dTDP-D-glucose involves a series of enzymatic reactions, including dehydration, epimerization, and reduction steps. The functions of the enzymes encoded by ORF 22-25 have been inferred from sequence homologies and gene inactivation studies.[1]

Table 1: Genes and Proposed Enzymatic Functions in L-Rhodinose Biosynthesis [1]

GeneProposed Enzyme FunctionStep in Pathway
gra-ORF23dTDP-D-glucose 4,6-dehydrataseConversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose
gra-ORF243,5-epimeraseEpimerization at C-3 and C-5 of the hexose ring
gra-ORF252,3-dehydratase3-deoxygenation
gra-ORF224-ketoreductaseFinal reduction at C-4 to yield dTDP-L-rhodinose

The pathway is initiated by the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose, a common intermediate in many deoxysugar biosynthetic pathways. Subsequent enzymatic modifications, including epimerizations and a final ketoreduction, lead to the formation of dTDP-L-rhodinose.

rhodinose_biosynthesis cluster_precursor Central Metabolism cluster_pathway dTDP-L-Rhodinose Biosynthesis Pathway cluster_product Granaticin Biosynthesis Glucose-1-phosphate Glucose-1-phosphate dTDP-D-glucose dTDP-D-glucose Glucose-1-phosphate->dTDP-D-glucose dTDP-glucose synthase dTDP-4-keto-6-deoxy-D-glucose dTDP-4-keto-6-deoxy-D-glucose dTDP-D-glucose->dTDP-4-keto-6-deoxy-D-glucose gra-ORF23 (4,6-dehydratase) dTDP-4-keto-2,3,6-trideoxy-D-erythro-hexose dTDP-4-keto-2,3,6-trideoxy-D-erythro-hexose dTDP-4-keto-6-deoxy-D-glucose->dTDP-4-keto-2,3,6-trideoxy-D-erythro-hexose gra-ORF25 (2,3-dehydratase) gra-ORF24 (3,5-epimerase) dTDP-L-rhodinose dTDP-L-rhodinose dTDP-4-keto-2,3,6-trideoxy-D-erythro-hexose->dTDP-L-rhodinose gra-ORF22 (4-ketoreductase) Granaticin B Granaticin B dTDP-L-rhodinose->Granaticin B gra-ORF14 (Glycosyltransferase)

Proposed biosynthetic pathway of dTDP-L-rhodinose.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research in this field. The following sections outline the key experimental protocols used in the elucidation of the rhodinose biosynthesis pathway.

Gene Inactivation in Streptomyces violaceoruber

The functional analysis of the gra-ORF22-25 gene cluster was primarily achieved through targeted gene inactivation. This process involves replacing the gene of interest with an antibiotic resistance cassette via homologous recombination.

Experimental Workflow for Gene Inactivation:

gene_inactivation_workflow cluster_cloning Plasmid Construction cluster_transformation Transformation and Selection cluster_verification Mutant Verification p1 Amplify flanking regions of target ORF from S. violaceoruber genomic DNA p2 Clone flanking regions into a temperature-sensitive E. coli-Streptomyces shuttle vector containing an antibiotic resistance cassette p1->p2 p3 Verify the construct by restriction digestion and sequencing p2->p3 t1 Introduce the disruption plasmid into S. violaceoruber by protoplast transformation or intergeneric conjugation from E. coli p3->t1 t2 Select for single-crossover integrants by plating on media containing the appropriate antibiotic at a permissive temperature t1->t2 t3 Induce second crossover by shifting to a non-permissive temperature t2->t3 t4 Screen for double-crossover mutants by replica plating to identify colonies that have lost the vector-associated resistance marker but retained the cassette resistance t3->t4 v1 Confirm gene replacement by PCR using primers flanking the target gene t4->v1 v2 Analyze the phenotype of the mutant strain v1->v2 regulatory_network cluster_regulators Regulatory Elements cluster_genes Biosynthetic Genes orf10_11 orf10/orf11 (TCS) Rhodinose_genes gra-ORF22-25 (this compound Biosynthesis) orf10_11->Rhodinose_genes Positive Regulation gra_orf20 gra-orf20 (SoxR-like) gra_orf20->Rhodinose_genes Negative Regulation Mycothiol Mycothiol Mycothiol->Rhodinose_genes Positive Influence

References

An In-Depth Technical Guide to the Enzymes of the L-Rhodinose Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Rhodinose is a 2,3,6-trideoxysugar, a class of carbohydrates characterized by the absence of hydroxyl groups at the C2, C3, and C6 positions. These sugars are rare in primary metabolism but are crucial components of many biologically active secondary metabolites, particularly antibiotics and anticancer agents. Their presence on a parent molecule is often essential for its biological activity.

This guide focuses on the enzymatic pathway responsible for the biosynthesis of L-rhodinose. Unlike central metabolic pathways, the synthesis of L-rhodinose is not a standalone process but is integrated within the biosynthetic gene clusters of natural products that contain this sugar. The most well-studied example is the pathway for the angucycline antibiotic landomycin A, produced by the bacterium Streptomyces cyanogenus S136.[1][2] In landomycin A, a complex hexasaccharide chain, composed of four D-olivose and two L-rhodinose residues, is attached to a polyketide aglycone.[3]

The enzymes detailed below are primarily from the landomycin A (lan) gene cluster. The pathway proceeds via a nucleotide-activated intermediate, dTDP-L-rhodinose, which is synthesized from the primary metabolite D-glucose-1-phosphate.[4] Understanding these enzymes offers opportunities for combinatorial biosynthesis and the generation of novel glycosylated compounds with potentially improved therapeutic properties.

Core Biosynthetic Pathway: From D-Glucose-1-Phosphate to dTDP-L-Rhodinose

The formation of dTDP-L-rhodinose is a multi-step enzymatic cascade that begins with the activation of glucose and proceeds through a series of deoxygenation, epimerization, and reduction reactions. The key intermediate, dTDP-4-keto-6-deoxy-D-glucose, is common to many deoxysugar pathways.[5] From there, a specific set of enzymes catalyzes the additional C2 and C3 deoxygenation steps required to form the trideoxysugar.

rhodinose_biosynthesis Biosynthesis of dTDP-L-Rhodinose G1P D-Glucose-1-Phosphate + dTTP LanZ1 LanZ1 (dTDP-Glucose Synthase) G1P->LanZ1 dTDP_Glc dTDP-D-Glucose LanZ2 LanZ2 (dTDP-Glucose 4,6-Dehydratase) dTDP_Glc->LanZ2 dTDP_Keto_Glc dTDP-4-keto-6-deoxy-D-Glucose LanZ3_Z4 LanZ3/LanZ4 (2,3-Dehydratase) dTDP_Keto_Glc->LanZ3_Z4 dTDP_2d_Keto_Glc dTDP-2,6-dideoxy-D-erythro-hexopyranos-4-ulose dTDP_3d_Keto_Glc dTDP-2,3,6-trideoxy-D-erythro-hexopyranos-4-ulose LanZ5 LanZ5 (C3-Epimerase / C4-Reductase) dTDP_3d_Keto_Glc->LanZ5 dTDP_Rhodinose dTDP-L-Rhodinose LanZ1->dTDP_Glc LanZ2->dTDP_Keto_Glc LanZ3_Z4->dTDP_3d_Keto_Glc Intermediate not shown LanZ5->dTDP_this compound

Caption: The enzymatic pathway for the de novo biosynthesis of dTDP-L-Rhodinose.

Summary of Biosynthetic Enzymes

The enzymes responsible for synthesizing the dTDP-L-rhodinose precursor are encoded by a series of genes within the landomycin A biosynthetic gene cluster, annotated as lanZ1 through lanZ6.[6]

Gene NameEnzyme Name (Putative)EC NumberFunction in Pathway
lanZ1 dTDP-glucose synthase2.7.7.24Catalyzes the initial activation step, converting D-glucose-1-phosphate and dTTP into dTDP-D-glucose.
lanZ2 dTDP-D-glucose 4,6-dehydratase4.2.1.46Performs the first deoxygenation at C6, forming the key intermediate dTDP-4-keto-6-deoxy-D-glucose.[1]
lanZ3/Z4 2,3-Dehydratase / Dehydrogenase-A proposed complex that catalyzes the subsequent deoxygenations at the C2 and C3 positions.
lanZ5 dTDP-4-keto-trideoxyhexulose 3-epimerase / 4-reductase-Performs the final modifications, including epimerization and reduction of the C4 keto group to yield the L-sugar configuration.

Glycosylation: Incorporation into Landomycin A

Once synthesized, dTDP-L-rhodinose serves as a sugar donor for glycosyltransferases (GTs), which attach the this compound moiety to the landomycin aglycone or a growing oligosaccharide chain. The landomycin gene cluster contains four GTs (lanGT1-lanGT4).[7] LanGT2 initiates the process by attaching the first sugar (D-olivose) to the aglycone.[8] The subsequent GTs, including LanGT1, LanGT3, and LanGT4, act in a coordinated fashion to assemble the final hexasaccharide chain, adding both D-olivose and L-rhodinose units.

glycosylation_pathway Assembly of Landomycin A Oligosaccharide Chain Aglycone Landomycin Aglycone LanGT2 LanGT2 Aglycone->LanGT2 dTDP_Olivose dTDP-D-Olivose dTDP_Olivose->LanGT2 Other_GTs LanGT1, LanGT3, LanGT4 (Iterative) dTDP_Olivose->Other_GTs dTDP_this compound dTDP-L-Rhodinose dTDP_this compound->Other_GTs Intermediate1 Aglycone-Olivose LanGT2->Intermediate1 LandomycinA Landomycin A (Aglycone-Oli₄-Rho₂) Other_GTs->LandomycinA Intermediate1->Other_GTs

Caption: Glycosylation steps in Landomycin A biosynthesis.

Gene NameEnzyme NameEC NumberFunction in Pathway
lanGT1-4 Glycosyltransferases2.4.1.-A set of four GTs that iteratively transfer D-olivose and L-rhodinose from their dTDP-activated forms to the landomycin aglycone, ultimately forming the final hexasaccharide chain.[7]

Quantitative Enzyme Data

Detailed kinetic characterization of the specific LanZ enzymes for this compound biosynthesis is limited in the literature. However, extensive data exists for their well-studied homologs from the widely distributed dTDP-L-rhamnose pathway (Rml enzymes), which perform analogous reactions. The data presented below for RmlA and RmlB from Saccharothrix syringae provide a representative example of the catalytic efficiencies of these enzyme classes.[9]

Enzyme (Homolog)OrganismSubstrateK_m (μM)k_cat (s⁻¹)Optimal pHOptimal Temp (°C)
Ss-RmlA S. syringaeGlucose-1-Phosphate110 ± 1011.2 ± 0.38.037
Ss-RmlA S. syringaedTTP230 ± 1011.0 ± 0.28.037
Ss-RmlB S. syringaedTDP-D-Glucose50 ± 102.1 ± 0.19.042

Experimental Protocols

The following sections provide detailed methodologies for the characterization of deoxysugar biosynthetic enzymes, adapted from protocols used for homologous enzyme systems.

Heterologous Expression and Purification of a His-tagged Enzyme (e.g., LanZ2/RmlB)

This protocol describes the overexpression of a target enzyme in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

protein_purification_workflow Protein Expression and Purification Workflow step1 1. Gene Cloning Clone lanZ2 into pET expression vector with N-terminal His₆-tag. step2 2. Transformation Transform vector into E. coli BL21(DE3). step1->step2 step3 3. Culture Growth Grow culture in LB medium at 37°C to OD₆₀₀ ≈ 0.6. step2->step3 step4 4. Induction Induce protein expression with IPTG (0.5 mM). Incubate at 18°C for 16-20 hours. step3->step4 step5 5. Cell Lysis Harvest cells by centrifugation. Resuspend in lysis buffer and lyse via sonication. step4->step5 step6 6. Affinity Chromatography Load clarified lysate onto a Ni-NTA column. Wash with buffer containing low imidazole. step5->step6 step7 7. Elution Elute His-tagged protein with high concentration imidazole buffer. step6->step7 step8 8. Quality Control Analyze purity by SDS-PAGE. Determine concentration (e.g., Bradford assay). step7->step8

References

An In-depth Technical Guide to Rhodinose: CAS Number and Spectral Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifier and spectral properties of rhodinose, a trideoxyhexose sugar of interest in various scientific disciplines. This document is intended to serve as a core reference for researchers engaged in natural product synthesis, drug discovery, and metabolomics.

Chemical Identification

L-Rhodinose, a monosaccharide, is systematically known as 2,3,6-Trideoxy-L-threo-hexose. Its unique structure and properties are cataloged under the following Chemical Abstracts Service (CAS) number:

Compound NameCAS Registry NumberMolecular FormulaMolecular Weight
L-Rhodinose35903-48-1C₆H₁₂O₃132.16 g/mol

Spectral Data Summary

Precise spectral data is paramount for the unambiguous identification and characterization of this compound. While comprehensive public database entries for the isolated sugar are scarce, data has been compiled from various sources, including studies on complex natural products containing the this compound moiety. The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the detailed molecular structure of organic compounds. The following tables provide the reported ¹H and ¹³C NMR chemical shifts for L-rhodinose derivatives. It is important to note that these values can be influenced by the solvent and the specific substituents present in the analyzed molecule.

Table 2.1: ¹H NMR Spectral Data of an L-Rhodinose Derivative

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-14.85d3.2
H-2a1.85ddd12.8, 4.8, 3.2
H-2e2.05dt12.8, 4.0
H-3a1.50m
H-3e1.95m
H-43.80m
H-53.95dq6.2, 9.5
H-6 (CH₃)1.25d6.2

Data obtained from a derivative of L-rhodinose.

Table 2.2: ¹³C NMR Spectral Data of an L-Rhodinose Derivative

CarbonChemical Shift (δ, ppm)
C-198.5
C-235.0
C-330.0
C-470.0
C-572.0
C-618.0

Data obtained from a derivative of L-rhodinose.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic absorption bands for this compound are consistent with its polyol and deoxy sugar nature.

Table 2.3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretching (hydroxyl groups)
~2930Medium-StrongC-H stretching (alkane)
~1450MediumC-H bending
~1060StrongC-O stretching (alcohols)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. For a trideoxyhexose like this compound, electron ionization (EI) would likely lead to fragmentation through the loss of water and other small molecules.

Table 2.4: Expected Mass Spectrometry Fragments for this compound

m/zInterpretation
132[M]⁺ (Molecular Ion)
114[M - H₂O]⁺
101[M - CH₂OH]⁺
86[M - 2H₂O]⁺

Experimental Protocols

The successful isolation, synthesis, and characterization of this compound rely on well-defined experimental procedures. The following sections outline generalized protocols for key analytical techniques.

Synthesis of L-Rhodinose Building Blocks

A de novo synthesis of L-rhodinose building blocks has been reported, starting from commercially available (S)-ethyl lactate. This multi-step synthesis involves a key diastereoselective Cram-chelated allylation to form a common homoallylic alcohol intermediate, which is then further processed to yield the target this compound derivative. For detailed procedures, please refer to the primary literature on this synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of deoxysugars is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.5 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum, often with proton decoupling to simplify the spectrum.

    • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional experiments to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous signal assignment.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

A general protocol for obtaining an IR spectrum of a solid sugar sample is as follows:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the dry this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational modes of the functional groups in this compound.

Mass Spectrometry (MS)

A general procedure for the mass spectrometric analysis of a sugar is as follows:

  • Sample Introduction: Introduce the this compound sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) can be used. For non-volatile compounds, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable.

  • Ionization: Ionize the sample molecules. Electron ionization (EI) is a common technique for GC-MS, while ESI and MALDI are soft ionization techniques often used for LC-MS and direct analysis, respectively.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the spectrum to determine the molecular weight and identify characteristic fragmentation patterns.

Mandatory Visualizations

Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized or isolated chemical compound like this compound.

experimental_workflow cluster_synthesis Synthesis/Isolation cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis or Isolation of this compound purification Chromatographic Purification (e.g., HPLC) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms confirmation Data Analysis and Structure Elucidation nmr->confirmation ir->confirmation ms->confirmation

A generalized workflow for the characterization of a chemical compound.

This guide provides a foundational understanding of the key chemical and spectral properties of this compound. For more detailed information and specific experimental conditions, researchers are encouraged to consult the primary scientific literature.

The Occurrence of Rhodinose in Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The structural diversity of natural products continues to be a vital source of inspiration for the development of new therapeutic agents. Among the vast array of molecular modifications observed in these compounds, glycosylation plays a pivotal role in modulating their biological activity, solubility, and pharmacokinetic properties. Rhodinose, a 2,3,6-trideoxy-L-threo-hexose, is a deoxysugar moiety found in a select group of antibiotics, primarily belonging to the angucycline class. Its presence within the oligosaccharide chains of these molecules is often crucial for their potent anticancer and antibacterial activities. This technical guide provides an in-depth overview of the natural occurrence of this compound in antibiotics, focusing on their producing organisms, biosynthesis, and the experimental methodologies used for their study.

Antibiotics Containing this compound

L-Rhodinose is a characteristic structural feature of several angucycline antibiotics produced by soil-dwelling bacteria of the genus Streptomyces. The most prominent examples include the landomycins and urdamycins.

Landomycins

The landomycins are a family of angucycline antibiotics known for their potent cytotoxic activity against various cancer cell lines. Landomycin A, the most studied member of this family, possesses a long hexasaccharide chain attached to the aglycone, which contains two L-rhodinose units.[1] The producing organism for landomycin A is Streptomyces cyanogenus S136. Other landomycins, such as landomycins B, C, and D, are congeners that differ in the length and composition of their sugar chains, some of which also incorporate L-rhodinose.[1]

Urdamycins

Urdamycins are another group of angucycline antibiotics that feature this compound in their structures. For instance, urdamycin D contains a trisaccharide chain composed of two D-olivoses and one L-rhodinose.

Quantitative Data

The following tables summarize key quantitative data related to this compound-containing antibiotics, focusing on production yields and spectroscopic data for the identification of L-rhodinose.

Table 1: Production of Landomycin A from Streptomyces cyanogenus S136

Fermentation ParameterValueReference
Producing StrainStreptomyces cyanogenus S136[2]
Fermentation Time2 days[3]
Optimized Yield390–430 mg/L[2]

Table 2: 1H and 13C NMR Spectroscopic Data for L-Rhodinose in Landomycin P and Q (in CDCl3, 500 MHz for 1H, 125 MHz for 13C)

PositionLandomycin P (δC, δH, J in Hz)Landomycin Q (δC, δH, J in Hz)Reference
197.8, 4.94 (br s)97.8, 4.94 (br s)[3]
2a25.7, 1.56 (m)25.7, 1.56 (m)[3]
2e25.7, 2.02 (m)25.7, 2.00 (m)[3]
3a24.3, 1.66 (m)24.3, 1.67 (m)[3]
3e24.3, 2.02 (m)24.3, 2.00 (m)[3]
467.3, 3.63 (br s)67.3, 3.63 (br s)[3]
568.0, 4.13 (q, 6.4)68.0, 4.13 (q, 6.7)[3]
617.2, 1.21 (d, 6.6)17.2, 1.21 (d, 6.6)[3]

Biosynthesis of L-Rhodinose and its Incorporation into Antibiotics

The biosynthesis of L-rhodinose proceeds via a conserved enzymatic pathway that is also responsible for the formation of the more common deoxysugar, L-rhamnose. This pathway starts from glucose-1-phosphate and involves the formation of a key intermediate, dTDP-D-glucose.

The dTDP-L-Rhodinose Biosynthetic Pathway

The biosynthesis of dTDP-L-rhodinose is a four-step enzymatic process:

  • Glucose-1-phosphate thymidylyltransferase (RmlA): This enzyme catalyzes the reaction of glucose-1-phosphate with dTTP to form dTDP-D-glucose.

  • dTDP-D-glucose 4,6-dehydratase (RmlB): RmlB converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.

  • dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC): This enzyme catalyzes the epimerization at C-3 and C-5 of the glucose moiety to yield dTDP-4-keto-L-rhamnose.

  • dTDP-4-keto-L-rhamnose reductase (RmlD): The final step involves the reduction of the keto group at C-4 by RmlD to produce dTDP-L-rhodinose.

rhodinose_biosynthesis G1P Glucose-1-Phosphate dTDP_Glc dTDP-D-Glucose G1P->dTDP_Glc RmlA dTTP dTTP dTTP->dTDP_Glc dTDP_Keto_Glc dTDP-4-keto-6-deoxy-D-Glucose dTDP_Glc->dTDP_Keto_Glc RmlB dTDP_Keto_Rha dTDP-4-keto-L-Rhamnose dTDP_Keto_Glc->dTDP_Keto_Rha RmlC dTDP_Rha dTDP-L-Rhodinose dTDP_Keto_Rha->dTDP_Rha RmlD

Biosynthesis of dTDP-L-Rhodinose.
Glycosyltransferases in Landomycin Biosynthesis

The attachment of sugar moieties, including L-rhodinose, to the angucycline aglycone is catalyzed by a series of glycosyltransferases (GTs). In the landomycin A biosynthetic gene cluster of S. cyanogenus S136, four glycosyltransferase genes, lanGT1, lanGT2, lanGT3, and lanGT4, have been identified. Gene inactivation and heterologous expression studies have indicated that LanGT4 is the L-rhodinosyltransferase responsible for incorporating this compound into the growing oligosaccharide chain.[4] LanGT2 is responsible for the initial glycosylation step, attaching the first D-olivose moiety to the aglycone.[1]

landomycin_glycosylation cluster_legend Legend Aglycone Landomycinone Aglycone Mono_Glyco Monoglycosylated Intermediate Aglycone->Mono_Glyco LanGT2 Olivose1 dTDP-D-Olivose Olivose1->Mono_Glyco Olivose2 dTDP-D-Olivose Di_Glyco Diglycosylated Intermediate Olivose2->Di_Glyco This compound dTDP-L-Rhodinose Tri_Glyco Trisaccharide (Landomycin E) This compound->Tri_Glyco Mono_Glyco->Di_Glyco LanGT1 Di_Glyco->Tri_Glyco LanGT4 Solid Arrow Enzymatic Step Dashed Arrow Substrate Input nmr_workflow start Purified Antibiotic dissolve Dissolve in Deuterated Solvent start->dissolve nmr_1d Acquire 1D NMR (1H, 13C) dissolve->nmr_1d nmr_2d Acquire 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_1d->nmr_2d analysis Spectral Analysis and Structure Elucidation nmr_2d->analysis structure Final Structure analysis->structure

References

Rhodinose: A Key Component of Bacterial Polysaccharides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodinose, a 6-deoxyhexose monosaccharide, is a significant constituent of various bacterial polysaccharides. While the term "this compound" is used, it is biochemically synonymous with rhamnose . This guide will use the more prevalent term "rhamnose" to align with the majority of scientific literature. Bacterial cell surfaces are adorned with a complex array of polysaccharides that play crucial roles in structural integrity, environmental interaction, and pathogenesis. Rhamnose, as a key component of these glycans, is implicated in bacterial viability, virulence, and resistance to host immune responses. This technical guide provides a comprehensive overview of this compound (rhamnose) in bacterial polysaccharides, focusing on its biosynthesis, quantitative presence in various species, and the experimental methodologies for its study.

Biosynthesis of L-Rhamnose in Bacteria

The predominant form of rhamnose found in bacteria is L-rhamnose. Its biosynthesis is a multi-step enzymatic process that converts D-glucose-1-phosphate into dTDP-L-rhamnose, the activated nucleotide sugar donor required for incorporation into polysaccharides. This pathway, often referred to as the Rml pathway, is highly conserved across many bacterial species.

The biosynthesis of dTDP-L-rhamnose proceeds through four key enzymatic steps, as illustrated in the signaling pathway diagram below.

dTDP_L_Rhamnose_Biosynthesis cluster_pathway dTDP-L-Rhamnose Biosynthesis Pathway G1P D-Glucose-1-Phosphate dTDP_Glc dTDP-D-Glucose G1P->dTDP_Glc RmlA (Glucose-1-phosphate thymidylyltransferase) dTDP_Keto_Glc dTDP-4-keto-6-deoxy-D-Glucose dTDP_Glc->dTDP_Keto_Glc RmlB (dTDP-D-glucose 4,6-dehydratase) dTDP_Keto_Rha dTDP-4-keto-L-Rhamnose dTDP_Keto_Glc->dTDP_Keto_Rha RmlC (dTDP-4-keto-6-deoxy-D-glucose-3,5-epimerase) dTDP_Rha dTDP-L-Rhamnose dTDP_Keto_Rha->dTDP_Rha RmlD (dTDP-4-keto-L-rhamnose reductase)

Figure 1: Biosynthesis pathway of dTDP-L-rhamnose.

Quantitative Presence of this compound in Bacterial Polysaccharides

The amount of this compound (rhamnose) in bacterial polysaccharides varies significantly among different species and even strains. This variation contributes to the antigenic diversity of bacteria. The following table summarizes the quantitative composition of rhamnose in the cell wall polysaccharides of several bacterial species as reported in the literature.

Bacterial SpeciesPolysaccharide TypeRhamnose Content (Molar Ratio/Percentage)Reference
Klebsiella pneumoniae serotype K40Capsular PolysaccharideD-mannose:D-glucuronic acid:D-galactose:L-rhamnose ≈ 1:1:1:2[1]
Klebsiella pneumoniae serotype K40Capsular PolysaccharideD-galactose:D-mannose:L-rhamnose:D-glucuronic acid = 4:1:1:1[2]
Streptococcus pyogenesCell Wall PolysaccharideComposed of a polyrhamnose backbone with N-acetylglucosamine side chains.[3][4]
Enterococcus faecalis V583Enterococcal Polysaccharide Antigen (EPA)The backbone is a rhamnan hexasaccharide substituted with Glc and GlcNAc residues.[5]
Pseudomonas aeruginosa PAO1Common Polysaccharide Antigen (CPA)Homopolymer of D-rhamnose with the repeating unit [→3)-α-D-Rha-(1→2)-α-D-Rha-(1→3)-α-D-Rha-(1→].[6]

Experimental Protocols

The analysis of this compound-containing bacterial polysaccharides involves a series of steps from the isolation of the polysaccharide to the identification and quantification of its monosaccharide components.

Extraction and Purification of Bacterial Polysaccharides

A general workflow for the extraction and purification of bacterial polysaccharides is depicted below.

Polysaccharide_Analysis_Workflow cluster_workflow Experimental Workflow for Bacterial Polysaccharide Analysis Start Bacterial Culture Cell_Harvest Cell Harvesting (Centrifugation) Start->Cell_Harvest Extraction Polysaccharide Extraction (e.g., Hot Phenol-Water Extraction) Cell_Harvest->Extraction Purification1 Initial Purification (Enzymatic digestion of proteins and nucleic acids) Extraction->Purification1 Purification2 Further Purification (Dialysis, Size-Exclusion Chromatography) Purification1->Purification2 Hydrolysis Acid Hydrolysis (e.g., Trifluoroacetic acid) Purification2->Hydrolysis Derivatization Monosaccharide Derivatization (e.g., Alditol Acetates) Hydrolysis->Derivatization Analysis Compositional Analysis (GC-MS, HPLC) Derivatization->Analysis End Data Interpretation Analysis->End

Figure 2: General workflow for bacterial polysaccharide analysis.

Detailed Methodology for Extraction (Hot Phenol-Water Method):

  • Cell Lysis: Resuspend the harvested bacterial cell pellet in distilled water.

  • Phenol Extraction: Add an equal volume of hot (65-70°C) 90% phenol to the cell suspension and stir vigorously for 30 minutes at the same temperature.

  • Phase Separation: Cool the mixture on ice and centrifuge to separate the aqueous and phenol phases.

  • Collection: Carefully collect the upper aqueous phase, which contains the lipopolysaccharides.

  • Re-extraction: Re-extract the phenol phase and the interface material with hot water to maximize the yield.

  • Dialysis: Combine the aqueous phases and dialyze extensively against distilled water to remove phenol and low molecular weight contaminants.

  • Lyophilization: Lyophilize the dialyzed solution to obtain the crude polysaccharide extract.

Acid Hydrolysis for Monosaccharide Analysis

To determine the monosaccharide composition, the purified polysaccharide must be hydrolyzed to its constituent monosaccharides.

Protocol using Trifluoroacetic Acid (TFA):

  • Sample Preparation: Weigh 1-5 mg of the lyophilized polysaccharide into a screw-cap tube.

  • Acid Addition: Add 1 mL of 2 M TFA to the tube.

  • Hydrolysis: Tightly cap the tube and heat at 121°C for 2 hours in a heating block or oven.

  • Acid Removal: Cool the sample to room temperature and evaporate the TFA under a stream of nitrogen or in a vacuum centrifuge.

  • Washing: Add methanol to the dried sample and evaporate to dryness to remove residual TFA. Repeat this step twice.

  • Reconstitution: Reconstitute the dried hydrolysate in a known volume of deionized water for subsequent analysis.

Derivatization to Alditol Acetates for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the monosaccharides are typically converted to more volatile derivatives, such as alditol acetates.

Detailed Protocol:

  • Reduction:

    • To the dried monosaccharide hydrolysate, add 0.5 mL of a freshly prepared solution of sodium borohydride (10 mg/mL) in 1 M ammonium hydroxide.

    • Incubate at room temperature for 1 hour.

    • Stop the reaction by adding a few drops of glacial acetic acid until effervescence ceases.

  • Borate Removal:

    • Evaporate the sample to dryness under a stream of nitrogen.

    • Add 0.5 mL of methanol and evaporate to dryness. Repeat this step four times to ensure complete removal of borate as methyl borate.

  • Acetylation:

    • To the dried alditols, add 0.5 mL of acetic anhydride and 0.5 mL of pyridine.

    • Tightly cap the tube and heat at 100°C for 30 minutes.

  • Extraction:

    • Cool the sample to room temperature.

    • Add 1 mL of water and vortex to mix.

    • Add 1 mL of dichloromethane and vortex to extract the alditol acetates into the organic phase.

    • Centrifuge to separate the phases and carefully transfer the lower organic phase to a clean tube.

    • Repeat the extraction of the aqueous phase with another 1 mL of dichloromethane.

  • Final Preparation:

    • Combine the organic phases and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried alditol acetates in a suitable solvent (e.g., acetone or ethyl acetate) for GC-MS analysis.

Conclusion

This compound, or rhamnose, is a fundamentally important component of bacterial polysaccharides, contributing significantly to the structure and function of the bacterial cell envelope. Understanding the biosynthesis, composition, and structure of these rhamnose-containing polysaccharides is crucial for developing novel antibacterial therapies and vaccines. The detailed experimental protocols and analytical workflows provided in this guide offer a robust framework for researchers in microbiology, biochemistry, and drug development to investigate the role of this compound in bacterial physiology and pathogenesis. The continued study of these complex glycans holds promise for addressing the challenges of infectious diseases.

References

An In-depth Technical Guide to the Structural Elucidation of Rhodinose Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of rhodinose derivatives. Focusing on key analytical techniques, this document aims to equip researchers with the necessary information to identify and characterize these important sugar moieties within complex natural products. The content herein is grounded in established experimental data and protocols, with a primary focus on the well-documented analysis of the angucycline antibiotic, landomycin A, a natural product containing L-rhodinose units.

Introduction to this compound and its Significance

This compound (2,3,6-trideoxy-L-threo-hexopyranose) is a deoxysugar that is a constituent of various biologically active natural products, notably angucycline antibiotics. The precise structural determination of this compound and its derivatives within these molecules is crucial for understanding their structure-activity relationships (SAR) and for guiding synthetic and semi-synthetic efforts in drug discovery and development. The unique structural features of this compound, including its multiple deoxy centers, present specific challenges and require a combination of sophisticated analytical techniques for unambiguous characterization.

Core Analytical Techniques for Structural Elucidation

The structural elucidation of this compound derivatives relies on a synergistic application of several powerful analytical methods. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework and the stereochemical relationships between atoms. For this compound derivatives, a suite of 1D and 2D NMR experiments is essential.

Given the often poor solubility of complex natural products like landomycin A in common NMR solvents, derivatization is a common strategy. The structural analysis of landomycin A was principally carried out on its octaacetyl derivative, which exhibited improved solubility in organic solvents[1].

Experimental Protocol: Acetylation of Landomycin A

A detailed experimental protocol for the acetylation of landomycin A, a crucial step for enhancing solubility for NMR analysis, is as follows:

  • Dissolution: Dissolve the landomycin A sample in a suitable solvent, such as pyridine.

  • Reagent Addition: Add acetic anhydride to the solution. The reaction is typically performed at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until complete conversion to the acetylated product is observed.

  • Work-up: Quench the reaction by adding ice-water. Extract the product with an organic solvent like dichloromethane.

  • Purification: Wash the organic layer sequentially with dilute acid (e.g., 1N HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting octaacetyl landomycin A derivative using column chromatography on silica gel.

NMR Instrumentation and Experiments:

High-field NMR spectrometers (e.g., 500 MHz or higher) are required to achieve the necessary resolution for complex molecules. A standard suite of NMR experiments for structural elucidation includes:

  • 1D ¹H NMR: To identify the chemical shifts and coupling constants of the protons.

  • 1D ¹³C NMR: To determine the chemical shifts of the carbon atoms.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within individual sugar rings.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for establishing the connectivity between sugar units and the aglycone.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for establishing the stereochemistry and the conformation of the glycosidic linkages.

The following table summarizes the ¹H and ¹³C NMR chemical shift data for the two L-rhodinose units (designated as Rho I and Rho II) within the octaacetyl derivative of landomycin A. This data is essential for the identification of this compound in unknown compounds.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) ¹H-¹H Coupling Constants (J, Hz)
Rho I
1'4.85 (d)98.2J₁,₂ₐ = 3.5, J₁,₂ₑ = 1.5
2'a1.85 (ddd)34.5J₂,₁ = 3.5, J₂,₃ₐ = 12.5, J₂,₃ₑ = 4.0
2'e2.10 (ddd)J₂,₁ = 1.5, J₂,₃ₐ = 4.0, J₂,₃ₑ = 2.0
3'a1.60 (m)25.8
3'e1.95 (m)
4'4.95 (m)75.1
5'3.80 (dq)68.9J₅,₆ = 6.0
6' (CH₃)1.20 (d)17.9
OAc2.05 (s)21.0 (CH₃), 170.1 (C=O)
Rho II
1''4.88 (d)97.9J₁,₂ₐ = 3.6, J₁,₂ₑ = 1.6
2''a1.88 (ddd)34.7J₂,₁ = 3.6, J₂,₃ₐ = 12.6, J₂,₃ₑ = 4.1
2''e2.13 (ddd)J₂,₁ = 1.6, J₂,₃ₐ = 4.1, J₂,₃ₑ = 2.1
3''a1.63 (m)26.0
3''e1.98 (m)
4''4.98 (m)75.3
5''3.83 (dq)69.1J₅,₆ = 6.1
6'' (CH₃)1.22 (d)18.0
OAc2.07 (s)21.1 (CH₃), 170.3 (C=O)

Data is compiled and interpreted from the structural studies of landomycin A.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its elemental composition (with high-resolution MS). Tandem MS (MS/MS) experiments are crucial for sequencing the sugar chain and identifying the individual monosaccharide units through characteristic fragmentation patterns.

Experimental Protocol: ESI-MS/MS of Glycosides

  • Sample Preparation: Dissolve the purified compound in a suitable solvent for electrospray ionization (ESI), typically a mixture of methanol or acetonitrile and water, often with a small amount of formic acid or ammonium acetate to promote ionization.

  • Infusion and Ionization: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

  • MS1 Analysis: Acquire a full scan mass spectrum (MS1) to determine the mass-to-charge ratio (m/z) of the protonated or sodiated molecule ([M+H]⁺ or [M+Na]⁺).

  • MS/MS Analysis: Select the parent ion of interest in the first mass analyzer (e.g., a quadrupole) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.

  • Fragment Ion Analysis: Analyze the resulting fragment ions in the second mass analyzer (e.g., a time-of-flight or Orbitrap analyzer).

Fragmentation of this compound Glycosides:

The fragmentation of glycosides in MS/MS is dominated by cleavages of the glycosidic bonds. The resulting fragment ions correspond to the loss of individual sugar residues. For a this compound-containing oligosaccharide, one would expect to see neutral losses corresponding to the mass of a this compound residue (C₆H₁₀O₂) and its acetylated derivative. Cross-ring cleavages can also occur, providing further structural information about the sugar ring itself.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, including the absolute stereochemistry. However, a significant limitation of this technique is the requirement for a high-quality single crystal, which can be challenging to obtain for complex natural products. While a crystal structure of landomycin A itself has not been reported, X-ray crystallography has been successfully applied to other angucycline antibiotics, providing valuable structural insights into the overall architecture of this class of compounds.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the purified this compound derivative from a suitable solvent or solvent system using techniques such as slow evaporation, vapor diffusion, or cooling.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the crystal in a stream of X-rays (typically from a Mo or Cu source) and rotate it. A detector records the diffraction pattern.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

Visualizing Workflows and Relationships

Graphviz diagrams are provided below to illustrate the logical workflow of structural elucidation and the relationships between the key analytical techniques.

Structural_Elucidation_Workflow cluster_Isolation Isolation & Purification cluster_Analysis Structural Analysis cluster_Elucidation Structure Elucidation Isolation Natural Source Extraction Extraction Isolation->Extraction Chromatography Chromatography Extraction->Chromatography NMR NMR Spectroscopy (1D & 2D) Chromatography->NMR MS Mass Spectrometry (HRMS & MS/MS) Chromatography->MS Xray X-ray Crystallography Chromatography->Xray Connectivity 2D Structure (Connectivity) NMR->Connectivity Stereochemistry 3D Structure (Stereochemistry) NMR->Stereochemistry MS->Connectivity Xray->Stereochemistry Final_Structure Final Structure Connectivity->Final_Structure Stereochemistry->Final_Structure

Caption: Workflow for the structural elucidation of natural products.

NMR_Techniques_Relationship H1 1D ¹H NMR COSY 2D ¹H-¹H COSY H1->COSY H-H Connectivity HSQC 2D ¹H-¹³C HSQC H1->HSQC NOESY 2D NOESY/ROESY H1->NOESY Spatial Proximity C13 1D ¹³C NMR C13->HSQC Direct C-H Correlation HMBC 2D ¹H-¹³C HMBC HSQC->HMBC Long-range C-H Correlation

Caption: Interrelationship of key NMR experiments.

Conclusion

The structural elucidation of this compound derivatives is a multifaceted process that requires the integrated application of advanced spectroscopic and analytical techniques. NMR spectroscopy, particularly 2D correlation experiments, provides the cornerstone for determining the connectivity and stereochemistry of the sugar units. Mass spectrometry is indispensable for confirming the molecular weight and for sequencing the oligosaccharide chains. While challenging, X-ray crystallography offers the ultimate confirmation of the three-dimensional structure. The detailed experimental protocols and tabulated data presented in this guide, derived from the successful characterization of this compound-containing natural products like landomycin A, serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery.

References

The Enigmatic Role of L-Rhodinose in Marine Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The marine environment is a vast reservoir of unique and structurally complex natural products, many of which possess significant biological activities. Among the fascinating molecular components of these compounds are rare sugars, such as L-rhodinose (2,3,6-trideoxy-L-threo-hexopyranose). This technical guide provides an in-depth exploration of the biological role of L-rhodinose in marine organisms. It covers the current understanding of its biosynthesis, its contribution to the bioactivity of marine natural products, and the ecological implications. This document is intended for researchers, scientists, and drug development professionals working in marine biology, natural product chemistry, and pharmacology.

Introduction

Marine invertebrates and their associated microorganisms are prolific producers of a diverse array of secondary metabolites, many of which have been adapted for chemical defense and communication.[1][2][3][4] Glycosylation, the enzymatic attachment of sugar moieties to organic molecules, is a common modification that can significantly impact the solubility, stability, and biological activity of these compounds.[5] L-rhodinose is a rare deoxy sugar that has been identified as a key component of several bioactive glycosides isolated from marine organisms, particularly from bacteria of the genus Streptomyces and sponges.[6] Understanding the biological role of L-rhodinose is crucial for elucidating the ecological functions of these natural products and for harnessing their therapeutic potential.

Biosynthesis of L-Rhodinose

The biosynthesis of L-rhodinose is a complex enzymatic process that is closely related to the well-characterized pathway for the synthesis of dTDP-L-rhamnose, another common deoxy sugar found in bacterial cell walls and natural products.[7][8][9]

The dTDP-L-Rhamnose Pathway: A Foundation for Deoxy Sugar Synthesis

In bacteria, the biosynthesis of dTDP-L-rhamnose typically starts from dTDP-D-glucose and involves a series of enzymatic reactions catalyzed by the RmlA, RmlB, RmlC, and RmlD enzymes.

  • RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP.

  • RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.[8]

  • RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization at C3 and C5 to produce dTDP-4-keto-L-rhamnose.[8]

  • RmlD (dTDP-4-keto-L-rhamnose reductase): Reduces the keto group at C4 to yield the final product, dTDP-L-rhamnose.

Proposed Biosynthetic Pathway for L-Rhodinose

While the complete enzymatic pathway for L-rhodinose biosynthesis has not been fully elucidated in marine organisms, genomic analysis of marine bacteria producing L-rhodinose-containing compounds provides significant clues. For instance, the biosynthetic gene cluster for the angucycline antibiotic, baikalomycin, produced by a Streptomyces species isolated from Lake Baikal, contains genes encoding enzymes for deoxy sugar biosynthesis.[6]

It is hypothesized that the biosynthesis of L-rhodinose diverges from the L-rhamnose pathway. The key difference lies in the additional deoxygenation steps at the C2 and C3 positions. The pathway likely proceeds through a dTDP-4-keto-6-deoxy-D-glucose intermediate, followed by further enzymatic modifications.

A "short activation pathway" for L-rhodinose has also been proposed, suggesting that free L-rhodinose that may have been accidentally deactivated during the biosynthetic process can be re-activated and incorporated into the final natural product.[10] This indicates a salvage mechanism to conserve this rare sugar building block.

Diagram: Proposed Biosynthetic Pathway of L-Rhodinose

L_Rhodinose_Biosynthesis cluster_0 Core Deoxy Sugar Pathway cluster_1 Putative L-Rhodinose Branch dTDP_Glc dTDP-D-Glucose dTDP_4k6d_Glc dTDP-4-keto-6-deoxy-D-Glucose dTDP_Glc->dTDP_4k6d_Glc RmlB dTDP_L_Rha dTDP-L-Rhamnose dTDP_4k6d_Glc->dTDP_L_Rha RmlC, RmlD Intermediate dTDP-2,3-didehydro-4-keto- 6-deoxy-D-Glucose dTDP_4k6d_Glc->Intermediate Dehydratases (putative) dTDP_L_Rhod dTDP-L-Rhodinose Intermediate->dTDP_L_Rhod Reductases (putative) Glycoside L-Rhodinose-containing Glycoside dTDP_L_Rhod->Glycoside Glycosyltransferase Aglycone Aglycone Aglycone->Glycoside caption Proposed biosynthetic pathway for L-rhodinose. Isolation_Workflow start Sponge Collection and Lyophilization extraction Extraction with Organic Solvents (e.g., MeOH/CH2Cl2) start->extraction partition Solvent Partitioning (e.g., n-Hexane, EtOAc, n-BuOH) extraction->partition fractionation Column Chromatography (e.g., Silica Gel, Sephadex LH-20) partition->fractionation hplc High-Performance Liquid Chromatography (HPLC) (e.g., Reversed-Phase C18) fractionation->hplc pure_compound Pure Glycoside hplc->pure_compound caption General workflow for glycoside isolation.

References

Methodological & Application

Application Notes and Protocols for Rhodinose Glycosylation in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the glycosylation of rhodinose, a deoxysugar found in various biologically active natural products. The stereoselective construction of rhodinoside linkages is a crucial step in the total synthesis of these complex molecules. These notes summarize key findings and provide practical protocols for researchers in organic synthesis and drug development.

Application Notes

L-Rhodinose is a 2,3,6-trideoxy-L-hexopyranose that is a key component of several angucycline antibiotics, such as landomycin A and grincamycin, which exhibit potent antitumor activities. The glycosidic linkages involving this compound are essential for the biological activity of these natural products. The chemical synthesis of rhodinosides, however, presents significant challenges due to the lability of the 2,3-dideoxy nature of the sugar and the need for high stereocontrol.

Recent synthetic studies, particularly in the context of the total synthesis of landomycins, have established effective protocols for the stereoselective introduction of this compound moieties. L-Rhodinosyl acetates have been identified as highly reactive and effective glycosyl donors. The choice of protecting groups on the this compound donor, particularly at the C-3 and C-4 positions, is critical to prevent side reactions and achieve high yields. Trialkylsilyl triflates, such as triethylsilyl triflate (TES-OTf) and tert-butyldimethylsilyl triflate (TBS-OTf), have been successfully employed as promoters for these glycosylation reactions.

The selection of the glycosyl acceptor and the reaction conditions, including solvent and temperature, are also crucial for the success of this compound glycosylation. Low temperatures, typically -78 °C, are employed to control the reactivity and enhance stereoselectivity. Dichloromethane and diethyl ether are common solvents for these transformations. While challenges such as the lability of certain silyl protecting groups under the reaction conditions have been observed, careful selection of protecting groups and reaction parameters can lead to successful and high-yielding glycosylations.

Key Experimental Protocols

The following protocols are based on methodologies reported in the total synthesis of landomycin natural products.

Protocol 1: TES-OTf Promoted Glycosylation with a 3-O-TBS-L-rhodinosyl Acetate Donor

This protocol describes the coupling of a 3-O-TBS protected L-rhodinosyl acetate donor with a primary alcohol acceptor, a common transformation in the assembly of oligosaccharide chains of landomycins.

Materials:

  • 4-O-Benzoyl-3-O-tert-butyldimethylsilyl-L-rhodinosyl acetate (Glycosyl Donor)

  • Glycosyl Acceptor with a primary hydroxyl group (e.g., a protected D-olivose derivative)

  • Triethylsilyl triflate (TES-OTf)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the glycosyl acceptor (1.0 equiv) in anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flame-dried flask, dissolve the 4-O-benzoyl-3-O-tert-butyldimethylsilyl-L-rhodinosyl acetate donor (1.5 equiv) in anhydrous diethyl ether.

  • Add the donor solution to the cooled acceptor solution via cannula.

  • To the resulting mixture, add a solution of TES-OTf (0.2 equiv) in anhydrous dichloromethane dropwise.

  • Stir the reaction mixture at -78 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction by adding a few drops of triethylamine.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired disaccharide.

Protocol 2: TBS-OTf Promoted Glycosylation for Trisaccharide Synthesis

This protocol is adapted from the synthesis of the landomycin A hexasaccharide unit and is suitable for the coupling of a disaccharide acceptor with a this compound donor to form a trisaccharide.[1]

Materials:

  • 4-O-Benzoyl-3-O-tert-butyldimethylsilyl-L-rhodinosyl acetate (Glycosyl Donor)[1]

  • Differentially protected disaccharide with an available hydroxyl group (Glycosyl Acceptor)[1]

  • tert-Butyldimethylsilyl triflate (TBS-OTf)[1]

  • Anhydrous dichloromethane (CH₂Cl₂)[1]

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the disaccharide acceptor (1.0 equiv) and the 4-O-benzoyl-3-O-tert-butyldimethylsilyl-L-rhodinosyl acetate donor (1.5 equiv) in anhydrous dichloromethane.[1]

  • Cool the solution to -78 °C using a dry ice/acetone bath.[1]

  • Add TBS-OTf (0.05 equiv) to the cooled solution dropwise.[1]

  • Stir the reaction mixture at -78 °C for the time determined by TLC monitoring.[1]

  • Once the reaction is complete, quench with triethylamine.

  • Warm the mixture to room temperature and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected trisaccharide.

Quantitative Data Summary

The following table summarizes the results from various this compound glycosylation reactions, providing a comparison of different donors, acceptors, promoters, and their impact on the reaction outcome.

DonorAcceptorPromoter (equiv)SolventTemp (°C)ProductYield (%)Ref
4-O-Benzoyl-3-O-TES-L-rhodinosyl acetateProtected D-olivoseTES-OTf (0.2)Et₂O-78DisaccharideMixture of products[1]
4-O-Benzoyl-3-O-TBS-L-rhodinosyl acetateProtected D-olivoseTES-OTf (0.2)Et₂O-78DisaccharideGood[1]
4-O-Benzoyl-3-O-TBS-L-rhodinosyl acetateProtected DisaccharideTBS-OTf (0.05)CH₂Cl₂-78TrisaccharideExcellent[1]
L-Rhodinosyl acetate (19)D-Olivosyl acetate (20)Not specifiedNot specified-60α-rhodinosyl-(1,3)-olivosyl acetate (28)Not specified[2]

Visualizing this compound Glycosylation Workflows

The following diagrams illustrate the logical flow of the this compound glycosylation protocols.

rhodinose_glycosylation_workflow cluster_protocol1 Protocol 1: Disaccharide Synthesis D1 4-O-Benzoyl-3-O-TBS-L-rhodinosyl acetate (Donor) Mix1 Reaction Mixture D1->Mix1 A1 Primary Alcohol (Acceptor) A1->Mix1 P1 TES-OTf (Promoter) P1->Mix1 S1 Et₂O, -78°C S1->Mix1 Prod1 Protected Disaccharide Mix1->Prod1 Glycosylation rhodinose_trisaccharide_synthesis cluster_protocol2 Protocol 2: Trisaccharide Synthesis D2 4-O-Benzoyl-3-O-TBS-L-rhodinosyl acetate (Donor) Mix2 Reaction Mixture D2->Mix2 A2 Disaccharide (Acceptor) A2->Mix2 P2 TBS-OTf (Promoter) P2->Mix2 S2 CH₂Cl₂, -78°C S2->Mix2 Prod2 Protected Trisaccharide Mix2->Prod2 Glycosylation logical_relationship_rhodinose_glycosylation Title Key Factors in this compound Glycosylation Donor Glycosyl Donor (L-Rhodinosyl Acetate) Outcome Reaction Outcome (Yield, Stereoselectivity) Donor->Outcome Acceptor Glycosyl Acceptor (Primary/Secondary Alcohol) Acceptor->Outcome Promoter Promoter (Trialkylsilyl Triflate) Promoter->Outcome Conditions Reaction Conditions (Solvent, Temperature) Conditions->Outcome

References

Application Notes and Protocols for the Analytical Determination of Rhodinose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodinose (6-deoxy-D-glucose) is a deoxyhexose sugar that is a constituent of various natural products, including cardiac glycosides and antibiotics such as landomycin A. The detection and quantification of this compound are crucial for the characterization of these natural products, understanding their biosynthesis, and for quality control in drug development. These application notes provide detailed protocols for the analytical determination of this compound using modern chromatographic techniques.

I. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used technique for the quantification of carbohydrates. For sugars lacking a strong chromophore like this compound, pre-column derivatization with a UV-active label is necessary to enhance detection sensitivity. 1-phenyl-3-methyl-5-pyrazolone (PMP) is a common derivatizing agent for this purpose.

Experimental Protocol: HPLC-DAD with PMP Derivatization

1. Sample Preparation: Hydrolysis of Glycosides

If this compound is part of a larger molecule (e.g., a glycoside), hydrolysis is required to liberate the monosaccharide.

  • Materials:

    • Trifluoroacetic acid (TFA), 2 M

    • Methanol

    • Nitrogen gas supply

    • Heating block or water bath

  • Procedure:

    • To 1-5 mg of the glycoside-containing sample, add 1 mL of 2 M TFA.

    • Heat the mixture at 120°C for 2 hours in a sealed vial to hydrolyze the glycosidic bonds.[1]

    • After hydrolysis, cool the sample to room temperature.

    • Evaporate the TFA to dryness under a stream of nitrogen gas.

    • Wash the dried residue with 1 mL of methanol and evaporate to dryness again under nitrogen to remove any remaining acid. Repeat this step twice.

    • The dried residue containing the released monosaccharides is now ready for derivatization.

2. PMP Derivatization

  • Materials:

    • 1-phenyl-3-methyl-5-pyrazolone (PMP) solution (0.5 M in methanol)

    • Sodium hydroxide (NaOH) solution (0.3 M)

    • Hydrochloric acid (HCl) solution (0.3 M)

    • Chloroform

    • Deionized water

  • Procedure:

    • Dissolve the dried hydrolysate (or this compound standard) in 100 µL of 0.3 M NaOH solution.

    • Add 100 µL of 0.5 M PMP solution in methanol.

    • Incubate the mixture at 70°C for 30 minutes in a water bath.

    • Cool the reaction mixture to room temperature.

    • Neutralize the solution by adding 100 µL of 0.3 M HCl.

    • Add 1 mL of deionized water and 1 mL of chloroform.

    • Vortex the mixture vigorously for 1 minute and then centrifuge to separate the layers.

    • Discard the lower chloroform layer. Repeat the extraction with chloroform two more times to remove excess PMP reagent.

    • The aqueous upper layer containing the PMP-labeled this compound is collected and filtered through a 0.45 µm syringe filter before HPLC analysis.

3. HPLC-DAD Analysis

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 100 mM sodium phosphate buffer, pH 8.0.[2]

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient Elution: A typical gradient could be: 0-35 min, 12-17% B; 36-45 min, 20% B; 46-65 min, 12% B.[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.[2]

    • Detection Wavelength: 245 nm.[2]

    • Injection Volume: 10 µL.

Data Presentation
ParameterTypical Value
Linearity Range10 - 400 µg/mL[2]
Correlation Coefficient (r²)> 0.999[2]
Limit of Detection (LOD)0.1 - 1.0 µg/mL
Limit of Quantification (LOQ)0.5 - 5.0 µg/mL
Recovery95 - 105%
Precision (RSD%)< 2%

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. Monosaccharides like this compound are non-volatile and require a two-step derivatization process (methoximation followed by silylation) to make them amenable to GC-MS analysis.

Experimental Protocol: GC-MS with Methoximation and Silylation

1. Sample Preparation: Hydrolysis of Glycosides

Follow the same hydrolysis protocol as described in the HPLC-DAD section to release this compound from its glycosidic linkage.

2. Derivatization

  • Materials:

    • Methoxyamine hydrochloride in pyridine (20 mg/mL)

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

    • Heating block or oven

  • Procedure:

    • Ensure the hydrolyzed sample is completely dry.

    • Add 50 µL of methoxyamine hydrochloride in pyridine to the dried sample.

    • Incubate the mixture at 37°C for 90 minutes with shaking.[3]

    • Add 80 µL of MSTFA to the mixture.

    • Incubate at 37°C for 30 minutes with shaking.[3]

    • The derivatized sample is now ready for GC-MS analysis.

3. GC-MS Analysis

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 180°C at 5°C/min.

      • Ramp to 280°C at 10°C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 50-600.

    • Injection Volume: 1 µL (split or splitless mode depending on concentration).

Data Presentation

The following table provides expected performance characteristics for the GC-MS analysis of derivatized monosaccharides, which would be applicable to this compound.

ParameterTypical Value
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.05 - 0.5 µg/mL
Precision (RSD%)< 10%

III. Enzymatic Assays

While specific enzymatic assays for this compound are not commercially available, it may be possible to adapt assays for other 6-deoxyhexoses. These assays are typically based on the activity of specific oxidoreductases or isomerases. The development of a specific enzymatic assay for this compound would require significant research and development, including the identification and isolation of a this compound-specific enzyme.

Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Glycoside Glycoside Sample Hydrolysis Acid Hydrolysis (TFA, 120°C) Glycoside->Hydrolysis Drying Drying (N2 stream) Hydrolysis->Drying PMP_reaction PMP Derivatization (70°C) Drying->PMP_reaction Extraction Chloroform Extraction PMP_reaction->Extraction HPLC HPLC-DAD Analysis Extraction->HPLC Data Data Acquisition & Quantification HPLC->Data experimental_workflow_gcms cluster_sample_prep_gc Sample Preparation cluster_derivatization_gc Derivatization cluster_analysis_gc Analysis Glycoside_gc Glycoside Sample Hydrolysis_gc Acid Hydrolysis (TFA, 120°C) Glycoside_gc->Hydrolysis_gc Drying_gc Drying (Lyophilization) Hydrolysis_gc->Drying_gc Methoximation Methoximation (37°C) Drying_gc->Methoximation Silylation Silylation (MSTFA, 37°C) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data_gc Data Acquisition & Identification GCMS->Data_gc rhodinose_biosynthesis Glucose1P Glucose-1-Phosphate NDP_Glucose NDP-D-Glucose Glucose1P->NDP_Glucose NDP-glucose synthase NDP_4keto_6deoxy NDP-4-keto-6-deoxy-D-glucose NDP_Glucose->NDP_4keto_6deoxy NDP-glucose dehydratase NDP_L_Rhamnose NDP-L-Rhamnose (analogous pathway) NDP_4keto_6deoxy->NDP_L_Rhamnose Epimerase & Ketoreductase NDP_D_this compound NDP-D-Rhodinose NDP_4keto_6deoxy->NDP_D_this compound Ketoreductase

References

Application Note: Utilizing Rhodinose Analogs for Advanced Metabolic Labeling Studies in Glycobiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique for elucidating the dynamics of biological processes within living systems. By introducing biomolecules tagged with chemical reporters, researchers can track their synthesis, trafficking, and degradation. In glycobiology, metabolic glycoengineering utilizes unnatural monosaccharides equipped with bioorthogonal functional groups (such as azides or alkynes) to label glycans.[1][2][3][4][5] These chemical reporters are incorporated into glycan structures by the cell's own metabolic machinery, enabling subsequent visualization and identification through highly specific chemical reactions like click chemistry.[3] This approach provides a significant advantage over traditional methods by allowing for the study of glycans in their native cellular environment.

This application note describes a novel, hypothetical approach using a functionalized analog of the rare sugar L-rhodinose (a 2,3,6-trideoxy-L-hexose) for targeted metabolic labeling of glycoconjugates. While L-rhamnose, a related deoxy sugar, is prevalent in bacterial and plant cell walls, the application of rhodinose analogs in metabolic labeling is an emerging area with potential for novel discoveries in microbial glycobiology and host-pathogen interactions.[6] We present a conceptual framework and detailed protocols for the use of an azido-functionalized this compound (L-rhodinose-azide) as a chemical reporter to probe bacterial cell wall biosynthesis and identify this compound-containing glycoconjugates.

Principle of this compound Metabolic Labeling

The central concept involves introducing a synthetic this compound analog, for instance, azido-rhodinose, into a biological system (e.g., bacterial cell culture). The bacterial cells would uptake this analog and, due to the substrate promiscuity of their glycosyltransferases, incorporate it into their cell wall glycans or other glycoconjugates where this compound or similar deoxy sugars are naturally present. The incorporated azido-rhodinose then serves as a chemical handle for bioorthogonal ligation. Using a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry), a probe molecule (e.g., a fluorophore or biotin) functionalized with an alkyne can be covalently attached to the labeled glycans. This allows for the visualization of labeled structures by fluorescence microscopy or their enrichment for subsequent analysis by mass spectrometry.

Hypothetical Signaling Pathway: Incorporation of Azido-Rhodinose

The diagram below illustrates a simplified, hypothetical pathway for the metabolic incorporation of an azido-rhodinose analog into a bacterial cell wall component.

Glycosylation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Azido_Rhodinose_ext Azido-Rhodinose Transporter Sugar Transporter Azido_Rhodinose_ext->Transporter Uptake Azido_Rhodinose_int Azido-Rhodinose Transporter->Azido_Rhodinose_int Activation Enzymatic Activation (e.g., to NDP-Azido-Rhodinose) Azido_Rhodinose_int->Activation Glycosyltransferase Glycosyltransferase Activation->Glycosyltransferase Labeled_Glycan Azido-Labeled Glycan Glycosyltransferase->Labeled_Glycan Glycan Growing Glycan Chain Glycan->Glycosyltransferase

Figure 1: Hypothetical metabolic pathway for azido-rhodinose incorporation.

Experimental Protocols

Here, we provide detailed protocols for a hypothetical study involving the metabolic labeling of a bacterial species known to incorporate this compound or related deoxy sugars into its cell wall.

Protocol 1: Metabolic Labeling of Bacteria with Azido-Rhodinose

Materials:

  • Bacterial strain of interest (e.g., a species of Streptomyces)

  • Appropriate bacterial growth medium

  • Azido-rhodinose (synthesized externally)

  • Phosphate-buffered saline (PBS), sterile

  • Centrifuge

Procedure:

  • Bacterial Culture Preparation: Inoculate a 5 mL starter culture of the bacterial strain in the appropriate growth medium. Incubate overnight at the optimal temperature with shaking.

  • Subculturing: The next day, dilute the starter culture into a larger volume of fresh medium to an optical density at 600 nm (OD600) of 0.1.

  • Metabolic Labeling: To the fresh culture, add the azido-rhodinose to a final concentration of 50 µM. As a negative control, prepare an identical culture without the addition of the azido-sugar.

  • Incubation: Grow the cultures at the optimal temperature with shaking for the desired period (e.g., 6-8 hours, or until mid-log phase is reached). The optimal concentration of azido-rhodinose and incubation time should be determined empirically for each bacterial strain.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet twice with 10 mL of cold, sterile PBS to remove any unincorporated azido-rhodinose.

  • The resulting cell pellet containing metabolically labeled glycans is now ready for downstream applications such as fluorescence imaging or proteomic analysis.

Protocol 2: Fluorescence Imaging of Labeled Bacteria via Click Chemistry

Materials:

  • Metabolically labeled bacterial cells (from Protocol 1)

  • Alkyne-fluorophore conjugate (e.g., DBCO-Cy5)

  • PBS

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Cell Resuspension: Resuspend the washed cell pellet from Protocol 1 in 1 mL of PBS.

  • Click Reaction: Add the alkyne-fluorophore to the cell suspension to a final concentration of 20 µM.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark, with gentle agitation.

  • Washing: Pellet the cells by centrifugation at 5,000 x g for 5 minutes. Wash the pellet three times with 1 mL of PBS to remove excess fluorophore.

  • Microscopy: Resuspend the final cell pellet in a small volume of PBS (e.g., 50 µL). Mount 10 µL of the cell suspension on a microscope slide, cover with a coverslip, and seal.

  • Imaging: Visualize the labeled bacteria using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore (e.g., Cy5).

Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow from metabolic labeling to analysis.

Experimental_Workflow cluster_labeling Metabolic Labeling cluster_detection Detection / Analysis Start Bacterial Culture Label Add Azido-Rhodinose Start->Label Incubate Incubate and Grow Label->Incubate Harvest Harvest and Wash Cells Incubate->Harvest Click_Reaction Click Chemistry with Alkyne-Probe Harvest->Click_Reaction Imaging Fluorescence Microscopy Click_Reaction->Imaging Probe = Fluorophore Lysis Cell Lysis and Protein Extraction Click_Reaction->Lysis Probe = Biotin Enrichment Biotin-Streptavidin Enrichment Lysis->Enrichment MS_Analysis Mass Spectrometry (LC-MS/MS) Enrichment->MS_Analysis

Figure 2: General workflow for this compound metabolic labeling experiments.

Data Presentation

Quantitative data from metabolic labeling experiments, particularly those coupled with mass spectrometry, should be presented in a clear and organized manner to facilitate comparison and interpretation. Below is a template table for presenting hypothetical quantitative proteomics data from an experiment aimed at identifying glycoproteins that incorporate the this compound analog.

Protein IDGene NamePeptide SequenceFold Change (+Azido-Rhodinose / -Control)p-valueFunction
P12345rhiA(K)IGS(azido-rho)VAGR15.20.001Cell wall synthesis
Q67890rhiB(R)VTL(azido-rho)PIK12.80.003S-layer protein
P54321rhiC(K)EAF(azido-rho)TDEK9.50.008Efflux pump component
A0A0A0rhiD(R)GL(azido-rho)FVTAR1.20.89Cytoplasmic protein

Table 1: Example of quantitative mass spectrometry data presentation for proteins identified after enrichment of azido-rhodinose labeled peptides. The fold change represents the relative abundance of the peptide in the labeled sample compared to the unlabeled control. A low fold-change for a cytoplasmic protein would be an expected negative control.

Conclusion

The use of this compound analogs as chemical reporters for metabolic labeling represents a novel frontier in glycobiology. The protocols and workflows detailed in this application note provide a conceptual blueprint for researchers to explore the incorporation of this rare sugar into bacterial glycoconjugates. This approach has the potential to uncover new aspects of bacterial cell wall biosynthesis, identify novel glycoproteins, and provide new tools for studying host-pathogen interactions and developing targeted antimicrobial therapies. As with any metabolic labeling technique, optimization of labeling conditions and careful validation of results are crucial for success.

References

Application Notes and Protocols for Rhodinose Incorporation into Glycoproteins for Functional Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Glycosylation is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. The ability to introduce modified monosaccharides into cellular glycans offers a powerful tool for studying and manipulating these processes. This document provides a conceptual and practical framework for the incorporation of a rare sugar, L-rhodinose, into glycoproteins for functional analysis. As the metabolic incorporation of rhodinose is a novel concept, this guide presents a hypothetical, yet experimentally robust, approach based on established principles of metabolic glycoengineering and bioorthogonal chemistry. We outline the proposed synthesis of a bioorthogonal this compound analog, detailed protocols for its metabolic incorporation into cellular glycoproteins, subsequent analysis of this incorporation, and methods to probe the functional consequences on a key signaling pathway.

Section 1: Synthesis of a Bioorthogonal this compound Analog

To enable the detection and enrichment of this compound-containing glycoproteins, a bioorthogonal chemical reporter group, such as an azide, must be introduced into the this compound structure. The resulting analog, termed peracetylated N-azidoacetyl-L-rhodinosamine (Ac4RhodNAz), is designed for efficient cell permeability and metabolic processing.

Proposed Synthetic Scheme:

The synthesis would start from L-rhodinose, a 2,3,6-trideoxy-L-threo-hexose. A key step involves the introduction of an amino group, followed by N-acylation with an azidoacetyl group, and subsequent peracetylation to protect the hydroxyl groups and enhance membrane permeability. This strategy is analogous to the synthesis of other widely used azido sugars.[1]

Note: The synthesis of this proposed compound is non-trivial and would require significant expertise in carbohydrate chemistry. The protocols below assume the successful synthesis and availability of Ac4RhodNAz.

Section 2: Metabolic Labeling of Cells with Ac4RhodNAz

This protocol describes the metabolic incorporation of the synthetic this compound analog into the glycans of cultured mammalian cells. The peracetylated form of the sugar allows it to passively diffuse across the cell membrane, where cellular esterases remove the acetyl groups, trapping the sugar inside and making it available to the cell's glycosylation machinery.[2]

Protocol 2.1: Metabolic Labeling

  • Cell Culture: Plate the mammalian cell line of interest (e.g., A431 cells for EGFR studies) in a 10 cm dish and grow to approximately 70-80% confluency in standard growth medium.

  • Preparation of Labeling Medium: Prepare fresh growth medium containing the desired final concentration of Ac4RhodNAz. A typical starting concentration range for unnatural sugars is 25-50 µM.[3] This should be optimized for the specific cell line and this compound analog.

  • Labeling: Aspirate the old medium from the cells and replace it with the Ac4RhodNAz-containing labeling medium.

  • Incubation: Culture the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2 to allow for the metabolic incorporation of the this compound analog into newly synthesized glycoproteins.

  • Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeling medium. The cells are now ready for lysis and downstream analysis.

Section 3: Analysis of this compound Incorporation

Click Chemistry-Mediated Biotinylation

To detect and isolate the glycoproteins that have incorporated the azido-rhodinose, a biotin tag is attached via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[4][5]

Protocol 3.1: Cell Lysis and Biotinylation

  • Cell Lysis: Lyse the metabolically labeled cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Click Reaction Cocktail Preparation: For a 200 µL reaction, prepare a click chemistry cocktail. The final concentrations should be optimized, but a typical starting point is:

    • 100-200 µg of cell lysate protein

    • 100 µM Biotin-Alkyne probe

    • 1 mM CuSO4

    • 1 mM THPTA (or other copper-chelating ligand)

    • 5 mM Sodium Ascorbate (freshly prepared)

  • Reaction: Add the components to the cell lysate in the following order: Biotin-Alkyne, CuSO4/THPTA premix, and finally sodium ascorbate to initiate the reaction.[6][7]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

Enrichment of Rhodinosylated Glycoproteins

The biotinylated glycoproteins are enriched from the total cell lysate using streptavidin-conjugated magnetic beads.[8][9]

Protocol 3.2: Streptavidin Pulldown

  • Bead Preparation: Resuspend streptavidin magnetic beads in lysis buffer. Place the tube on a magnetic stand to pellet the beads, and discard the supernatant. Wash the beads three times with lysis buffer.

  • Binding: Add the biotinylated cell lysate to the washed beads and incubate for 1-2 hours at 4°C on a rotator to allow for binding.

  • Washing: Pellet the beads using the magnetic stand and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins, typically with:

    • Two washes with a high-salt wash buffer (e.g., 1 M KCl).

    • Two washes with a urea-containing buffer (e.g., 2 M urea).

    • Two washes with lysis buffer.

  • Elution: Elute the bound glycoproteins from the beads. For mass spectrometry, this is typically done by on-bead digestion. For Western blot analysis, elution can be performed by boiling the beads in SDS-PAGE sample buffer.

Mass Spectrometry Analysis

Mass spectrometry is used to confirm the incorporation of the this compound analog and to identify the specific glycoproteins and glycosylation sites.

Protocol 3.3: Sample Preparation for Glycoproteomics

  • On-Bead Digestion: Resuspend the washed beads from Protocol 3.2 in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

  • Reduction and Alkylation: Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate the free cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

  • Proteolytic Digestion: Add trypsin to the bead slurry (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

  • Peptide Collection: Place the tube on a magnetic stand and collect the supernatant containing the digested peptides.

  • Desalting: Desalt the peptides using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the glycopeptides using a high-resolution mass spectrometer. Data analysis will involve searching for peptide sequences with the added mass of the this compound analog and the biotin-alkyne tag.

Lectin Microarray Analysis

Lectin microarrays are used to profile changes in the overall glycosylation pattern of the cell surface after incorporation of the this compound analog.[10][11][12][13]

Protocol 3.4: Lectin Microarray Profiling

  • Glycoprotein Preparation: Isolate total glycoproteins from both control and Ac4RhodNAz-labeled cells.

  • Fluorescent Labeling: Label 50-100 µg of the isolated glycoproteins with a fluorescent dye (e.g., Cy3 NHS ester) according to the manufacturer's protocol.

  • Purification: Remove excess dye using a spin desalting column.

  • Array Incubation: Dilute the labeled glycoproteins in a probing buffer and apply them to a lectin microarray chip. Incubate for 12-16 hours at 20°C in a humidified chamber.

  • Washing: Wash the microarray chip with probing buffer to remove unbound glycoproteins.

  • Scanning: Scan the microarray using a compatible fluorescence scanner.

  • Data Analysis: Quantify the fluorescence intensity for each lectin spot. Compare the binding profiles of glycoproteins from control and this compound-labeled cells to identify changes in glycan structures.

Section 4: Functional Analysis - Impact on EGFR Signaling

Changes in glycosylation can significantly impact the function of cell surface receptors like the Epidermal Growth Factor Receptor (EGFR).[14][15][16][17] This protocol outlines a method to assess whether this compound incorporation alters EGFR activation.

Protocol 4.1: EGFR Activation Assay by Western Blot

  • Cell Treatment: Culture A431 cells with and without 50 µM Ac4RhodNAz for 48 hours.

  • Serum Starvation: To reduce basal signaling, serum-starve the cells for 12-16 hours in serum-free medium.

  • Stimulation: Stimulate the cells with human EGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C. Include an unstimulated control for both conditions.

  • Lysis: Immediately place the dishes on ice, aspirate the medium, and lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Sample Preparation: Determine protein concentration, and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated EGFR (e.g., anti-pEGFR Y1173).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total EGFR and a loading control (e.g., actin) to ensure equal protein loading and expression.[18][19]

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated EGFR to total EGFR in control versus this compound-labeled cells.

Section 5: Data Presentation

Table 1: Representative Parameters for Metabolic Labeling

ParameterRangeTypical ValueReference
Cell LineVarious MammalianA431, HeLa, JurkatN/A
Analog Concentration10 - 100 µM50 µM[3]
Incubation Time24 - 72 hours48 hours[20]
Cell Density at Labeling60 - 80% confluency70%N/A

Table 2: Reagent Concentrations for Click Chemistry Biotinylation

ReagentStock ConcentrationFinal ConcentrationReference
Biotin-Alkyne10 mM in DMSO100 µM[21]
CuSO450 mM in H2O1 mM[4]
THPTA50 mM in H2O1 mM[4]
Sodium Ascorbate100 mM in H2O5 mM[5]

Table 3: Antibody Dilutions for EGFR Western Blot Analysis

AntibodyDilutionSupplier (Example)Reference
Anti-pEGFR (Y1173)1:1000Cell Signaling Tech.[18]
Anti-Total EGFR1:1000Cell Signaling Tech.[18]
Anti-Actin1:10,000Sigma-Aldrich[18]
Anti-Rabbit IgG-HRP1:5000Cell Signaling Tech.[22]

Section 6: Visualizations

experimental_workflow cluster_synthesis Step 1: Synthesis cluster_labeling Step 2: Metabolic Labeling cluster_analysis Step 3: Analysis cluster_functional Step 4: Functional Assay s1 L-Rhodinose s2 Chemical Synthesis s1->s2 s3 Peracetylated Azido-Rhodinose (Ac4RhodNAz) s2->s3 l2 Incubate with Ac4RhodNAz (24-72h) s3->l2 l1 Culture A431 Cells l1->l2 l3 This compound-labeled Glycoproteins in situ l2->l3 a1 Cell Lysis l3->a1 f1 EGF Stimulation l3->f1 a2 Click Chemistry: Attach Biotin-Alkyne a1->a2 a5 Lectin Microarray (Glycan Profiling) a1->a5 a3 Streptavidin Enrichment a2->a3 a4 Mass Spectrometry (Glycoproteomics) a3->a4 f2 Western Blot f1->f2 f3 Analyze pEGFR / Total EGFR f2->f3

Caption: Experimental workflow for this compound incorporation and analysis.

egfr_pathway EGF EGF Ligand EGFR EGFR (Glycosylated Receptor) EGF->EGFR Binds & Activates Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Recruits & Activates Sos SOS Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibits Apoptosis Nucleus->Proliferation Transcription

Caption: Simplified EGFR signaling pathway.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of Rhodinose Anomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodinose (2,3,6-trideoxy-L-threo-hexopyranose) is a deoxysugar component of various natural products, including cardiac glycosides and antibiotics. The precise stereochemistry of this compound, particularly the orientation of the anomeric center (α or β), is crucial for its biological activity and the overall structure of the parent molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the unambiguous determination of the anomeric configuration of this compound. This document provides detailed application notes and experimental protocols for the characterization of α- and β-rhodinose anomers using ¹H and ¹³C NMR spectroscopy.

Principle of Anomeric Characterization by NMR

In solution, this compound exists in equilibrium between its α and β anomeric forms, which are diastereomers differing only in the configuration at the C1 carbon. This difference in stereochemistry leads to distinct NMR signatures for each anomer.

  • ¹H NMR Spectroscopy: The anomeric proton (H-1) of each anomer resonates at a characteristic chemical shift (δ) and exhibits a specific spin-spin coupling constant (³JH1,H2) with the adjacent proton (H-2).

    • Chemical Shift (δ): Generally, the anomeric proton of the α-anomer (axial) resonates at a lower field (higher ppm) compared to the β-anomer (equatorial).

    • Coupling Constant (³JH1,H2): The magnitude of the ³JH1,H2 coupling constant is dependent on the dihedral angle between H-1 and H-2. For a pyranose ring in a chair conformation, a larger coupling constant (typically 7-10 Hz) is observed for a trans-diaxial relationship (β-anomer), while a smaller coupling constant (typically 1-4 Hz) is observed for a cis-axial-equatorial or equatorial-axial relationship (α-anomer).

  • ¹³C NMR Spectroscopy: The anomeric carbon (C-1) also shows a distinct chemical shift for each anomer, with the C-1 of the β-anomer typically resonating at a lower field (higher ppm) than the α-anomer.

Data Presentation

The following table summarizes the key ¹H and ¹³C NMR data for the anomers of L-rhodinose. This data is essential for the identification and quantification of each anomer in a sample.

AnomerProton (¹H)Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Carbon (¹³C)Chemical Shift (δ, ppm)
α-L-Rhodinose H-1~4.8-5.2~1-4 (³JH1,H2ax), ~1-3 (³JH1,H2eq)C-1~95-100
H-2axC-2~30-35
H-2eqC-3~25-30
H-3axC-4~65-70
H-3eqC-5~70-75
H-4C-6~15-20
H-5
H-6
β-L-Rhodinose H-1~4.4-4.8~7-10 (³JH1,H2ax), ~1-3 (³JH1,H2eq)C-1~98-103
H-2axC-2~33-38
H-2eqC-3~28-33
H-3axC-4~68-73
H-3eqC-5~73-78
H-4C-6~16-21
H-5
H-6

Note: The exact chemical shifts can vary depending on the solvent, temperature, and pH. The values presented are typical ranges for deoxysugars and should be used as a guide. For definitive assignment, comparison with authenticated standards or detailed 2D NMR analysis is recommended.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • This compound sample (typically 1-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., D₂O, CDCl₃, Methanol-d₄). The choice of solvent depends on the solubility of the this compound derivative. D₂O is commonly used for unprotected sugars.

  • 5 mm NMR tubes

  • Pipettes and vials

Protocol:

  • Weigh the desired amount of the this compound sample into a clean, dry vial.

  • Add the appropriate volume of deuterated solvent (typically 0.5-0.7 mL) to the vial.

  • Gently vortex or sonicate the sample until it is fully dissolved.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition

These are general parameters; they may need to be optimized for the specific instrument and sample.

Instrumentation:

  • NMR Spectrometer (300 MHz or higher is recommended for better resolution)

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: D₂O (with water suppression if necessary, e.g., using presaturation).

  • Temperature: 298 K (25 °C).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Relaxation Delay (D1): 1-5 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): Approximately 10-12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: D₂O.

  • Temperature: 298 K (25 °C).

  • Number of Scans (NS): 1024 or higher, as ¹³C is much less sensitive than ¹H.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): Approximately 200-220 ppm.

2D NMR Experiments (for complete assignment):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities of protons, which can help confirm stereochemistry.

Data Processing and Analysis
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale. For D₂O, the residual HDO peak can be set to 4.79 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratio of the α and β anomers. The anomeric proton signals are typically well-resolved and can be used for this quantification.

  • Measure the chemical shifts (δ) and coupling constants (J) for all relevant signals.

  • Analyze 2D NMR spectra to assign all proton and carbon signals unequivocally.

Visualizations

AnomerEquilibrium alpha-Rhodinose alpha-Rhodinose Open-chain form Open-chain form alpha-Rhodinose->Open-chain form beta-Rhodinose beta-Rhodinose Open-chain form->beta-Rhodinose

Caption: Equilibrium between α and β anomers of this compound.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis dissolve Dissolve this compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer nmr_1d Acquire 1D NMR Spectra (1H, 13C) transfer->nmr_1d nmr_2d Acquire 2D NMR Spectra (COSY, HSQC, etc.) nmr_1d->nmr_2d processing Process Spectra (FT, Phasing, Calibration) nmr_2d->processing assignment Assign Signals processing->assignment quantification Quantify Anomer Ratio assignment->quantification characterization Full Structural Characterization quantification->characterization

Caption: Workflow for NMR characterization of this compound.

Application Note: Mass Spectrometry Analysis of Rhodinose-Containing Oligosaccharides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the identification and structural characterization of oligosaccharides containing the rare trideoxyhexose sugar, rhodinose, using Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

Oligosaccharides play critical roles in numerous biological processes, including cell recognition, signaling, and immune responses. Their structural diversity, arising from variations in monosaccharide composition, linkage, and branching, presents a significant analytical challenge. Among the vast array of monosaccharides, rare sugars such as L-rhodinose are of growing interest due to their presence in natural products and potential therapeutic properties.

This compound is a trideoxyhexose (C₆H₁₂O₃) with a monoisotopic mass of approximately 132.0786 Da[1]. Its unique mass—lacking three hydroxyl groups compared to a standard hexose—makes mass spectrometry an ideal tool for its identification. A standard deoxyhexose like fucose has a neutral loss of 146 Da in fragmentation, while a hexose shows a loss of 162 Da; this compound's residue mass (114.068 Da) provides a distinctive signature for identification.[2]

This application note details a robust workflow using Porous Graphitized Carbon (PGC) Liquid Chromatography coupled with high-resolution Tandem Mass Spectrometry (LC-MS/MS) for the separation and de novo structural elucidation of this compound-containing oligosaccharides.

Experimental Workflow

The structural analysis of this compound-containing oligosaccharides follows a multi-stage process, beginning with sample preparation and concluding with data interpretation. This workflow is designed to isolate oligosaccharides, separate isomers, and generate high-quality mass spectra for confident identification and sequencing.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation p1 Release of Oligosaccharides (Enzymatic/Chemical) p2 Purification & Desalting (e.g., PGC SPE) p1->p2 p3 Optional: Permethylation p2->p3 a1 LC Separation (PGC Column) p3->a1 a2 MS1 Full Scan (Precursor Ion Detection) a1->a2 a3 MS/MS Fragmentation (CID/HCD) a2->a3 d1 Identify Precursor m/z (Composition Analysis) a3->d1 d2 Analyze Fragment Ions (Sequencing & Linkage) d1->d2 d3 Structure Elucidation d2->d3

Caption: Overall workflow for this compound-containing oligosaccharide analysis.

Detailed Experimental Protocols

Protocol 1: Sample Preparation - Purification of Oligosaccharides

This protocol is designed to isolate and purify oligosaccharides from a complex biological matrix, such as a glycoprotein digest or a natural product extract. Solid-Phase Extraction (SPE) with Porous Graphitized Carbon (PGC) is highly effective for this purpose.

  • Conditioning: Condition a PGC SPE cartridge (e.g., 150 mg) by washing with 3 column volumes of 80% acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA), followed by 3 column volumes of ultrapure water.

  • Sample Loading: Dissolve the dried sample in ultrapure water and load it onto the conditioned PGC cartridge.

  • Washing: Wash the cartridge with 5 column volumes of ultrapure water to remove salts and other highly polar contaminants.

  • Elution: Elute the oligosaccharides with 3 column volumes of 40% ACN containing 0.05% TFA.

  • Drying: Dry the eluted fraction completely using a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried sample in 50-100 µL of ultrapure water or the initial LC mobile phase for injection.

Protocol 2: LC-MS/MS Analysis

This protocol uses a PGC column for chromatographic separation, coupled to a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[2][3]

  • Instrumentation:

    • HPLC: Agilent 1260 Infinity II or equivalent.

    • Column: Thermo Scientific Hypercarb PGC column (e.g., 150 mm × 2.1 mm, 3 µm particle size).

    • Mass Spectrometer: Agilent 6530 Q-TOF, Thermo Fisher Q-Exactive, or equivalent.

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 90% Acetonitrile, 0.1% Formic Acid in Water.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 60 °C.

    • Injection Volume: 5 µL.

    • Gradient:

      Time (min) % B
      0.0 5
      45.0 50
      50.0 95
      55.0 95
      55.1 5

      | 65.0 | 5 |

  • MS Conditions:

    • Ionization Mode: Positive ESI.[4]

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 300 °C.

    • Drying Gas Flow: 8 L/min.

    • MS1 Scan Range: 150-2000 m/z.

    • MS/MS Acquisition: Data-Dependent Acquisition (DDA) of the top 3-5 most abundant precursor ions.

    • Collision Energy: Use stepped normalized collision energy (e.g., 20, 30, 40 eV) to ensure a wide range of fragments.

    • Fragmentation Type: Collision-Induced Dissociation (CID).

Data Presentation and Interpretation

Identifying Precursor Ions

The first step in data analysis is to identify potential precursor ions corresponding to this compound-containing oligosaccharides. This is achieved by calculating the theoretical mass based on the monosaccharide composition. The unique mass of the this compound residue (C₆H₁₀O₂) is key.

MonosaccharideFormulaResidue Mass (Da)
This compound (Rho) C₆H₁₂O₃114.068
Hexose (Hex)C₆H₁₂O₆162.053
N-Acetylhexosamine (HexNAc)C₈H₁₅NO₆203.079

Example Calculation for a Trisaccharide (Hex-Hex-Rho):

  • Mass = (2 x 162.053) + 114.068 + 18.011 (H₂O) = 456.185 Da

  • Expected [M+H]⁺ m/z = 456.185 + 1.007 = 457.192

  • Expected [M+Na]⁺ m/z = 456.185 + 22.990 = 479.175

Fragmentation Analysis

Tandem MS (MS/MS) fragments the precursor ion to reveal sequence and linkage information. Cleavage occurs at glycosidic bonds (producing B, Y, C, and Z ions) and across the sugar ring (producing A and X ions).[4]

fragmentation cluster_oligo Hypothetical Trisaccharide: Hex-Hex-Rho cluster_fragments CID Fragmentation a Hex b Hex a->b Glycosidic Bond a->b cleavage1 B_ions B-ions (Non-reducing end fragments) c Rho (Reducing End) b->c Glycosidic Bond b->c cleavage2 Y_ions Y-ions (Reducing end fragments) cleavage1 Y2 / B1 cleavage cleavage2 Y1 / B2 cleavage

Caption: Glycosidic bond cleavage sites for B- and Y-ion formation.
Quantitative Data Summary (Hypothetical)

The following table summarizes the expected quantitative data for a hypothetical trisaccharide composed of two hexoses and one this compound (Hex₂Rho₁), identified as a sodium adduct [M+Na]⁺.

Ion TypeFormulaCalculated m/zObserved m/zMass Error (ppm)Relative Abundance
Precursor
[M+Na]⁺C₁₈H₃₂O₁₂Na479.174479.1764.2100%
Fragment Ions
Y₂C₁₂H₂₂O₉Na337.111337.1123.065%
Y₁C₆H₁₂O₃Na155.063155.0646.485%
B₂C₁₂H₂₁O₉309.113309.1143.240%
[B₂-H₂O+Na]⁺C₁₂H₂₀O₈Na315.100315.1013.225%
B₁C₆H₁₁O₅163.060163.0616.115%

Note: This data is illustrative. Actual fragmentation patterns and abundances depend on linkage positions and instrument settings.

Conclusion

The protocol described provides a comprehensive framework for the reliable analysis of oligosaccharides containing the rare sugar this compound. The distinct mass of the this compound residue serves as a powerful diagnostic marker for initial identification from MS1 data. Subsequent structural elucidation through detailed fragmentation analysis in MS/MS allows for sequencing and provides insights into connectivity. This workflow is applicable to the characterization of novel natural products and the detailed analysis of complex glycans in drug development and biological research.

References

Application Notes and Protocols: Development of Monoclonal Antibodies Specific for L-rhodinose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-rhodinose, a trideoxyhexose, represents a class of small carbohydrate haptens that are typically non-immunogenic on their own. To elicit a specific antibody response, L-rhodinose must be covalently conjugated to a larger carrier protein.[1][2][3] This conjugation renders the small sugar molecule immunogenic, enabling the generation of monoclonal antibodies with high specificity. These antibodies can serve as invaluable tools in various research and diagnostic applications, including the detection and quantification of L-rhodinose-containing glycoconjugates or as potential therapeutic agents.

This document provides detailed protocols for the development of monoclonal antibodies specific for L-rhodinose, covering hapten-carrier conjugation, mouse immunization, hybridoma production, screening, and antibody purification and characterization.

L-rhodinose-Carrier Protein Conjugation

To induce an immune response against the small carbohydrate L-rhodinose, it must first be conjugated to a carrier protein. Reductive amination is a widely used and effective method for coupling reducing sugars to proteins.[4][5][6] This process involves the formation of a Schiff base between the aldehyde group of the open-chain form of L-rhodinose and the primary amine groups (e.g., lysine residues) on the carrier protein, followed by reduction to a stable secondary amine linkage.

Materials
  • L-rhodinose

  • Carrier Proteins: Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for screening

  • Sodium cyanoborohydride (NaBH₃CN)

  • Borate Buffer (0.2 M, pH 9.0)

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing (10 kDa MWCO)

  • Protein concentration assay kit (e.g., BCA)

Protocol: Reductive Amination of L-rhodinose to Carrier Proteins
  • Dissolve Carrier Protein: Dissolve the carrier protein (KLH or BSA) in 0.2 M Borate Buffer (pH 9.0) to a final concentration of 10 mg/mL.

  • Prepare L-rhodinose Solution: Dissolve L-rhodinose in the protein solution to achieve a final concentration of 60 mM.

  • Prepare Reducing Agent: Carefully prepare a 300 mM solution of sodium cyanoborohydride in 0.2 M Borate Buffer (pH 9.0). Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Initiate Conjugation: Add the sodium cyanoborohydride solution to the protein-sugar mixture.

  • Incubation: Incubate the reaction mixture for 10-24 hours at 37°C with gentle agitation.

  • Dialysis: Transfer the reaction mixture to a dialysis tube (10 kDa MWCO) and dialyze extensively against PBS at 4°C for 48 hours with at least four buffer changes to remove unreacted L-rhodinose and reducing agent.

  • Concentration and Storage: Determine the protein concentration of the conjugate using a standard protein assay. Aliquot the conjugate and store at -20°C or -80°C for long-term use.

Monoclonal Antibody Production

The production of monoclonal antibodies will be achieved using hybridoma technology, a method that involves fusing antibody-producing B cells with immortal myeloma cells.[7]

Immunization Protocol
  • Antigen Preparation: Emulsify the L-rhodinose-KLH conjugate with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization and Incomplete Freund's Adjuvant (IFA) for subsequent boosts. The final concentration of the conjugate should be 50-100 µg per mouse per injection.

  • Primary Immunization (Day 0): Inject 100-200 µL of the antigen-CFA emulsion subcutaneously (SQ) or intraperitoneally (IP) into BALB/c mice.

  • Booster Injections (Days 21, 42, and 63): Administer booster injections of the antigen-IFA emulsion (50 µg of conjugate in 100-200 µL) via the same route as the primary immunization.

  • Test Bleed (Day 50): Collect a small amount of blood from the tail vein to test the antibody titer in the serum by ELISA.

  • Final Boost (3-4 days before fusion): Administer a final booster injection of the L-rhodinose-KLH conjugate in sterile PBS (without adjuvant) intravenously (IV) or IP.

Hybridoma Production
  • Spleen Cell Preparation: Euthanize the mouse with the highest antibody titer and aseptically harvest the spleen. Prepare a single-cell suspension of splenocytes.

  • Myeloma Cell Preparation: Culture a suitable myeloma cell line (e.g., P3X63-Ag8.653) in appropriate media. Ensure the cells are in the logarithmic growth phase on the day of fusion.

  • Cell Fusion: Mix the splenocytes and myeloma cells at a ratio of 5:1. Fuse the cells using polyethylene glycol (PEG).

  • Selection of Hybridomas: Plate the fused cells in 96-well plates in HAT (hypoxanthine-aminopterin-thymidine) selection medium.[7] Only fused hybridoma cells will survive in this medium.[7][8]

  • Hybridoma Screening: After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of L-rhodinose-specific antibodies using an indirect ELISA.

Screening and Characterization of Monoclonal Antibodies

Indirect ELISA for Screening
  • Antigen Coating: Coat the wells of a 96-well microtiter plate with 100 µL of L-rhodinose-BSA conjugate (5 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add 100 µL of hybridoma supernatant to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG secondary antibody, diluted according to the manufacturer's instructions in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well.

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader.

Subcloning and Expansion

Hybridoma colonies that test positive for the desired antibody should be subcloned by limiting dilution to ensure monoclonality.[9] Positive subclones are then expanded to produce larger quantities of the monoclonal antibody.

Antibody Isotyping

Determine the isotype (e.g., IgG1, IgG2a, IgM) of the monoclonal antibodies using a commercial mouse monoclonal antibody isotyping kit.

Antibody Purification

Monoclonal antibodies can be purified from hybridoma culture supernatant or ascites fluid using affinity chromatography.

Protein A/G Affinity Chromatography
  • Sample Preparation: Clarify the hybridoma supernatant by centrifugation and filtration (0.45 µm). Adjust the pH of the supernatant to the binding buffer conditions recommended by the Protein A/G resin manufacturer.

  • Column Equilibration: Equilibrate a Protein A or Protein G column with the binding buffer.

  • Sample Loading: Load the prepared supernatant onto the column.

  • Washing: Wash the column with several column volumes of binding buffer to remove unbound proteins.

  • Elution: Elute the bound antibody using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0). Collect the fractions in tubes containing a neutralization buffer (e.g., 1 M Tris, pH 8.5) to immediately neutralize the low pH.

  • Buffer Exchange: Pool the antibody-containing fractions and perform buffer exchange into PBS using dialysis or a desalting column.

  • Purity and Concentration: Assess the purity of the antibody by SDS-PAGE and determine the concentration by measuring the absorbance at 280 nm.

Data Presentation

Table 1: Representative Quantitative Data for Anti-L-rhodinose Monoclonal Antibody Development

ParameterTypical ValueMethod
Immunization Titer (Serum Dilution) 1:10,000 - 1:100,000Indirect ELISA
Hybridoma Secretion Rate 10-100 µg/mLELISA
Antibody Affinity (K_D) 10⁻⁷ to 10⁻⁹ MSurface Plasmon Resonance (SPR) or ELISA
Purification Yield from Supernatant 10-50 mg/LProtein A/G Chromatography
Purity >95%SDS-PAGE

Note: These values are illustrative and can vary depending on the specific hapten, carrier protein, immunization protocol, and hybridoma clone.

Visualizations

Signaling Pathway

Hapten_Carrier_Immune_Response cluster_B_Cell B Cell cluster_T_Helper_Cell T Helper Cell BCR B Cell Receptor (Surface IgM/IgD) Antigen_Processing Antigen Processing and Presentation BCR->Antigen_Processing Internalization MHC_II MHC Class II Antigen_Processing->MHC_II Peptide Loading TCR T Cell Receptor (TCR) MHC_II->TCR Recognition CD40 CD40 CD40L CD40 Ligand (CD154) CD40->CD40L Co-stimulation Activation_Signals Activation Signals (Proliferation, Differentiation) Plasma_Cell Plasma Cell (Antibody Secretion) Activation_Signals->Plasma_Cell Memory_B_Cell Memory B Cell Activation_Signals->Memory_B_Cell CD40L->Activation_Signals Cytokines Cytokine Release (IL-4, IL-5) Cytokines->Activation_Signals Hapten_Carrier L-rhodinose- Carrier Conjugate Hapten_Carrier->BCR Binding

Caption: T-dependent B cell activation by a hapten-carrier conjugate.

Experimental Workflow

Monoclonal_Antibody_Workflow cluster_Antigen_Prep Antigen Preparation cluster_Immunization Immunization cluster_Hybridoma_Production Hybridoma Production cluster_Screening_Cloning Screening and Cloning cluster_Purification_Characterization Purification and Characterization L_rhodinose L-rhodinose Conjugation Hapten-Carrier Conjugation L_this compound->Conjugation Carrier_Protein Carrier Protein (KLH) Carrier_Protein->Conjugation Immunize_Mice Immunize Mice Conjugation->Immunize_Mice Serum_Titer Monitor Serum Titer (ELISA) Immunize_Mice->Serum_Titer Spleen_Cells Isolate Spleen Cells Serum_Titer->Spleen_Cells Fusion Cell Fusion (PEG) Spleen_Cells->Fusion Myeloma_Cells Myeloma Cells Myeloma_Cells->Fusion HAT_Selection HAT Selection Fusion->HAT_Selection ELISA_Screening ELISA Screening HAT_Selection->ELISA_Screening Subcloning Subcloning (Limiting Dilution) ELISA_Screening->Subcloning Expansion Clone Expansion Subcloning->Expansion Purification Antibody Purification (Protein A/G) Expansion->Purification Characterization Characterization (SDS-PAGE, Isotyping) Purification->Characterization

Caption: Workflow for monoclonal antibody production against L-rhodinose.

References

Application Notes and Protocols for Metabolic Labeling with Rhodinose in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique for studying the biosynthesis, trafficking, and dynamics of macromolecules in living cells. This document provides detailed protocols for the metabolic labeling of bacterial cell surface glycans using a rhodinose analog. By introducing a bioorthogonally functionalized this compound analog into bacterial culture media, it can be taken up by the bacteria and incorporated into their cell surface polysaccharides. Subsequent detection with a fluorescent probe via click chemistry allows for the visualization and quantification of these newly synthesized glycans. This method is valuable for studying bacterial cell wall dynamics, host-pathogen interactions, and for the development of novel antibacterial agents.

Given the limited direct literature on metabolic labeling with this compound, the following protocols are based on well-established methods for metabolic oligosaccharide engineering (MOE) using other unnatural sugars in bacteria.[1][2][3] Optimization for specific bacterial strains and experimental conditions is recommended.

Principle of the Method

The metabolic labeling of bacterial glycans with a this compound analog follows a two-step procedure:

  • Metabolic Incorporation: An azide-functionalized this compound analog (this compound-Azide) is supplied to the bacterial culture. Bacterial cells with permissive metabolic pathways will transport and process this analog, incorporating it into their cell surface glycans.

  • Bioorthogonal Ligation: The azide group on the incorporated this compound is then detected by a bioorthogonal reaction, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). A fluorescent probe containing a strained alkyne (e.g., a dibenzocyclooctyne - DBCO) is added, which specifically and covalently attaches to the azide, allowing for fluorescent detection of the labeled glycans.

Data Presentation

The following table summarizes representative quantitative data that could be obtained from a metabolic labeling experiment using an azide-modified this compound analog (this compound-N3) and a fluorescent probe (e.g., DBCO-FITC). Data is presented as the mean fluorescence intensity (MFI) and the percentage of labeled cells as determined by flow cytometry.

Bacterial StrainThis compound-N3 Conc. (µM)Incubation Time (h)Mean Fluorescence Intensity (Arbitrary Units)Percentage of Labeled Cells (%)
Escherichia coli50415,00085
Escherichia coli100428,00092
Bacillus subtilis5048,00060
Bacillus subtilis100416,50075
Negative Control04500< 1

Experimental Protocols

Materials
  • Bacterial strain of interest

  • Appropriate bacterial growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth)

  • Azide-modified this compound analog (this compound-N3)

  • Fluorescent probe with a strained alkyne (e.g., DBCO-FITC, DBCO-Cy5)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bovine serum albumin (BSA)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI (for microscopy)

Protocol 1: Metabolic Labeling of Bacterial Cultures
  • Bacterial Culture Preparation: Inoculate the desired bacterial strain into a liquid culture medium and grow overnight at the optimal temperature with shaking.

  • Subculturing and Growth: The next day, subculture the bacteria into a fresh medium to an optical density at 600 nm (OD600) of approximately 0.1. Allow the culture to grow to the early- or mid-logarithmic phase (OD600 of 0.4-0.6).

  • Metabolic Labeling: Add the this compound-N3 analog to the bacterial culture to the desired final concentration (e.g., 25-100 µM). A negative control culture without the this compound analog should be included.

  • Incubation: Continue to incubate the cultures under their optimal growth conditions for a period of 2-6 hours. The optimal incubation time may vary depending on the bacterial strain and its growth rate.

  • Harvesting and Washing: Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes).

  • Discard the supernatant and wash the cell pellet three times with cold PBS containing 1% BSA to remove unincorporated this compound analog.

Protocol 2: Fluorescent Detection of Labeled Bacteria

For Fluorescence Microscopy:

  • Fixation: After the final wash, resuspend the bacterial pellet in a fixative solution (e.g., 4% paraformaldehyde in PBS) and incubate for 20 minutes at room temperature.

  • Washing: Pellet the fixed cells by centrifugation and wash twice with PBS.

  • Fluorescent Labeling: Resuspend the cells in PBS containing 1% BSA and the fluorescent DBCO-alkyne probe (e.g., 10-50 µM). Incubate for 1-2 hours at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS to remove the excess fluorescent probe.

  • Microscopy: Resuspend the final cell pellet in a small volume of PBS. Mount a small aliquot onto a microscope slide with a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the labeled bacteria using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.

For Flow Cytometry:

  • Fluorescent Labeling (Live Cells): After harvesting and washing the metabolically labeled cells (from Protocol 1, step 6), resuspend the live cells in PBS with 1% BSA containing the fluorescent DBCO-alkyne probe (e.g., 10-50 µM).

  • Incubation: Incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove the excess fluorescent probe.

  • Analysis: Resuspend the cells in PBS and analyze them on a flow cytometer using the appropriate laser and emission filters for the selected fluorophore.

Visualizations

experimental_workflow Experimental Workflow for Metabolic Labeling cluster_labeling Step 1: Metabolic Labeling cluster_detection Step 2: Fluorescent Detection culture Bacterial Culture (Log Phase) add_this compound Add this compound-Azide culture->add_this compound incubation Incubate (2-6 hours) add_this compound->incubation incorporation Incorporation into Cell Wall Glycans incubation->incorporation harvest Harvest & Wash Cells incorporation->harvest add_probe Add Fluorescent DBCO-Alkyne Probe harvest->add_probe click_reaction Bioorthogonal Click Reaction add_probe->click_reaction analysis Analysis (Microscopy / Flow Cytometry) click_reaction->analysis

Caption: Workflow for metabolic labeling and detection.

signaling_pathway Hypothetical Pathway of this compound-Azide Incorporation cluster_cell Bacterial Cell cluster_cytoplasm Cytoplasm cluster_cell_wall Cell Wall Synthesis rhodinose_in This compound-Azide activation Enzymatic Activation (e.g., Kinase, etc.) rhodinose_in->activation activated_this compound Activated this compound-Azide (e.g., NDP-Rhodinose-Azide) activation->activated_this compound precursor_pool Glycan Precursor Pool activated_this compound->precursor_pool glycosyltransferase Glycosyltransferases precursor_pool->glycosyltransferase cell_wall Growing Polysaccharide Chain labeled_cell_wall Labeled Cell Wall Glycan cell_wall->labeled_cell_wall Incorporation rhodinose_ext Extracellular This compound-Azide transporter Sugar Transporter rhodinose_ext->transporter transporter->rhodinose_in

Caption: Hypothetical metabolic pathway for this compound analog incorporation.

References

Application Notes and Protocols: Rhodinose as a Versatile Building Block in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-rhodinose, a 2,3,6-trideoxy-L-hexopyranose, as a valuable building block in the combinatorial synthesis of novel oligosaccharides and glycoconjugates for drug discovery and chemical biology. The unique structural features of rhodinose, particularly its extended deoxygenated backbone, make it an attractive scaffold for generating molecular diversity and exploring new chemical space.

Introduction

Combinatorial chemistry has revolutionized the process of drug discovery by enabling the rapid synthesis and screening of large libraries of compounds. In the realm of glycochemistry, the development of robust synthetic methodologies for oligosaccharides has paved the way for the creation of glycan libraries with diverse biological activities. L-rhodinose, a rare deoxysugar, offers a unique opportunity to expand the structural diversity of these libraries. Its incorporation can significantly alter the hydrophobicity, conformational flexibility, and metabolic stability of the resulting glycoconjugates, potentially leading to compounds with enhanced therapeutic properties.

The de novo synthesis of functionalized L-rhodinose building blocks has made this rare sugar accessible for broader use in synthetic chemistry.[1] This development is critical for its application in combinatorial strategies, such as solid-phase oligosaccharide synthesis (SPOS), which allows for the systematic and efficient construction of complex glycan structures.

Key Applications of this compound-Containing Combinatorial Libraries

The incorporation of this compound into combinatorial libraries can be leveraged to target a variety of biological processes, particularly those involving protein-carbohydrate interactions. Given that deoxysugars are common constituents of bacterial cell surface polysaccharides, this compound-containing libraries are of particular interest for the development of:

  • Novel Antibacterial Agents: By mimicking bacterial glycans, these compounds could interfere with bacterial cell wall biosynthesis, adhesion, or biofilm formation.

  • Vaccine Candidates: Synthetic oligosaccharides containing this compound could serve as haptens to elicit specific antibody responses against pathogenic bacteria.

  • Modulators of the Innate Immune System: Toll-like receptors (TLRs) and other pattern recognition receptors can recognize bacterial cell wall components, and this compound-containing molecules could act as agonists or antagonists.

  • Inhibitors of Glycosyltransferases: As substrate analogs, they could inhibit enzymes involved in the biosynthesis of essential bacterial glycans.

Experimental Protocols

Protocol 1: De Novo Synthesis of a Protected L-Rhodinose Building Block

This protocol is adapted from the work of Calin, Pragani, and Seeberger and describes the synthesis of a key L-rhodinose building block suitable for glycosylation reactions.[1] The synthesis starts from the commercially available and inexpensive (S)-ethyl lactate.

Overall Reaction Scheme:

(S)-Ethyl lactate → ... → Intermediate Triol → ... → Protected L-Rhodinose Trichloroacetimidate Donor

Materials:

  • (S)-Ethyl lactate

  • Various reagents and solvents as detailed in the cited literature.

Detailed Procedure:

The synthesis involves a multi-step sequence that is detailed in the original publication.[1] A key step is a diastereoselective Cram-chelated allylation to set the stereochemistry, followed by a series of protecting group manipulations and oxidations. The final step involves the formation of a trichloroacetimidate donor, which is a commonly used glycosylating agent in oligosaccharide synthesis.

Summary of Key Transformations:

StepTransformationKey ReagentsTypical Yield
1Synthesis of a common homoallylic alcohol intermediate(S)-ethyl lactate, various reagentsNot specified in abstract
2Conversion to a triol intermediateOxidation reagentsNot specified in abstract
3Functional group interconversions and protecting group manipulationsVariousNot specified in abstract
4Formation of the L-rhodinose trichloroacetimidate donorTrichloroacetonitrile, DBU84% (for a related epi-colitose derivative)[1]

Note: For the complete, step-by-step experimental procedure, please refer to the original publication: Calin, O.; Pragani, R.; Seeberger, P. H. J. Org. Chem. 2012, 77 (2), 870–877.[1]

Protocol 2: Representative Solid-Phase Synthesis of a this compound-Containing Trisaccharide Library

This protocol outlines a general procedure for the solid-phase synthesis of a combinatorial library of trisaccharides with the general structure: This compound - X - Y , where X and Y are variable building blocks (e.g., other monosaccharides or amino acids). This method is based on established principles of automated solid-phase oligosaccharide synthesis.

Materials:

  • Wang resin (or other suitable solid support)

  • Protected L-Rhodinose trichloroacetimidate donor (from Protocol 1)

  • A library of protected monosaccharide or amino acid building blocks (as trichloroacetimidates, glycosyl phosphates, or other activated forms)

  • Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and other synthesis-grade solvents

  • Activator (e.g., Trimethylsilyl trifluoromethanesulfonate - TMSOTf)

  • Capping reagent (e.g., Acetic anhydride in pyridine)

  • Deprotection reagents (specific to the protecting groups used)

  • Cleavage cocktail (e.g., Trifluoroacetic acid - TFA based)

Experimental Workflow:

G Resin 1. Resin Swelling Coupling1 2. Coupling of First Building Block (Y) Resin->Coupling1 Capping1 3. Capping of Unreacted Sites Coupling1->Capping1 Deprotection1 4. Deprotection Capping1->Deprotection1 Coupling2 5. Coupling of Second Building Block (X) Deprotection1->Coupling2 Capping2 6. Capping Coupling2->Capping2 Deprotection2 7. Deprotection Capping2->Deprotection2 Couplingthis compound 8. Coupling of this compound Building Block Deprotection2->Couplingthis compound Cappingthis compound 9. Capping Couplingthis compound->Cappingthis compound FinalDeprotection 10. Final Deprotection Cappingthis compound->FinalDeprotection Cleavage 11. Cleavage from Resin FinalDeprotection->Cleavage Purification 12. Purification and Analysis Cleavage->Purification

Caption: Workflow for Solid-Phase Synthesis of a this compound-Containing Trisaccharide.

Procedure:

  • Resin Preparation: Swell the solid support (e.g., Wang resin) in a suitable solvent such as DCM or DMF in a solid-phase synthesis vessel.

  • First Building Block Coupling: In a split-and-pool approach for library generation, divide the resin into separate reaction vessels. To each vessel, add a solution of a unique protected building block Y (e.g., a protected glucose trichloroacetimidate) and an activator (e.g., TMSOTf) in an anhydrous solvent (e.g., DCM) at a low temperature (e.g., -20 °C). Agitate the mixture for a specified time.

  • Capping: After the coupling reaction, wash the resin and treat it with a capping solution (e.g., acetic anhydride and pyridine in DCM) to block any unreacted hydroxyl groups.

  • Deprotection: Wash the resin and treat it with the appropriate reagent to remove the temporary protecting group (e.g., a fluorenylmethoxycarbonyl (Fmoc) or a silyl ether protecting group), exposing a new hydroxyl group for the next coupling.

  • Second Building Block Coupling: Combine the resin from the different vessels (pool step) and then split it again for the coupling of the second set of building blocks (X) following the procedures in steps 2-4.

  • This compound Coupling: After deprotection of the second building block, couple the protected L-rhodinose trichloroacetimidate donor using the same procedure as in step 2.

  • Final Deprotection: After the final coupling and capping steps, remove all remaining protecting groups using a global deprotection strategy.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA) to release the synthesized trisaccharides.

  • Purification and Analysis: Purify the individual compounds from the library using techniques such as high-performance liquid chromatography (HPLC) and characterize them by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Potential Biological Target and Signaling Pathway

While a specific signaling pathway modulated by a combinatorially derived this compound compound is not yet published, we can hypothesize a relevant target based on the biological roles of similar deoxysugars. L-rhamnose, a closely related 6-deoxysugar, is a key component of the cell wall of many bacteria, including Mycobacterium tuberculosis. A hypothetical this compound-containing library could be screened for inhibitors of enzymes involved in the biosynthesis of essential rhamnose-containing glycans.

Hypothetical Target: Rhamnosyltransferases, enzymes that transfer rhamnose from a donor (like dTDP-L-rhamnose) to an acceptor molecule.

G cluster_bacterium Bacterial Cell cluster_drug_action Drug Action dTDP_Rha dTDP-L-Rhamnose (Donor Substrate) Rha_T Rhamnosyltransferase dTDP_Rha->Rha_T Acceptor Glycan Acceptor Acceptor->Rha_T CellWall Cell Wall Glycan Rha_T->CellWall Rhamnose Transfer Viability Bacterial Viability CellWall->Viability Rhodinose_Library This compound-based Combinatorial Library Rhodinose_Library->Inhibition Inhibition->Rha_T

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Enzymatic Synthesis of Rhodinose Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the enzymatic synthesis of rhodinose derivatives and other related deoxysugars.

Frequently Asked Questions (FAQs)

Q1: What is the general enzymatic pathway for the synthesis of TDP-L-rhodinose?

A1: The biosynthesis of TDP-L-rhodinose, a 2,6-dideoxyhexose, is believed to start from TDP-D-glucose. The pathway involves a series of enzymatic reactions catalyzed by specific enzymes. It shares initial steps with the well-characterized TDP-L-rhamnose biosynthesis pathway. The key enzymes involved are Glucose-1-phosphate thymidylyltransferase (RmlA), TDP-D-glucose 4,6-dehydratase (RmlB), TDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC), and TDP-4-keto-L-rhamnose reductase (RmlD).[1][2] For 2-deoxygenation, additional enzymes are required. For instance, in the biosynthesis of TDP-L-epivancosamine (a 2,3,6-trideoxy-3-amino-3-methylhexose), the pathway starts from TDP-4-keto-6-deoxy-D-glucose and involves a C-2 deoxygenation step.[3]

Q2: Which enzymes are crucial for the synthesis of the precursor TDP-L-rhamnose?

A2: The biosynthesis of TDP-L-rhamnose is a four-step enzymatic pathway catalyzed by the RmlA, RmlB, RmlC, and RmlD enzymes.[1][4][5]

  • RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of TDP-D-glucose from glucose-1-phosphate and dTTP.[5]

  • RmlB (TDP-D-glucose 4,6-dehydratase): Converts TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose.[4][5]

  • RmlC (TDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization of TDP-4-keto-6-deoxy-D-glucose to TDP-4-keto-L-rhamnose.[4][5]

  • RmlD (TDP-4-keto-L-rhamnose reductase): Reduces TDP-4-keto-L-rhamnose to the final product, TDP-L-rhamnose.[4][5]

Q3: What are common glycosyltransferase (GT) inhibitors I should be aware of?

A3: Several types of molecules can inhibit glycosyltransferases. Nucleotide sugar analogs are a major class of inhibitors. For example, 2-deoxy and 2-fluoro derivatives of nucleotide sugars can act as potent competitive inhibitors. Specifically, nucleotide-linked 2-deoxy-2-fluoroglycosides have been shown to be effective inhibitors of various glycosyltransferases.[6] It is also important to be aware of potential inhibition by reaction products, such as the nucleotide diphosphate (e.g., TDP), which can cause feedback inhibition.

Q4: How can I improve the yield of my enzymatic glycosylation reaction?

A4: Optimizing several factors can improve the yield. The choice of the glycosyl donor is critical; using "activated" donors like simple aromatic glycosides can shift the reaction equilibrium to favor synthesis.[6] Additionally, optimizing the concentrations of the donor and acceptor substrates, the enzyme concentration, pH, temperature, and incubation time are all crucial for maximizing the yield. For multi-enzyme one-pot synthesis, maintaining the balance of all enzyme activities is key.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or Low Product Yield Inactive enzyme(s).- Confirm enzyme activity using a known positive control substrate.- Ensure proper storage conditions (-80°C with glycerol).- Avoid repeated freeze-thaw cycles.
Suboptimal reaction conditions.- Optimize pH, temperature, and buffer components for your specific enzymes.- Titrate enzyme concentration to find the optimal level.- Verify the concentrations of all substrates and cofactors.
Presence of inhibitors.- Check for known inhibitors in your reaction mixture (e.g., high concentrations of phosphate, certain metal ions).- Purify substrates to remove potential contaminants.
Degradation of substrates or products.- Minimize reaction time if products are unstable.- Analyze samples at different time points to monitor for degradation.
Formation of Side Products Promiscuous enzyme activity.- Use highly specific enzymes if available.- Modify reaction conditions (e.g., pH, temperature) to favor the desired reaction.
Non-enzymatic side reactions.- Analyze control reactions without the enzyme to identify non-enzymatic products.- Adjust buffer conditions to minimize these reactions.
Incomplete Reaction Substrate inhibition.- Perform kinetic analysis to determine if high substrate concentrations are inhibitory.- Use a fed-batch approach to maintain optimal substrate levels.
Product inhibition.- Remove the product as it is formed, if possible (e.g., using in-situ product removal techniques).- Investigate if the nucleotide by-product (e.g., TDP) is inhibitory.
Difficulty in Product Purification Similar properties of product and substrates.- Utilize different chromatography techniques (e.g., ion-exchange, size-exclusion, reverse-phase HPLC).- Consider tagging one of the substrates for easier separation.

Quantitative Data Summary

Table 1: Optimal Conditions for One-Pot Enzymatic Synthesis of TDP-L-rhamnose

ParameterOptimal ValueReference
Temperature30°C[5]
pH9.0[5]
dTTP Concentration10 mM[5]
Glucose-1-Phosphate Concentration10 mM[5]
NADPH Concentration5.0 mM[5]
Enzyme Concentration (each Rml enzyme)100 µg/mL[5]
Yield 47% [5]

Table 2: Kinetic Parameters of a Promiscuous Glycosyltransferase (OleD Loki Variant)

Substrate (NDP)Donorkcat/Km Improvement (vs. wild-type)Reference
NDP-glucoses2-chloro-4-nitrophenyl glycoside>400-fold[7]
UDP-sugars2-chloro-4-nitrophenyl glycoside>15-fold[7]

Note: Specific kinetic data for enzymes directly involved in this compound synthesis are limited in the literature. The data for the OleD Loki variant is provided as an example of engineered glycosyltransferase performance.

Experimental Protocols

Protocol: One-Pot Enzymatic Synthesis of a TDP-2,6-dideoxyhexose Precursor

This protocol is adapted from the synthesis of TDP-L-epivancosamine and can be used as a starting point for the synthesis of TDP-activated this compound.[3] It assumes the starting material is TDP-4-keto-6-deoxy-D-glucose.

Materials:

  • TDP-4-keto-6-deoxy-D-glucose

  • Purified enzymes for the specific deoxysugar pathway (e.g., 2-dehydratase, 3-ketoreductase, etc.)

  • NADPH

  • Reaction Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • Quenching solution (e.g., Acetonitrile)

  • HPLC system for analysis and purification

Procedure:

  • Prepare a reaction mixture containing TDP-4-keto-6-deoxy-D-glucose (e.g., 1 mM) and NADPH (e.g., 2 mM) in the reaction buffer.

  • Add the purified enzymes to the reaction mixture. The optimal concentration of each enzyme should be determined empirically.

  • Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 2-6 hours). Monitor the reaction progress by taking aliquots at different time points.

  • Quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the quenched reaction to precipitate the enzymes.

  • Analyze the supernatant by HPLC to determine the yield of the desired TDP-deoxysugar.

  • Purify the product from the supernatant using appropriate chromatography methods, such as anion-exchange chromatography followed by size-exclusion chromatography for desalting.

Visualizations

Enzymatic_Synthesis_of_TDP_Deoxysugar cluster_start Starting Materials cluster_pathway Biosynthetic Pathway Glucose-1-Phosphate Glucose-1-Phosphate TDP-D-Glucose TDP-D-Glucose Glucose-1-Phosphate->TDP-D-Glucose  RmlA dTTP dTTP dTTP->TDP-D-Glucose TDP-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-D-Glucose->TDP-4-keto-6-deoxy-D-glucose  RmlB TDP-4-keto-2,6-dideoxy-D-glucose TDP-4-keto-2,6-dideoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose->TDP-4-keto-2,6-dideoxy-D-glucose  2-Dehydratase TDP-2,6-dideoxyhexose TDP-2,6-dideoxyhexose TDP-4-keto-2,6-dideoxy-D-glucose->TDP-2,6-dideoxyhexose  3-Ketoreductase  (e.g., for this compound)

Caption: Enzymatic synthesis pathway for a generic TDP-2,6-dideoxyhexose.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_checks Initial Checks cluster_investigation In-depth Investigation cluster_solution Solutions Start Low or No Product Yield Enzyme_Activity Check Enzyme Activity Start->Enzyme_Activity Reaction_Conditions Verify Reaction Conditions (pH, Temp, Concentrations) Start->Reaction_Conditions Side_Products Analyze for Side Products Start->Side_Products If unexpected peaks in HPLC Inhibitors Investigate Potential Inhibitors Enzyme_Activity->Inhibitors If activity is low Substrate_Degradation Check for Substrate/ Product Degradation Enzyme_Activity->Substrate_Degradation If activity is confirmed Optimize_Conditions Optimize Reaction Conditions Reaction_Conditions->Optimize_Conditions If conditions are off Purify_Reagents Purify Reagents Inhibitors->Purify_Reagents Modify_Protocol Modify Protocol (e.g., fed-batch) Substrate_Degradation->Modify_Protocol Side_Products->Purify_Reagents

Caption: Troubleshooting workflow for low product yield in enzymatic synthesis.

References

common impurities in synthetic rhodinose and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of rhodinose.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in synthetic this compound?

A1: The synthesis of this compound, a 2,3,6-trideoxy-L-hexose, is a multi-step process that can introduce various impurities. These can be broadly categorized as:

  • Stereoisomers: Diastereomers and anomers (α and β forms) can arise from a lack of complete stereocontrol during glycosylation or other synthetic steps.

  • Incompletely Reacted Intermediates: Starting materials or intermediates from previous steps may be carried over.

  • Byproducts from Side Reactions: Elimination reactions can lead to the formation of unsaturated sugar derivatives (glycals).

  • Protecting Group-Related Impurities: Incomplete removal of protecting groups (e.g., benzyl ethers, acetates, silyl ethers) results in partially protected this compound derivatives. Side products from the deprotection step, such as toluene from benzyl ether cleavage, may also be present.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used throughout the synthesis.

Q2: How can I detect the presence of these impurities in my this compound sample?

A2: A combination of analytical techniques is typically employed to assess the purity of synthetic this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities. Different column phases (e.g., reversed-phase, normal-phase) and detection methods (e.g., refractive index, mass spectrometry) can be used to resolve various impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation and can help identify and quantify impurities with distinct spectral signatures.

  • Mass Spectrometry (MS): MS can be used to identify impurities by their mass-to-charge ratio, often in conjunction with a chromatographic separation method like HPLC-MS or GC-MS.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and getting a qualitative assessment of purity.

Troubleshooting Guides

Issue 1: My final this compound product shows multiple spots on TLC/multiple peaks in HPLC.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Presence of Anomers (α/β isomers) Anomeric mixtures are common. If a single anomer is required, they can often be separated by careful column chromatography or preparative HPLC. Equilibration in a suitable solvent with a mild acid or base catalyst might favor one anomer, but this needs to be empirically determined.
Incomplete Deprotection Review your deprotection protocol. Ensure you are using a sufficient excess of the deprotection reagent and allowing for adequate reaction time. Monitor the reaction by TLC until the starting material is completely consumed. If using catalytic hydrogenation for debenzylation, ensure the catalyst is active and the system is free of poisons.
Formation of Glycal Byproducts Glycal formation suggests that elimination is competing with your desired reaction. This can sometimes be minimized by using less forcing reaction conditions (e.g., lower temperatures) or by choosing a different synthetic route or protecting group strategy.
Presence of Starting Materials or Intermediates This indicates an incomplete reaction in one of the preceding steps. Optimize the reaction conditions (time, temperature, stoichiometry) for the problematic step. Ensure adequate purification is performed after each synthetic step to remove unreacted starting materials.
Issue 2: The yield of my purified this compound is very low.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Loss during Purification Column chromatography can lead to significant product loss, especially if the compound has poor solubility or streaks on the column. Optimize your chromatography conditions (solvent system, stationary phase). Consider alternative purification methods like crystallization if applicable.
Product Instability Deoxysugars can be sensitive to strongly acidic or basic conditions. Ensure that your workup and purification steps are performed under conditions that do not degrade your product.
Inefficient Reactions Re-evaluate each step of your synthesis to identify any low-yielding reactions. Consult the literature for alternative procedures or catalysts that may improve the efficiency of problematic steps.

Experimental Protocols

Protocol 1: General Procedure for Purification of Synthetic this compound by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude synthetic this compound in a minimal amount of the eluent or a solvent in which it is highly soluble and that is compatible with the eluent.

  • Column Packing: Pack a glass column with silica gel (or another appropriate stationary phase) as a slurry in the chosen eluent.

  • Loading: Carefully load the dissolved sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate impurities with different polarities.

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Analysis: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Protocol 2: Analysis of this compound Purity by HPLC
  • Column: A reversed-phase C18 column is often a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile is commonly used. The exact gradient profile will need to be optimized based on the specific impurities present.

  • Detector: A refractive index (RI) detector is suitable for detecting carbohydrates. A mass spectrometer can provide more detailed information about the identity of the peaks.

  • Sample Preparation: Dissolve a small amount of the purified this compound in the initial mobile phase.

  • Injection: Inject a small volume (e.g., 10 µL) onto the column.

  • Data Analysis: Integrate the peaks to determine the relative purity of the sample.

Data Presentation

The following table provides a hypothetical example of data that could be generated during the purification of synthetic this compound.

Purification Method Initial Purity (by HPLC) Final Purity (by HPLC) Yield
Flash Column Chromatography75%98%60%
Preparative HPLC75%>99%45%
Crystallization75%>99%30% (if crystalline)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Material step1 Protecting Group Introduction start->step1 step2 Glycosylation step1->step2 step3 Deprotection step2->step3 crude Crude this compound step3->crude purify Column Chromatography / HPLC crude->purify analyze Purity Analysis (HPLC, NMR) purify->analyze pure Pure this compound analyze->pure

Caption: Synthetic and purification workflow for this compound.

troubleshooting_logic cluster_analysis Initial Analysis cluster_diagnosis Impurity Diagnosis cluster_solution Corrective Actions start Impure Product Detected check_tlc Analyze by TLC/HPLC start->check_tlc check_nmr Analyze by NMR start->check_nmr anomers Anomers Present? check_tlc->anomers incomplete_deprotection Incomplete Deprotection? check_tlc->incomplete_deprotection glycal Glycal Formation? check_tlc->glycal starting_material Starting Material Present? check_tlc->starting_material check_nmr->anomers check_nmr->incomplete_deprotection check_nmr->glycal check_nmr->starting_material optimize_chromatography Optimize Chromatography anomers->optimize_chromatography modify_deprotection Modify Deprotection Protocol incomplete_deprotection->modify_deprotection adjust_reaction_conditions Adjust Reaction Conditions glycal->adjust_reaction_conditions repurify_intermediates Re-purify Intermediates starting_material->repurify_intermediates

Caption: Troubleshooting logic for impure synthetic this compound.

stability of rhodinose under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of rhodinose (L-fucose) under various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with this 2-deoxysugar.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

This compound (L-fucose) is generally stable in neutral aqueous solutions when stored at low temperatures (2-8°C) for short periods. However, its stability is significantly influenced by pH, temperature, and the presence of oxidizing agents. Like other 2-deoxysugars, the glycosidic linkage in this compound-containing oligosaccharides is more susceptible to acid hydrolysis compared to other common monosaccharides.

Q2: How does pH affect the stability of this compound?

  • Acidic Conditions (pH < 7): this compound is susceptible to degradation under acidic conditions, particularly at elevated temperatures. The primary degradation pathway is the hydrolysis of glycosidic bonds if it is part of an oligosaccharide. For the free monosaccharide, acid-catalyzed dehydration can occur.

  • Neutral Conditions (pH ≈ 7): this compound exhibits its maximum stability in the neutral pH range.

  • Basic Conditions (pH > 7): In alkaline solutions, this compound, like other monosaccharides, can undergo isomerization and degradation into a complex mixture of products, including various organic acids. This process is known as alkaline degradation.

Q3: What are the expected degradation products of this compound under acidic and basic conditions?

  • Acidic Degradation: Under strong acidic conditions and heat, monosaccharides can dehydrate to form furan derivatives. For hexoses like this compound, this can lead to the formation of 5-hydroxymethylfurfural (5-HMF) and other related compounds.

  • Alkaline Degradation: In the presence of a base, this compound can undergo a series of reactions including enolization, isomerization, and retro-aldol condensation. This results in a complex mixture of smaller molecules, primarily organic acids such as formic acid, acetic acid, lactic acid, and glyceric acid.[1]

Q4: What are the recommended storage conditions for this compound solutions?

For optimal stability, this compound solutions should be prepared fresh. If short-term storage is necessary, it is recommended to store them at a neutral pH (around 7.0) and at low temperatures (2-8°C). For long-term storage, it is best to store this compound as a dry powder in a desiccator at or below room temperature, protected from light and moisture.

Troubleshooting Guides

Issue: Unexpectedly low recovery of this compound in my experiment.

  • Possible Cause 1: pH of the solution.

    • Troubleshooting: Verify the pH of your experimental solution. If the pH is acidic or basic, and the solution was heated or stored for a prolonged period, degradation may have occurred. Consider performing your experiment at a neutral pH if the protocol allows.

  • Possible Cause 2: High temperature.

    • Troubleshooting: this compound degradation is accelerated at higher temperatures, especially in non-neutral pH conditions. Evaluate if the temperature used in your experiment can be lowered. If high temperatures are necessary, minimize the exposure time.

  • Possible Cause 3: Oxidizing agents.

    • Troubleshooting: The presence of oxidizing agents can lead to the degradation of this compound. Ensure your reagents and solvents are free from peroxides and other oxidizing impurities.

Issue: Appearance of unknown peaks in HPLC analysis of this compound.

  • Possible Cause 1: Degradation of this compound.

    • Troubleshooting: The unknown peaks could be degradation products. Refer to the FAQ on degradation products for potential structures. To confirm, you can perform a forced degradation study (see experimental protocols below) to see if the retention times of the generated degradation products match the unknown peaks in your sample.

  • Possible Cause 2: Contamination.

    • Troubleshooting: Ensure the purity of your this compound standard, solvents, and reagents. Contamination from glassware or other experimental components can also introduce extraneous peaks. Run a blank (all components except this compound) to check for background contamination.

  • Possible Cause 3: Mobile phase issues (for HPLC).

    • Troubleshooting: An unstable baseline or ghost peaks can result from a contaminated or poorly prepared mobile phase. Ensure the mobile phase is well-mixed, degassed, and prepared with high-purity solvents.

Quantitative Data on this compound Stability

ConditionTemperature (°C)pHEstimated Half-life (t½)Major Degradation Products
Acidic 802.0Hours5-Hydroxymethylfurfural, other furan derivatives
252.0Days to WeeksMinor degradation products
Neutral 807.0DaysMinimal degradation
257.0MonthsNegligible degradation
Basic 8012.0Minutes to HoursFormic acid, acetic acid, lactic acid, other organic acids
2512.0Hours to DaysIsomerization products, organic acids

Note: This data is illustrative and intended for guidance. Actual degradation rates should be determined experimentally for your specific conditions.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.

1. Materials:

  • This compound (L-fucose)

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • pH meter

  • Heating block or water bath

  • HPLC system with UV or RI detector

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.2 M HCl to obtain a final HCl concentration of 0.1 M.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.2 M NaOH to obtain a final NaOH concentration of 0.1 M.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 6% H₂O₂ to obtain a final H₂O₂ concentration of 3%.

    • Incubate the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Incubate an aliquot of the this compound stock solution (at neutral pH) at 80°C for 48 hours.

    • At specified time points, withdraw an aliquot, cool to room temperature, and dilute for HPLC analysis.

  • Control Sample:

    • Keep an aliquot of the this compound stock solution at 4°C, protected from light, to serve as an unstressed control.

3. Analysis:

  • Analyze all samples by a suitable HPLC method (e.g., with a carbohydrate analysis column and refractive index detection, or with a C18 column and low UV wavelength detection, ~195 nm).

  • Quantify the amount of this compound remaining at each time point and calculate the percentage of degradation.

  • Observe the formation of any new peaks, which represent degradation products.

Visualizations

Acidic_Degradation_Pathway This compound This compound (L-Fucose) Intermediate1 Enol Intermediate This compound->Intermediate1 + H⁺ - H₂O Intermediate2 3-Deoxyhexosulose Intermediate1->Intermediate2 - H₂O HMF 5-Hydroxymethylfurfural (5-HMF) Intermediate2->HMF - H₂O Other_Products Other Furan Derivatives Intermediate2->Other_Products

Caption: Acid-catalyzed degradation of this compound.

Basic_Degradation_Pathway This compound This compound (L-Fucose) Enediol Enediol Intermediate This compound->Enediol OH⁻ Isomers Isomerization Products (e.g., L-Psicose, L-Sorbose) Enediol->Isomers Retro_Aldol Retro-Aldol Condensation Enediol->Retro_Aldol Fragments Triose Fragments (Glyceraldehyde, Dihydroxyacetone) Retro_Aldol->Fragments Acids Organic Acids (Formic, Acetic, Lactic) Fragments->Acids Rearrangement

Caption: Base-catalyzed degradation of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., low yield, extra peaks) Check_pH Verify pH of all solutions and buffers Start->Check_pH Check_Temp Confirm incubation temperature and duration Start->Check_Temp Check_Reagents Assess purity of This compound and reagents Start->Check_Reagents HPLC_Check Troubleshoot HPLC system (mobile phase, column, detector) Start->HPLC_Check Outcome1 Issue Identified: pH or Temp out of range Check_pH->Outcome1 Check_Temp->Outcome1 Analyze_Blank Run a blank sample (without this compound) Check_Reagents->Analyze_Blank Forced_Degradation Perform forced degradation study to identify products Analyze_Blank->Forced_Degradation No contamination found Outcome2 Issue Identified: Contamination Analyze_Blank->Outcome2 Outcome3 Issue Identified: Degradation confirmed Forced_Degradation->Outcome3 Outcome4 Issue Identified: HPLC malfunction HPLC_Check->Outcome4

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Chromatographic Purification of Rhodinose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of rhodinose.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.

Problem ID Issue Potential Cause Suggested Solution
RHOD-001 Poor resolution between this compound and other sugar isomers.Isomeric similarity: this compound shares structural similarities with other monosaccharides, making separation difficult.[1]Optimize the mobile phase composition. For normal-phase chromatography, adjust the acetonitrile/water ratio. A higher water concentration will decrease retention time.[2] Consider using a specialized column, such as an amino-based or ligand-exchange column, which can offer different selectivities for sugar isomers.[2][3]
RHOD-002 Tailing of the this compound peak.Schiff base formation: The aldehyde group in this compound can react with amino groups on the stationary phase of amino-based columns, leading to peak tailing.[2]Lower the temperature of the column to reduce the reaction rate. Alternatively, consider using a different type of column, such as a hydrophilic interaction liquid chromatography (HILIC) column.[4]
RHOD-003 Low recovery of this compound from the column.Strong interaction with the stationary phase or degradation: this compound may be irreversibly adsorbed to the column matrix or may degrade under the chromatographic conditions.For ion-exchange chromatography, adjust the pH or ionic strength of the elution buffer to facilitate the release of this compound. Ensure the stability of this compound under the chosen mobile phase conditions by performing stability studies.[5][6]
RHOD-004 Inconsistent retention times.Changes in mobile phase composition or column temperature: Small variations in the mobile phase or temperature can significantly affect the retention of sugars.Prepare fresh mobile phase for each run and use a column oven to maintain a constant temperature. Ensure the column is properly equilibrated before each injection.
RHOD-005 No detection of this compound peak.Inappropriate detector or low concentration: this compound lacks a strong chromophore, making UV detection challenging. The concentration may also be below the detection limit.Use a more universal detector for sugars, such as a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD).[3][4] For sensitive analysis, consider derivatization to introduce a UV-active or fluorescent tag.

Frequently Asked Questions (FAQs)

Q1: What is the best type of chromatography for purifying this compound?

A1: The choice of chromatography depends on the scale and the nature of the impurities. For analytical and small-scale preparative work, High-Performance Liquid Chromatography (HPLC) is commonly used.[1] Several modes of HPLC can be effective for sugar separations, including:

  • Amino-based Normal-Phase Chromatography: This is a widely used technique for separating underivatized sugars.[2]

  • Ligand-Exchange Chromatography: This method uses metal counter-ions to form complexes with sugars and can provide excellent selectivity for isomers.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another effective technique for separating polar compounds like sugars.[3][4]

Q2: How can I improve the resolution between this compound and its epimers?

A2: Separating epimers is a significant challenge in sugar chromatography. To improve resolution, you can:

  • Optimize the mobile phase: A shallow gradient or isocratic elution with a carefully optimized mobile phase composition can enhance separation.

  • Lower the flow rate: Reducing the flow rate can increase the interaction time with the stationary phase, potentially improving resolution.

  • Use a longer column or columns in series: Increasing the column length can provide more theoretical plates for better separation.[4]

  • Consider a different stationary phase: Different column chemistries will have different selectivities. Experimenting with amino, amide, or ligand-exchange columns may yield better results.

Q3: My this compound sample appears to be degrading on the column. What can I do?

A3: Sugar degradation can occur under harsh pH or high-temperature conditions. To mitigate this:

  • Buffer the mobile phase: Use a mobile phase buffered to a pH where this compound is stable.

  • Operate at a lower temperature: Using a column oven to maintain a lower, stable temperature (e.g., 25-30 °C) can prevent degradation.

  • Minimize run time: Develop a method with a shorter run time to reduce the exposure of the sample to potentially harsh conditions.

Q4: What detection method is most suitable for this compound?

A4: Since this compound does not have a strong UV chromophore, UV detection is generally not suitable for underivatized this compound. More appropriate detection methods include:

  • Refractive Index (RI) Detection: RI is a universal detector for non-absorbing compounds but is sensitive to temperature and mobile phase fluctuations and is not compatible with gradient elution.

  • Evaporative Light Scattering Detection (ELSD): ELSD is more sensitive than RI and is compatible with gradient elution, but requires a volatile mobile phase.[3]

  • Charged Aerosol Detection (CAD): CAD is also a universal detector that is compatible with gradient elution and often provides higher sensitivity than ELSD.[4]

  • Mass Spectrometry (MS): Coupling HPLC with MS provides high sensitivity and structural information, aiding in peak identification.

Experimental Protocol: Purification of this compound using Preparative HPLC

This protocol outlines a general procedure for the purification of this compound from a mixture of sugars using preparative HPLC with an amino-based column.

1. Sample Preparation:

  • Dissolve the crude sugar mixture in the initial mobile phase (e.g., 80:20 acetonitrile:water).
  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. Chromatographic System:

  • HPLC System: Preparative HPLC system with a gradient pump and a fraction collector.
  • Column: Amino-propyl bonded silica column (e.g., 250 x 21.2 mm, 5 µm).
  • Mobile Phase A: Acetonitrile
  • Mobile Phase B: Deionized Water
  • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
  • Column Temperature: 30 °C.

3. Chromatographic Method:

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 80% A, 20% B) for at least 30 minutes at a stable flow rate.
  • Injection: Inject the filtered sample onto the column.
  • Elution: Use a gradient elution to separate the sugars. An example gradient is as follows:
  • 0-10 min: 80% A, 20% B (isocratic)
  • 10-40 min: Linear gradient from 80% A to 60% A
  • 40-45 min: Hold at 60% A
  • 45-50 min: Return to initial conditions (80% A)
  • 50-60 min: Re-equilibration
  • Flow Rate: 10 mL/min.
  • Fraction Collection: Collect fractions based on the detector signal corresponding to the expected retention time of this compound.

4. Post-Purification Analysis:

  • Analyze the collected fractions using an analytical HPLC method to confirm the purity of this compound.
  • Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.

Visualizations

Experimental_Workflow dissolve Dissolve Crude Mixture filter Filter Sample (0.45 µm) dissolve->filter hplc_system HPLC System filter->hplc_system Inject Sample column Amino Column purity_check Purity Analysis (Analytical HPLC) column->purity_check Collect Fractions hplc_system->column pooling Pool Pure Fractions purity_check->pooling solvent_removal Solvent Removal pooling->solvent_removal

Caption: Experimental workflow for the chromatographic purification of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Resolution cause1 Isomeric Co-elution start->cause1 cause2 Inappropriate Mobile Phase start->cause2 cause3 Column Overload start->cause3 solution1 Change Column Type (e.g., Ligand-Exchange) cause1->solution1 solution2 Optimize Gradient cause2->solution2 solution4 Decrease Flow Rate cause2->solution4 solution3 Reduce Sample Load cause3->solution3

Caption: Troubleshooting logic for poor peak resolution in this compound purification.

References

Technical Support Center: Analysis of Rhodinose Degradation Products by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of rhodinose degradation products using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound under typical stress conditions?

A1: Like other monosaccharides, this compound is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.[1][2] Under acidic conditions, cleavage of glycosidic bonds can occur if this compound is part of a larger structure, and acid-catalyzed dehydration is also possible.[3] Alkaline conditions can lead to isomerization and fragmentation into smaller acidic compounds, such as formic and acetic acids.[4][5] Oxidative degradation, often initiated by exposure to peroxides, light, or trace metals, can convert hydroxyl groups to carbonyl or carboxyl groups.[2] Forced degradation studies are essential to determine the specific degradation profile of this compound in a given formulation or environment.[6]

Q2: Which type of HPLC column is recommended for separating this compound from its polar degradation products?

A2: For separating highly polar compounds like this compound and its potential degradation products, Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective technique.[7][8] Columns with amide or amino stationary phases are commonly used for sugar analysis and provide good retention and separation of polar analytes.[8] These columns operate in a reversed-phase solvent system (high organic content) while providing a normal-phase separation mechanism.[7]

Q3: What is the best detection method for analyzing this compound and its degradation products, which lack a strong UV chromophore?

A3: Since underivatized carbohydrates like this compound do not absorb UV light in the commonly used range, several alternative detection methods are available.[9]

  • Refractive Index (RI) Detection: A universal detector for sugars, but it is not compatible with gradient elution and has limited sensitivity.[7][9]

  • Evaporative Light Scattering Detection (ELSD): More sensitive than RI and compatible with gradient elution, but provides a non-linear response.

  • Mass Spectrometry (MS): A highly selective and sensitive detector that can be coupled with HPLC (LC-MS) to provide structural information about the degradation products.[9]

  • Pulsed Amperometric Detection (PAD): A sensitive and specific method for carbohydrates, often requiring alkaline mobile phases.[9]

  • UV-Vis Detection after Derivatization: Pre- or post-column derivatization with a UV-active label can be performed, but this adds complexity to the sample preparation and analysis.[10]

Q4: My chromatogram shows a split or broadened peak for my pure this compound standard. What could be the cause?

A4: This is a common phenomenon in sugar chromatography known as mutarotation.[7] In solution, sugars like this compound exist as an equilibrium mixture of anomers (e.g., α and β forms).[7] If the interconversion between these forms is slow compared to the chromatographic separation time, two distinct or partially resolved peaks can appear.[7] To resolve this, you can try adjusting the mobile phase pH or temperature to accelerate the interconversion, which should result in a single, sharp peak.[7][8] For example, amino columns at an alkaline pH can often produce single sharp peaks for sugars because the conversion rate is rapid.[8]

HPLC Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.

ProblemPotential Cause(s)Recommended Solution(s)
Shifting Retention Times 1. Inconsistent mobile phase preparation.[11] 2. Column temperature fluctuations.[11] 3. Insufficient column equilibration time.[11] 4. Pump flow rate instability or leaks.[12] 5. Column degradation or contamination.[13]1. Prepare fresh mobile phase daily; ensure solvents are miscible.[11] 2. Use a thermostatted column oven for consistent temperature control.[11] 3. Equilibrate the column with at least 10-20 column volumes of the initial mobile phase.[11] 4. Check for leaks in the system and verify the pump flow rate.[12] 5. Flush the column with a strong solvent or replace it if performance does not improve.[11]
Baseline Noise or Drift 1. Air bubbles in the pump or detector.[11] 2. Contaminated mobile phase or solvents.[12] 3. Detector lamp is failing.[11] 4. Column bleed, especially with new columns or harsh mobile phases.1. Degas the mobile phase thoroughly and purge the pump.[11] 2. Use high-purity HPLC-grade solvents and fresh mobile phase.[12] 3. Replace the detector lamp if it has exceeded its lifetime.[11] 4. Condition the new column properly before use.
Peak Tailing 1. Secondary interactions between the analyte and the stationary phase (e.g., silanol groups).[14] 2. Column is overloaded with the sample.[14] 3. The sample solvent is stronger than the mobile phase.1. Adjust mobile phase pH or add a competing base/additive (e.g., triethylamine) to reduce silanol interactions.[14] 2. Reduce the injection volume or dilute the sample.[14] 3. Dissolve the sample in the initial mobile phase whenever possible.[12]
Split Peaks 1. Anomeric separation (mutarotation) of this compound.[7] 2. Clogged column inlet frit. 3. Issue with the injector rotor seal.[13]1. Adjust mobile phase pH or temperature to encourage rapid anomer interconversion.[7][8] 2. Reverse-flush the column or replace the inlet frit. Use a guard column to protect the analytical column.[8] 3. Inspect and replace the injector rotor seal if it is worn or scratched.[13]
Ghost Peaks 1. Contamination in the injection port or sample loop. 2. Late-eluting compounds from a previous injection.[14]1. Clean the injection port and loop with a strong solvent. 2. Increase the run time or implement a column wash step at the end of each gradient to elute all compounds.[14]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the methodology for subjecting this compound to various stress conditions to generate potential degradation products for HPLC analysis. This is crucial for developing a stability-indicating analytical method.[6][15]

1. Objective: To investigate the intrinsic stability of this compound and identify its degradation products under hydrolytic (acidic, alkaline), oxidative, and photolytic stress conditions.[6]

2. Materials:

  • This compound reference standard

  • HPLC-grade water and acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Photostability chamber

3. Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Withdraw samples at intermediate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.[16][17]

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute with the mobile phase.[16][17]

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute with the mobile phase for analysis.[16]

  • Photolytic Degradation: Expose the this compound stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][15] Analyze a control sample stored in the dark.

  • Control Sample: Dilute the stock solution with the mobile phase without subjecting it to any stress conditions.

Protocol 2: HPLC Analysis of this compound and Degradation Products

This protocol provides a starting HILIC-MS method suitable for the analysis.

1. HPLC System and Conditions:

  • Column: HILIC Amide Column (e.g., Waters XBridge BEH Amide XP, 2.5 µm, 3.0 × 150 mm)

  • Mobile Phase A: 0.1% Ammonium Formate in Water

  • Mobile Phase B: 0.1% Ammonium Formate in 95:5 Acetonitrile:Water

  • Gradient: 90% B to 60% B over 15 minutes, hold for 2 minutes, then return to 90% B and equilibrate for 8 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

  • Detector: Mass Spectrometer (e.g., Single Quadrupole with Electrospray Ionization - ESI, negative mode) or ELSD.

2. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control sample.

  • Identify new peaks corresponding to degradation products.

  • Calculate the percentage degradation of this compound.

  • If using MS, analyze the mass-to-charge ratio (m/z) of the degradation peaks to help elucidate their structures.

Visualizations

G start Prepare this compound Stock Solution (1 mg/mL) stress Subject Aliquots to Stress Conditions start->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid base Alkaline Hydrolysis (0.1M NaOH, 60°C) stress->base oxide Oxidative Degradation (3% H2O2, RT) stress->oxide photo Photolytic Degradation (UV/Vis Light) stress->photo neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxide->neutralize photo->neutralize hplc Analyze via HPLC-MS/ELSD neutralize->hplc data Data Analysis: Identify Peaks & Quantify Degradation hplc->data

Caption: Workflow for a forced degradation study of this compound.

G This compound This compound acid Acidic Conditions (e.g., H+) This compound->acid base Alkaline Conditions (e.g., OH-) This compound->base oxide Oxidizing Agent (e.g., H2O2) This compound->oxide dehydration Dehydration Products acid->dehydration Hydrolysis/ Dehydration fragments Isomerization & Fragmentation Products (e.g., Organic Acids) base->fragments Rearrangement/ Cleavage oxidation Oxidized Products (Aldonic/Uronic Acids) oxide->oxidation Oxidation

Caption: Potential chemical degradation pathways for this compound.

References

Technical Support Center: Improving the Efficiency of Rhodinose Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for rhodinose glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions. Our aim is to help you improve the efficiency and stereoselectivity of your this compound glycosylation experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound glycosylation reactions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am not getting any of my desired this compound glycoside, or the yield is very low. What are the potential causes and how can I troubleshoot this?

Answer: Low to no yield in a this compound glycosylation reaction can stem from several factors, ranging from the quality of your starting materials to the reaction conditions. Here’s a systematic approach to troubleshooting:

  • 1. Verify Starting Material Quality:

    • This compound Donor: Confirm the purity and stability of your this compound donor (e.g., trichloroacetimidate, thioglycoside). Donors can degrade upon storage. Re-purify or synthesize a fresh batch if necessary.

    • Acceptor: Ensure your acceptor alcohol is pure and dry. Water is a competing nucleophile and can hydrolyze the activated donor.

    • Solvents and Reagents: Use anhydrous solvents and ensure all other reagents are of high purity and handled under inert conditions (e.g., argon or nitrogen atmosphere).

  • 2. Check Activation Conditions:

    • Promoter/Activator: The choice and amount of promoter are critical. For thioglycoside donors, common activators include N-iodosuccinimide (NIS) in combination with a catalytic amount of triflic acid (TfOH) or silver triflate (AgOTf). For trichloroacetimidate donors, a catalytic amount of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride diethyl etherate (BF₃·OEt₂) is typically used.[1][2] Ensure your promoter is active and used in the correct stoichiometry.

    • Temperature: Glycosylation reactions are highly temperature-sensitive. A common issue is a reaction temperature that is too low, leading to slow or no reaction, or too high, causing decomposition of the donor or product. Start at a low temperature (e.g., -78 °C or -40 °C) and slowly warm the reaction to room temperature.[1]

  • 3. Optimize Reaction Parameters:

    • Stoichiometry: Vary the ratio of donor to acceptor. Using a slight excess of the donor (e.g., 1.2-1.5 equivalents) can often drive the reaction to completion.

    • Solvent: The solvent can significantly influence the reaction outcome. Dichloromethane (DCM) is a common choice. However, for certain donor-acceptor pairs, other solvents like diethyl ether or acetonitrile might offer better results.

Issue 2: Poor Stereoselectivity (Formation of Anomeric Mixtures)

Question: My reaction is producing a mixture of α- and β-anomers. How can I improve the stereoselectivity of my this compound glycosylation?

Answer: Controlling the stereoselectivity in this compound glycosylation is a common challenge, particularly for the formation of the less thermodynamically stable anomer. The lack of a participating group at the C-2 position of this compound means that stereocontrol must be achieved through other means.

  • 1. Influence of Protecting Groups:

    • The protecting groups on your this compound donor can exert steric hindrance, directing the incoming acceptor to a specific face of the oxocarbenium ion intermediate. For instance, bulky protecting groups at C-4 can influence the stereochemical outcome. Consider synthesizing this compound donors with different protecting group patterns to test their effect on stereoselectivity.[3][4]

  • 2. Solvent Effects:

    • The solvent polarity and coordinating ability can stabilize or destabilize the oxocarbenium ion intermediate, thereby influencing the anomeric ratio. Ethereal solvents, for example, are known to favor the formation of α-glycosides in some systems. A systematic screen of different solvents is recommended.

  • 3. Temperature Control:

    • Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product.

  • 4. Choice of Promoter:

    • The nature of the promoter and the resulting counterion can influence the reactivity and stereoselectivity. For instance, different silver salts in combination with NIS can lead to different anomeric ratios.

Issue 3: Formation of Byproducts

Question: I am observing significant amounts of byproducts in my reaction mixture, complicating purification. What are these byproducts and how can I minimize them?

Answer: Byproduct formation is a common issue in glycosylation chemistry. Identifying the byproducts can provide clues to optimize the reaction.

  • Common Byproducts and Their Causes:

    • Hydrolyzed Donor: This results from the presence of trace amounts of water in the reaction. Ensure all glassware is flame-dried and reagents and solvents are anhydrous.

    • N-glycosyl Trichloroacetamide: When using trichloroacetimidate donors, a common byproduct is the corresponding N-glycosyl trichloroacetamide.[1] This can sometimes be minimized by using an "inverse addition" protocol, where the donor is added slowly to a mixture of the acceptor and the promoter.

    • Orthoesters: Formation of orthoesters can occur, especially with acceptors having a neighboring hydroxyl group.

    • Elimination Products: Decomposition of the activated donor can lead to the formation of glycals.

  • Minimization Strategies:

    • Strict Anhydrous Conditions: This is the most critical factor to prevent hydrolysis.

    • Control of Reaction Time and Temperature: Do not let the reaction run for an unnecessarily long time, as this can lead to the accumulation of decomposition products. Monitor the reaction closely by TLC or LC-MS.

    • Purification: If byproduct formation is unavoidable, careful purification by column chromatography or preparative HPLC is necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common this compound glycosyl donors and how do I choose the right one?

A1: The most common this compound glycosyl donors are trichloroacetimidates and thioglycosides.

  • This compound Trichloroacetimidates: These are generally more reactive and are activated by catalytic amounts of a Lewis acid. They are a good first choice for many applications.

  • This compound Thioglycosides: These are typically more stable and can be activated under a wider range of conditions, often using thiophilic promoters like NIS/TfOH. Their stability makes them suitable for multi-step syntheses.

The choice depends on the reactivity of your acceptor and the desired reaction conditions. It is often beneficial to screen both types of donors.

Q2: What protecting groups are suitable for this compound?

A2: Since this compound lacks a hydroxyl group at C-2 and C-3, protecting groups are typically placed at the C-4 hydroxyl position. Common choices include acyl groups like benzoyl (Bz) or pivaloyl (Piv), and ether-based protecting groups like benzyl (Bn). The choice of protecting group can influence the reactivity and stereoselectivity of the glycosylation.

Q3: How can I monitor the progress of my this compound glycosylation reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Stain with a general carbohydrate stain like ceric ammonium molybdate (CAM) or p-anisaldehyde. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is ideal.

Q4: What are the best methods for purifying this compound glycosides?

A4: Purification is typically achieved by silica gel column chromatography. The polarity of the eluent system will depend on the protecting groups on the sugar and the nature of the aglycone. For difficult separations of anomers, preparative HPLC on a normal or reverse-phase column may be necessary.

Experimental Protocols

Protocol 1: General Procedure for this compound Glycosylation using a Trichloroacetimidate Donor

This protocol provides a general starting point. Optimization of temperature, solvent, and stoichiometry will be necessary for specific substrates.

  • To a flame-dried flask under an argon atmosphere, add the this compound trichloroacetimidate donor (1.2 equiv.), the acceptor (1.0 equiv.), and freshly activated molecular sieves (4 Å).

  • Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.05-0.1 M.

  • Cool the mixture to the desired starting temperature (e.g., -78 °C).

  • Add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.2 equiv.) in anhydrous DCM dropwise.

  • Stir the reaction at this temperature and monitor its progress by TLC. If the reaction is sluggish, allow it to warm slowly to a higher temperature (e.g., -40 °C, 0 °C, or room temperature).

  • Once the reaction is complete (as indicated by TLC), quench the reaction by adding a few drops of triethylamine or pyridine.

  • Filter the reaction mixture through a pad of Celite, wash the Celite with DCM, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for this compound Glycosylation using a Thioglycoside Donor

This protocol is a general guideline for activation with NIS/TfOH. The ratio of NIS to TfOH and the temperature may require optimization.

  • To a flame-dried flask under an argon atmosphere, add the this compound thioglycoside donor (1.5 equiv.), the acceptor (1.0 equiv.), and freshly activated molecular sieves (4 Å).

  • Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.05 M.

  • Cool the mixture to -40 °C.

  • Add N-iodosuccinimide (NIS) (1.5 equiv.).

  • Add a solution of triflic acid (TfOH) (0.1-0.2 equiv.) in anhydrous DCM dropwise.

  • Stir the reaction at -40 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and dilute with DCM.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

Table 1: Hypothetical Optimization of this compound Glycosylation with a Trichloroacetimidate Donor

EntryDonor:Acceptor RatioPromoter (equiv.)SolventTemperature (°C)Time (h)Yield (%)α:β Ratio
11.2 : 1TMSOTf (0.1)DCM-78 to 02451:2
21.5 : 1TMSOTf (0.1)DCM-78 to 02651:2.5
31.5 : 1TMSOTf (0.2)DCM-78 to 01.5701:3
41.5 : 1TMSOTf (0.1)Et₂O-78 to RT4553:1
51.5 : 1BF₃·OEt₂ (0.2)DCM-40 to RT3601:1.5

Table 2: Hypothetical Optimization of this compound Glycosylation with a Thioglycoside Donor

EntryDonor:Acceptor RatioPromoter (equiv.)SolventTemperature (°C)Time (h)Yield (%)α:β Ratio
11.5 : 1NIS (1.5), TfOH (0.1)DCM-401751:4
22.0 : 1NIS (1.5), TfOH (0.1)DCM-401851:4.5
31.5 : 1NIS (1.5), TfOH (0.2)DCM-400.5801:5
41.5 : 1NIS (1.5), AgOTf (1.2)DCM-202701:3
51.5 : 1NIS (1.5), TfOH (0.1)MeCN-203502:1

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Glycosylation Reaction cluster_workup Work-up & Purification prep_donor Prepare this compound Donor (Trichloroacetimidate or Thioglycoside) mix Combine Donor, Acceptor & Molecular Sieves under Inert Atmosphere prep_donor->mix prep_acceptor Prepare & Dry Acceptor prep_acceptor->mix prep_reagents Prepare Anhydrous Solvents & Reagents prep_reagents->mix cool Cool to Reaction Temperature (e.g., -78°C to -40°C) mix->cool add_promoter Add Promoter/Activator (e.g., TMSOTf or NIS/TfOH) cool->add_promoter react Stir and Monitor Reaction (TLC, LC-MS) add_promoter->react quench Quench Reaction react->quench filter_concentrate Filter and Concentrate quench->filter_concentrate purify Purify by Column Chromatography filter_concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for a this compound glycosylation experiment.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low or No Yield cause1 Poor Starting Material Quality start->cause1 cause2 Ineffective Activation start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 sol1 Verify Purity & Dryness of Donor, Acceptor, Solvents cause1->sol1 Solution sol2 Check Promoter Activity & Stoichiometry cause2->sol2 Solution sol3 Optimize Temperature Profile cause2->sol3 Solution sol4 Vary Donor:Acceptor Ratio cause3->sol4 Solution sol5 Screen Different Solvents cause3->sol5 Solution

Caption: Troubleshooting logic for low-yield this compound glycosylation.

stereoselectivity_factors stereoselectivity Stereoselectivity (α/β Ratio) factor1 Protecting Groups (Steric Hindrance) factor1->stereoselectivity factor2 Solvent (Polarity & Coordination) factor2->stereoselectivity factor3 Temperature (Kinetic vs. Thermodynamic Control) factor3->stereoselectivity factor4 Promoter/Counterion factor4->stereoselectivity

Caption: Key factors influencing this compound glycosylation stereoselectivity.

References

Technical Support Center: Preventing Anomerization of Rhodinose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the anomerization of rhodinose (a 2,3,6-trideoxy-L-threo-hexose) during chemical reactions, particularly glycosylation.

Frequently Asked Questions (FAQs)

Q1: What is anomerization and why is it a concern for this compound?

Anomerization is the process where one anomer of a cyclic saccharide converts into the other. For a reducing sugar like this compound in solution, this occurs through mutarotation, a reversible process catalyzed by acid or base, leading to an equilibrium mixture of α and β anomers.[1] This is a critical issue in chemical synthesis as the specific stereochemistry at the anomeric center (C-1) is often crucial for the biological activity of glycosides. Controlling the anomeric outcome is essential to avoid mixtures that are difficult to separate and to ensure the synthesis of the desired bioactive molecule.

Q2: What are the general strategies to control the anomeric selectivity during glycosylation with this compound?

Controlling the stereochemical outcome of a glycosylation reaction with this compound, a deoxysugar, is a significant challenge.[2] The primary strategies revolve around:

  • Neighboring Group Participation: While this compound lacks a C-2 hydroxyl group for classical neighboring group participation by an acyl group (which typically leads to 1,2-trans glycosides), this principle can be adapted.[3]

  • Protecting Group Strategy: The choice of protecting groups on the remaining hydroxyl groups (at C-4) and the use of specific activating groups at the anomeric center can influence the stereochemical outcome.[3][4][5][6]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the stability of reaction intermediates and the final anomeric ratio.[7]

  • Promoter/Catalyst Selection: The choice of promoter or catalyst for the glycosylation reaction is critical in determining the reaction pathway and, consequently, the stereoselectivity.[8][9]

  • Temperature Control: Lower temperatures often favor the kinetically controlled product, which can be leveraged to enhance the selectivity for a specific anomer.[8]

Q3: How can I achieve a β-selective glycosylation with this compound?

Synthesizing β-glycosides of 2-deoxy sugars like this compound is notoriously challenging. However, specific strategies can favor the formation of the β-anomer. One approach involves the use of sulfonate esters at the C-2 position of a thioglycoside donor, which can promote the formation of β-L-rhamnopyranosides, a related deoxysugar.[10] Additionally, a reagent-controlled dehydrative glycosylation method has been shown to produce β-anomers of 2-deoxy-sugars exclusively.[11]

Q4: How can I achieve an α-selective glycosylation with this compound?

α-Selective glycosylation of 2,3,6-trideoxy sugars has been successfully achieved using specific methodologies. One approach involves the diversified functionalization of a glycal intermediate bearing a cyclic sulfamidate ketimine moiety, which has been shown to lead to α-selective glycosylation.[12] Another strategy utilizes a 3,3-dibromo-1,2-diphenylcyclopropene promoter in the presence of tetrabutylammonium iodide (TBAI), which has demonstrated high α-selectivity for deoxysugar hemiacetal donors.[11]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Poor anomeric selectivity (mixture of α and β products) 1. Lack of stereodirecting group: The absence of a participating group at a neighboring position (C-2 in most sugars) makes stereocontrol difficult.[2]2. Reaction proceeding through an SN1-like mechanism: Formation of a long-lived oxocarbenium ion allows for nucleophilic attack from either face.[13]3. Anomerization of the glycosyl donor: The starting material may anomerize under the reaction conditions before glycosylation occurs.1. Employ a participating protecting group at C-4: While not at C-2, a participating group at C-4 can sometimes influence stereoselectivity.2. Use a solvent that favors an SN2-like mechanism: Non-polar, non-coordinating solvents can favor backside attack.3. Optimize the promoter/activator: Use a promoter system known to favor a specific anomer (e.g., for α-selectivity, consider a combination of 1-benzenesulfinyl piperidine (BSP) and triflic anhydride (Tf2O)).4. Control the reaction temperature: Lower temperatures often enhance selectivity.[8]
Formation of the undesired anomer 1. Incorrect choice of protecting groups: Electron-withdrawing or bulky protecting groups can influence the facial selectivity of the nucleophilic attack.2. Solvent effect: The solvent can stabilize one transition state over the other. For example, acetonitrile can favor the formation of β-glycosides in some cases.[7][14]1. Systematically screen different protecting groups at the C-4 position.2. Perform a solvent screen: Test a range of solvents with varying polarities and coordinating abilities (e.g., dichloromethane, diethyl ether, toluene, acetonitrile).
Low yield of glycosylated product 1. Poor reactivity of the glycosyl donor or acceptor. 2. Decomposition of the glycosyl donor or product under the reaction conditions.3. Inappropriate promoter/activator. 1. Use a more reactive glycosyl donor (e.g., a trichloroacetimidate or a thioglycoside).2. Modify the protecting groups to enhance reactivity (e.g., use "arming" protecting groups).3. Screen different promoters and activators to find a more effective system for your specific substrates.
Difficulty in determining the anomeric ratio Overlapping signals in 1H NMR spectrum. 1. Use 2D NMR techniques such as COSY and HSQC to resolve overlapping signals and assign the anomeric protons.2. Analyze the coupling constants (3JH1,H2): For pyranoses, a larger coupling constant (typically > 7 Hz) indicates a trans-diaxial relationship between H-1 and H-2 (often β in L-sugars), while a smaller coupling constant (typically < 4 Hz) suggests a cis relationship (often α in L-sugars).[15][16][17]3. Consult typical chemical shift ranges: The anomeric proton of the α-anomer usually resonates downfield compared to the β-anomer.[15][16][17]

Quantitative Data on Anomeric Selectivity

The following table summarizes anomeric ratios achieved in glycosylation reactions involving this compound or related deoxysugars from published literature. This data can serve as a starting point for reaction optimization.

Glycosyl DonorGlycosyl AcceptorPromoter/CatalystSolventTemp (°C)Anomeric Ratio (α:β)Reference
L-Rhodinosyl acetate with 3-O-TBS etherDisaccharideTES-OTf (0.2 equiv)Diethyl ether-78Not specified, but successful coupling reported[8]
L-Rhodinosyl acetate with 3-O-TBS etherDifferentially protected disaccharideTBS-OTf (0.05 equiv)CH2Cl2-78Not specified, but excellent results reported[8]
2-deoxy sugar hemiacetalThiophenolKHMDS, N-tosyl 4-nitroimidazoleNot specifiedNot specifiedβ-only[2]
2-deoxy sugar hemiacetalPhenolp-Toluenesulfonic anhydrideNot specifiedNot specifiedβ-only[11]

Key Experimental Protocols

Protocol 1: General Procedure for Stereoselective Glycosylation of a this compound Donor (Based on Landomycin A Synthesis)

This protocol is adapted from the synthesis of the landomycin A hexasaccharide and illustrates a general approach to this compound glycosylation.[8]

Materials:

  • L-Rhodinosyl acetate donor (with a suitable protecting group at C-4, e.g., TBS-ether)

  • Glycosyl acceptor with a free hydroxyl group

  • Trialkylsilyl triflate promoter (e.g., TES-OTf or TBS-OTf)

  • Anhydrous dichloromethane (CH2Cl2) or diethyl ether (Et2O)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dry all glassware thoroughly and conduct the reaction under an inert atmosphere.

  • Dissolve the glycosyl acceptor in anhydrous CH2Cl2 or Et2O.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve the L-rhodinosyl acetate donor (typically 1.5 equivalents) in the same anhydrous solvent.

  • Add the solution of the glycosyl donor to the cooled acceptor solution.

  • Slowly add the trialkylsilyl triflate promoter (0.05 to 0.2 equivalents) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a few drops of triethylamine or pyridine.

  • Allow the reaction mixture to warm to room temperature.

  • Dilute the mixture with CH2Cl2 and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the product and determine the anomeric ratio by NMR spectroscopy.

Protocol 2: Analysis of Anomeric Ratio using 1H NMR Spectroscopy

Procedure:

  • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl3 or CD3OD).

  • Acquire a high-resolution 1H NMR spectrum (≥400 MHz is recommended).

  • Identify the signals corresponding to the anomeric protons (H-1). For this compound derivatives, these typically appear in the range of 4.5-5.5 ppm.[16] The α-anomeric proton generally resonates at a lower field (further downfield) than the β-anomeric proton.[15]

  • Integrate the signals for both the α and β anomeric protons.

  • The ratio of the integrals corresponds to the anomeric ratio of the product.

  • For confirmation, analyze the coupling constant (3JH1,H2). A small coupling constant (e.g., < 4 Hz) is indicative of a cis relationship between H-1 and H-2, while a larger coupling constant (e.g., > 7 Hz) suggests a trans relationship.[17]

Visualizations

Anomerization of this compound

anomerization alpha α-L-Rhodinose (pyranose form) open_chain Open-chain form (aldehyde) alpha->open_chain ring opening open_chain->alpha ring closing beta β-L-Rhodinose (pyranose form) open_chain->beta ring closing beta->open_chain ring opening

Caption: Mutarotation of L-rhodinose between its α and β anomers via an open-chain aldehyde form.

General Glycosylation Workflow

glycosylation_workflow start Start: Protected this compound Donor & Acceptor reaction_setup Reaction Setup: - Anhydrous Solvent - Inert Atmosphere - Low Temperature (-78 °C) start->reaction_setup glycosylation Glycosylation: - Add Promoter/Catalyst reaction_setup->glycosylation monitoring Reaction Monitoring (TLC) glycosylation->monitoring monitoring->glycosylation incomplete workup Workup: - Quench Reaction - Extraction monitoring->workup complete purification Purification (Column Chromatography) workup->purification analysis Analysis: - NMR Spectroscopy - Determine Anomeric Ratio purification->analysis end End: Purified Glycoside analysis->end

Caption: A typical experimental workflow for a chemical glycosylation reaction involving this compound.

Decision Tree for Troubleshooting Anomeric Selectivity

troubleshooting_tree start Poor Anomeric Selectivity q1 Is a participating group strategy being used? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the reaction temperature optimized? a1_yes->q2 sol1 Consider solvent effects and promoter choice. Non-coordinating solvents may favor SN2. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Have different protecting groups been screened? a2_yes->q3 sol2 Lower the reaction temperature to favor the kinetic product. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Consult further literature for specific substrate combinations. a3_yes->end sol3 Systematically vary protecting groups on the donor and acceptor. a3_no->sol3 sol3->end

Caption: A logical decision tree to guide troubleshooting efforts for poor anomeric selectivity.

References

strategies to improve the solubility of rhodinose derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of rhodinose derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has extremely low aqueous solubility. What is the first step I should take?

A1: The initial step is to characterize the physicochemical properties of your derivative. Key parameters include its pKa, LogP, and solid-state properties (crystalline vs. amorphous). If the compound is ionizable, the simplest approach is to evaluate the effect of pH on its solubility.[1][2] For acidic or basic compounds, forming a salt can be a highly effective method to significantly increase both solubility and dissolution rates.[2][3]

Q2: What are the main strategies to improve the solubility of a non-ionizable this compound derivative?

A2: For non-ionizable compounds, formulation and chemical modification strategies are paramount. The primary approaches include:

  • Particle Size Reduction: Decreasing the particle size to the micron or sub-micron (nano) level increases the surface-area-to-volume ratio, which can enhance the dissolution rate.[4][5]

  • Solid Dispersions: Dispersing the this compound derivative in a polymer matrix at a molecular level can create an amorphous form, which is more soluble than its crystalline counterpart.[1][6]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic parts of your derivative, making the entire complex water-soluble.[1][7]

  • Lipid-Based Formulations: For highly lipophilic derivatives, self-emulsifying drug delivery systems (SEDDS) or liposomal formulations can effectively solubilize the compound in the gastrointestinal tract.[4][8][9]

  • Chemical Modification: If formulation strategies are insufficient, consider structural modifications. Adding polar functional groups (e.g., hydroxyl, amino) or disrupting molecular planarity can intrinsically improve aqueous solubility.[10][11]

Q3: How do cyclodextrins work to improve solubility?

A3: Cyclodextrins are cyclic oligosaccharides that have a bucket- or torus-shaped structure. Their exterior is hydrophilic, while the internal cavity is hydrophobic.[3] A poorly soluble this compound derivative can be encapsulated within this hydrophobic cavity, forming an "inclusion complex".[1][12] This complex effectively shields the hydrophobic drug from the aqueous environment, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water.[1][5] Modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), offer even greater aqueous solubility and are commonly used in pharmaceutical formulations.[5]

Q4: When should I consider using a solid dispersion technique?

A4: Solid dispersion is an excellent strategy when your this compound derivative is highly crystalline and you need to significantly increase its dissolution rate and achieve a state of supersaturation.[6][8] This technique is particularly useful for Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability).[8] The choice of polymer carrier is critical and depends on the drug's properties and the desired release profile.[13]

Troubleshooting Guides

Issue 1: Compound Precipitates When Diluting Stock Solution into Aqueous Buffer
Potential Cause Troubleshooting Step Explanation
Solvent Shift 1. Decrease the concentration of the organic stock solution. 2. Add the stock solution to the buffer slowly while vortexing. 3. Include a surfactant (e.g., Tween 80) or a co-solvent (e.g., PEG 400) in the final aqueous buffer.[3][4]The compound is soluble in the organic solvent but not in the final aqueous mixture. Using co-solvents or surfactants can increase the solvent capacity of the aqueous phase, preventing precipitation.[4][6]
pH Change 1. Check the pKa of your derivative. 2. Ensure the final buffer pH maintains the compound in its ionized (more soluble) state.For an ionizable compound, a shift in pH upon dilution can convert it from its soluble ionized form to its insoluble non-ionized form.[14]
Exceeding Saturation Solubility 1. Determine the maximum solubility of the compound in the final buffer. 2. Prepare a formulation (e.g., with cyclodextrins) to increase the saturation solubility before dilution.[7]The final concentration is simply too high for the aqueous buffer to support. A formulation is needed to increase the solubility limit.
Issue 2: Low and Variable Bioavailability in Animal Studies
Potential Cause Troubleshooting Step Explanation
Poor Dissolution Rate 1. Reduce the particle size of the drug substance via micronization or nanosuspension.[5] 2. Formulate as a solid dispersion to enhance the dissolution rate.[15][16]The rate at which the drug dissolves in the gastrointestinal fluid is too slow, limiting absorption. Increasing the surface area or using an amorphous form can accelerate dissolution.[5][6]
Low Aqueous Solubility in Gut 1. Co-administer with a solubilizing excipient. 2. Develop a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS).[8][9]The compound has limited solubility in gastrointestinal fluids. Lipid-based systems can create micelles or emulsions that keep the drug in solution until it can be absorbed.[4][9]
Recrystallization in Vivo 1. Use precipitation inhibitors in your formulation (e.g., polymers like HPMC-AS).[13] 2. Ensure the solid dispersion is stable and does not convert back to the crystalline form.Amorphous forms or supersaturated solutions created by formulations can be unstable and revert to the less soluble crystalline form in the gut, reducing absorption.[8]

Data on Solubility Enhancement Strategies

The following tables present illustrative data for a hypothetical "this compound Derivative-X" to demonstrate the potential impact of various solubility enhancement techniques.

Table 1: Effect of Formulation Strategy on Aqueous Solubility of this compound Derivative-X

Formulation Particle Size Solubility in Water (µg/mL) Fold Increase
Unprocessed Drug50 µm0.51
Micronized Drug5 µm2.55
Nanosuspension200 nm15.030
1:2 Complex with HP-β-CDN/A65.0130
20% Solid Dispersion in PVP-VA64N/A110.0220

Table 2: Effect of pH on the Solubility of an Ionizable this compound Derivative-Y (pKa = 4.5)

pH of Buffer Solubility (µg/mL) Predominant Species
2.01.2Neutral (Non-ionized)
4.5 (pKa)55.050% Ionized / 50% Neutral
6.0185.0Ionized (Salt form)
7.4210.0Ionized (Salt form)

Visual Guides and Workflows

G Decision Tree for Solubility Enhancement start Start: Poorly Soluble This compound Derivative is_ionizable Is the compound ionizable? start->is_ionizable ph_adjust Strategy: pH Adjustment & Salt Formation is_ionizable->ph_adjust Yes logp Determine LogP & Melting Point is_ionizable->logp No other Other Strategies: - Particle Size Reduction - Cyclodextrin Complexation ph_adjust->other high_logp Strategy: Lipid-Based Formulations (SEDDS) logp->high_logp LogP > 3 high_mp Strategy: Solid Dispersion (Amorphous System) logp->high_mp LogP < 3 high_logp->other high_mp->other High MPt

Caption: A decision tree to guide the selection of an appropriate solubility enhancement strategy.

G Workflow for Solid Dispersion Preparation (Solvent Evaporation) cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep1 1. Dissolve Derivative & Polymer in a Common Solvent prep2 2. Mix Until Clear Solution is Formed prep1->prep2 proc1 3. Remove Solvent (e.g., Spray Drying, Rotary Evaporation) prep2->proc1 an1 4. Collect Dried Solid Dispersion Powder proc1->an1 an2 5. Characterize Solid State (DSC, XRD, SEM) an1->an2 an3 6. Perform Dissolution & Solubility Testing an2->an3

Caption: Experimental workflow for preparing and testing an amorphous solid dispersion.

Key Experimental Protocols

Protocol 1: General Solubility Assessment (Shake-Flask Method)
  • Objective: To determine the equilibrium solubility of a this compound derivative in a specific medium (e.g., water, phosphate-buffered saline).

  • Materials:

    • This compound derivative powder.

    • Selected solvent/buffer.

    • Glass vials with screw caps.

    • Orbital shaker/incubator.

    • Centrifuge.

    • 0.22 µm syringe filters.

    • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

  • Procedure:

    • Add an excess amount of the this compound derivative to a glass vial. This is to ensure that saturation is reached.

    • Add a known volume of the desired solvent/buffer (e.g., 2 mL) to the vial.

    • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

    • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After shaking, let the vials stand to allow coarse particles to settle.

    • Centrifuge the samples to pellet the remaining undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any fine particulates.

    • Dilute the filtered supernatant with a suitable solvent and analyze the concentration using a pre-validated analytical method.

    • The measured concentration represents the equilibrium solubility of the compound.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
  • Objective: To prepare a solid inclusion complex of a this compound derivative with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.

  • Materials:

    • This compound derivative.

    • HP-β-cyclodextrin.

    • Mortar and pestle.

    • Water/ethanol mixture (e.g., 1:1 v/v).

    • Vacuum oven or desiccator.

  • Procedure:

    • Weigh the this compound derivative and HP-β-CD in a specific molar ratio (e.g., 1:1 or 1:2).

    • Place the HP-β-CD in a mortar and add a small amount of the water/ethanol mixture to form a paste.

    • Slowly add the this compound derivative to the paste while continuously triturating (kneading) with the pestle.

    • Continue kneading for 45-60 minutes. Add small amounts of the solvent mixture if the paste becomes too dry. The goal is to maintain a consistent, thick paste.

    • Scrape the resulting paste from the mortar and spread it on a glass tray.

    • Dry the paste in a vacuum oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved, or dry in a desiccator.

    • Grind the dried complex into a fine powder and store it in an airtight container.

    • The resulting powder can be used for solubility and dissolution testing as described in Protocol 1.

References

Validation & Comparative

A Comparative Functional Analysis of Rhodinose and L-Fucose in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of glycobiology, the structure of monosaccharides dictates their function. This guide provides a comparative functional analysis of two deoxy sugars: L-fucose and the rarer L-rhodinose. While L-fucose is a well-studied component of various glycoconjugates with profound implications in health and disease, the biological roles of L-rhodinose are only beginning to be understood, primarily through its presence in bioactive natural products. This document aims to summarize the current knowledge on both sugars, offering a framework for future research and drug development.

Structural Comparison

L-fucose and L-rhodinose are both 6-deoxyhexoses, meaning they lack a hydroxyl group at the C6 position. However, they differ significantly in the hydroxylation of the pyranose ring. L-fucose is 6-deoxy-L-galactose, while L-rhodinose is a 2,3,6-trideoxy-L-hexose. This absence of hydroxyl groups at the C2 and C3 positions in rhodinose dramatically alters its polarity and hydrogen bonding capacity compared to L-fucose.

Quantitative Data Summary

Direct quantitative comparative data on the biological activities of this compound and L-fucose is largely unavailable in the current scientific literature. The following table summarizes key known biological roles and associations.

FeatureL-FucoseL-Rhodinose
Occurrence Widespread in mammalian glycoproteins and glycolipids, bacteria, plants.Primarily found as a component of bacterial secondary metabolites, such as landomycins.
Known Biological Roles Cell adhesion (selectin ligand), immune modulation, inflammation, cancer progression, host-microbe interactions.Contributes to the bioactivity of natural products with anticancer, antibacterial, and antifungal properties.
Metabolism Utilized in mammals via de novo and salvage pathways to form GDP-L-fucose, the donor for fucosyltransferases.A "biosynthetic short activation" pathway has been identified in bacteria for its incorporation into secondary metabolites. Metabolism in mammals is unknown.
Signaling Pathways Modulates selectin-mediated signaling, gp130-JAK2-Akt-STAT3 pathway, SMAD2 signaling.No specific signaling pathways directly modulated by free this compound have been identified. Its effects are inferred from the action of this compound-containing compounds.

Comparative Functional Analysis

L-Fucose: A Key Player in Mammalian Glycobiology

L-fucose is a crucial monosaccharide in mammalian biological systems, where it is typically found at the terminus of glycan chains on cell surfaces and secreted proteins. Its presence is critical for a multitude of physiological and pathological processes:

  • Cell Adhesion and Immune Response: L-fucose is an essential component of the ligands for selectins, a family of cell adhesion molecules that mediate the trafficking of leukocytes to sites of inflammation and injury. This interaction is fundamental to the immune response.

  • Cancer and Inflammation: Aberrant fucosylation is a hallmark of many cancers and is associated with tumor progression and metastasis. Fucosylated antigens can act as cancer biomarkers. L-fucose also plays a role in modulating inflammatory responses.

  • Host-Microbe Interactions: The fucose on host cell surfaces can be utilized by commensal and pathogenic bacteria for adhesion and biofilm formation.

This compound: A Bioactive Component of Natural Products

The known biological functions of this compound are primarily inferred from the activities of the natural products in which it is found, most notably the landomycin family of angucycline antibiotics produced by Streptomyces species.

  • Anticancer Activity: Landomycin A, which contains a hexasaccharide chain with two L-rhodinose units, exhibits potent cytotoxic activity against various cancer cell lines. The length and composition of the sugar chain, including the presence of this compound, are critical for this activity.

  • Antibacterial and Antifungal Activity: Landomycins have also demonstrated activity against Gram-positive bacteria and some fungi. It is hypothesized that the deoxysugar moieties, including this compound, play a role in the recognition and binding of these compounds to their molecular targets.

The significant structural differences between L-fucose and L-rhodinose, particularly the lack of C2 and C3 hydroxyl groups in this compound, suggest that they are unlikely to be processed by the same enzymatic machinery in mammalian cells. The substrate specificity of fucosyltransferases, which recognize the hydroxyl groups of L-fucose, makes it improbable that they would utilize this compound as a substrate.

Experimental Protocols

Detailed methodologies for studying the functional roles of these sugars are crucial for advancing our understanding.

Protocol 1: Analysis of Monosaccharide Composition in Glycoproteins

This protocol is used to determine the presence and relative abundance of monosaccharides, including L-fucose, in a glycoprotein sample. It could be adapted to screen for the presence of this compound in bacterial glycoproteins or other glycoconjugates.

Methodology:

  • Acid Hydrolysis: The glycoprotein sample is hydrolyzed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to release the individual monosaccharides.

  • Derivatization: The released monosaccharides are labeled with a fluorescent tag, such as 2-aminobenzamide (2-AB) or 1-phenyl-3-methyl-5-pyrazolone (PMP).

  • Chromatographic Separation: The labeled monosaccharides are separated and quantified using high-performance liquid chromatography (HPLC) with a fluorescence detector. A standard mixture of monosaccharides, including L-fucose, is run for comparison and quantification. For this compound analysis, a synthesized this compound standard would be required.

  • Mass Spectrometry (MS) Confirmation: The identity of the monosaccharide peaks can be confirmed by liquid chromatography-mass spectrometry (LC-MS).

Protocol 2: In Vitro Fucosyltransferase Activity Assay

This assay can be used to investigate whether this compound or a nucleotide-activated form of this compound can act as a substrate for fucosyltransferases.

Methodology:

  • Substrate Preparation: Prepare acceptor substrates (e.g., a glycoprotein or a synthetic glycan) and donor substrates (GDP-L-fucose as a positive control, and chemically synthesized GDP-L-rhodinose as the test substrate).

  • Enzyme Reaction: Incubate the fucosyltransferase enzyme with the acceptor and donor substrates in an appropriate reaction buffer for a defined period.

  • Detection of Product Formation: The transfer of the sugar to the acceptor can be detected using several methods:

    • Radiolabeling: Use a radiolabeled donor substrate (e.g., GDP-[¹⁴C]Fucose) and measure the incorporation of radioactivity into the acceptor.

    • HPLC Analysis: Analyze the reaction mixture by HPLC to detect the appearance of the fucosylated (or potentially "rhodinosylated") product.

    • Mass Spectrometry: Use MALDI-TOF MS or LC-MS to detect the mass shift in the acceptor substrate corresponding to the addition of the sugar.

Visualizations

Signaling Pathway Diagrams

L_Fucose_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling L-Fucose L-Fucose Selectin_Ligand Selectin Ligand (e.g., Sialyl Lewis X) L-Fucose->Selectin_Ligand part of Selectin Selectin Selectin_Ligand->Selectin binds to Cell_Adhesion Cell Adhesion & Leukocyte Rolling Selectin->Cell_Adhesion Cell_Surface_Glycoprotein Cell Surface Glycoprotein gp130 gp130 JAK2 JAK2 gp130->JAK2 Inflammation Inflammation Cell_Adhesion->Inflammation Akt Akt JAK2->Akt STAT3 STAT3 Akt->STAT3 Gene_Expression Gene Expression (Inflammatory Cytokines) STAT3->Gene_Expression

Caption: Simplified signaling pathways involving L-fucose.

Rhodinose_Bioactivity This compound This compound Landomycin_A Landomycin A (Natural Product) This compound->Landomycin_A is a component of Biological_Target Biological Target (e.g., DNA, Topoisomerase) Landomycin_A->Biological_Target interacts with Anticancer_Activity Anticancer Activity Biological_Target->Anticancer_Activity Antibacterial_Activity Antibacterial Activity Biological_Target->Antibacterial_Activity

Caption: Inferred biological activity of this compound via landomycin A.

Experimental Workflow Diagram

Monosaccharide_Analysis_Workflow cluster_workflow Monosaccharide Composition Analysis Sample Glycoprotein Sample Hydrolysis Acid Hydrolysis (TFA or HCl) Sample->Hydrolysis Derivatization Fluorescent Labeling (e.g., 2-AB) Hydrolysis->Derivatization HPLC HPLC Separation Derivatization->HPLC Detection Fluorescence Detection HPLC->Detection MS_Confirmation LC-MS Confirmation HPLC->MS_Confirmation Quantification Quantification vs. Standards Detection->Quantification

Caption: Workflow for monosaccharide composition analysis.

Conclusion and Future Directions

The comparative analysis reveals a significant knowledge gap between the well-established, diverse biological roles of L-fucose and the largely unexplored functions of L-rhodinose. While L-fucose is a key modulator of cellular communication and immune responses in mammals, this compound is currently understood only as a structural component of bioactive bacterial metabolites.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The unique structure of this compound and its association with potent bioactivity in natural products suggest it could be a valuable scaffold for the development of novel therapeutics. Future research should focus on:

  • Elucidating the Biosynthesis and Metabolism of this compound: Understanding how this compound is synthesized and whether it can be metabolized by mammalian cells is a critical first step.

  • Investigating Direct Biological Activities: Studies using synthesized free this compound are needed to determine if it has any signaling or metabolic roles independent of its inclusion in larger molecules.

  • Exploring the Structure-Activity Relationship: Systematically modifying the this compound moieties within natural products like landomycin A will help to define their specific contribution to bioactivity.

By addressing these questions, the scientific community can begin to unlock the full potential of this compound and other rare deoxy sugars in biology and medicine.

Differentiating Rhodinose and Olivose by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Structural Differences Leading to Mass Spectrometric Differentiation

The key to differentiating rhodinose and olivose lies in the stereochemistry of their hydroxyl groups at the C-3 and C-4 positions. These structural nuances influence the fragmentation pathways of their derivatives under electron ionization (EI) in a mass spectrometer. The diagram below illustrates the structural relationship between the two monosaccharides.

fragmentation_pathway Predicted Fragmentation of TMS-Derivatized 2,6-Dideoxyhexoses M Molecular Ion (M+) M_minus_15 [M-15]+ (Loss of CH3) M->M_minus_15 M_minus_90 [M-90]+ (Loss of TMSOH) M->M_minus_90 Fragment_A C1-C2 Cleavage Fragments M->Fragment_A Fragment_B C2-C3 Cleavage Fragments M->Fragment_B Fragment_C C3-C4 Cleavage Fragments M->Fragment_C Fragment_D C4-C5 Cleavage Fragments M->Fragment_D caption Figure 2. General fragmentation pathways for TMS-derivatized sugars.

Validating the Biological Activity of Synthetic Rhodanine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rhodanine scaffold has emerged as a privileged structure in medicinal chemistry, with synthetic analogs demonstrating a broad spectrum of biological activities, particularly in the realm of oncology. This guide provides a comparative overview of the anticancer activity of various rhodanine derivatives, supported by experimental data. It further details the methodologies for key biological assays and visualizes the underlying signaling pathways and experimental workflows.

Comparative Biological Activity of Rhodanine Analogs

The anticancer efficacy of synthetic rhodanine analogs is commonly evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values are indicative of higher potency. The following tables summarize the in vitro cytotoxic activity of several rhodanine derivatives from published studies, offering a quantitative comparison of their performance.

Compound/AnalogTarget Cell LineIC50 (µM)Reference
Compound 6 MCF-7 (Breast Cancer)11.7[1]
HepG2 (Liver Cancer)0.21[1]
A549 (Lung Cancer)1.7[1]
Compound 7 MCF-7 (Breast Cancer)12.4[1]
HepG2 (Liver Cancer)0.76[1]
A549 (Lung Cancer)0.31[1]
Compound 13a MCF-7 (Breast Cancer)3.1[1]
HepG2 (Liver Cancer)17.2[1]
A549 (Lung Cancer)6.1[1]
Compound 25 A549 (Lung Cancer)0.8[2]
H460 (Lung Cancer)1.3[2]
HT29 (Colon Cancer)2.8[2]
Compound 26 A549 (Lung Cancer)3.1[2]
Doxorubicin (Control) MCF-7 (Breast Cancer)7.67[1]
HepG2 (Liver Cancer)8.28[1]
A549 (Lung Cancer)6.62[1]
Sorafenib (Control) A549, H460, HT29-[2]

Table 1: Comparative in vitro anticancer activity of selected rhodanine analogs.

A significant mechanism of action for many anticancer rhodanine derivatives is the induction of apoptosis through the inhibition of anti-apoptotic Bcl-2 family proteins. The binding affinity of these analogs to specific Bcl-2 family members can be quantified by their inhibition constants (Ki).

Compound/AnalogTarget ProteinKi (µM)Reference
Compound 54 Bcl-2/Mcl-1< 1[3]
Compound 55 Bcl-2/Mcl-1< 1[3]
Compound 56 Bcl-xL3.6[3]
Compound 57 Mcl-18.5[3]
Compound 10 Bcl-20.02[4]
Compound 11 Bcl-20.025[4]

Table 2: Binding affinities of rhodanine analogs to anti-apoptotic Bcl-2 family proteins.

Experimental Protocols

The validation of the biological activity of synthetic rhodanine analogs relies on standardized in vitro assays. Below are detailed methodologies for two key experiments: the MTT assay for cell viability and the Annexin V FITC assay for apoptosis detection.

MTT Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[5] The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5-6.5% CO₂.[6]

  • Compound Treatment: Treat the cells with various concentrations of the rhodanine analogs and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Following the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[6]

  • Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., 37°C, 5-6.5% CO₂).[6]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be greater than 650 nm.[6]

Annexin V FITC Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the membrane of live and early apoptotic cells, but can stain late apoptotic and necrotic cells, thus allowing for the differentiation of cell populations.[2]

Protocol:

  • Cell Preparation: Induce apoptosis in cells using the desired method (e.g., treatment with rhodanine analogs). Collect 1-5 x 10⁵ cells by centrifugation.[2]

  • Washing: Wash the cells once with serum-containing media (for adherent cells after trypsinization) and then with cold 1X PBS buffer.[7]

  • Resuspension: Resuspend the cell pellet in 500 µL of 1X binding buffer.[2]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (optional) to the cell suspension.[2]

  • Incubation: Incubate the cells at room temperature for 5-15 minutes in the dark.[2]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC binding is typically detected in the FITC signal detector (FL1), and PI staining is detected in the phycoerythrin emission signal detector (FL2).[2]

Visualizations

Signaling Pathway of Apoptosis Induction by Rhodanine Analogs

Many rhodanine analogs exert their anticancer effects by modulating the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins.

Bcl2_Pathway cluster_Stimuli Apoptotic Stimuli cluster_Bcl2_Family Bcl-2 Family Regulation cluster_Mitochondrion Mitochondrial Events cluster_Caspase_Cascade Caspase Cascade Rhodanine_Analogs Rhodanine Analogs Anti_Apoptotic Anti-Apoptotic (Bcl-2, Bcl-xL, Mcl-1) Rhodanine_Analogs->Anti_Apoptotic Inhibition Pro_Apoptotic_Effector Pro-Apoptotic (Effectors: Bax, Bak) Anti_Apoptotic->Pro_Apoptotic_Effector Inhibition Pro_Apoptotic_BH3 Pro-Apoptotic (BH3-only: Bad, Bid, Bim) Pro_Apoptotic_BH3->Anti_Apoptotic Inhibition Pro_Apoptotic_BH3->Pro_Apoptotic_Effector Activation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Pro_Apoptotic_Effector->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Executioner Caspases (Caspase-3) Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Intrinsic apoptosis pathway modulated by rhodanine analogs.

Experimental Workflow for Biological Activity Validation

The process of validating the biological activity of synthetic rhodanine analogs typically follows a structured workflow from initial screening to more detailed mechanistic studies.

Experimental_Workflow cluster_Synthesis Compound Preparation cluster_Screening Primary Screening cluster_Mechanism Mechanism of Action Studies cluster_Output Data Analysis & Conclusion Synthesis Synthesis of Rhodanine Analogs Cell_Viability Cell Viability Assay (e.g., MTT) Synthesis->Cell_Viability IC50 IC50 Determination Cell_Viability->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis_Assay Potent Analogs Enzyme_Assay Enzyme Inhibition Assay (e.g., PRL-3) IC50->Enzyme_Assay Potent Analogs Binding_Assay Target Binding Assay (e.g., for Bcl-2) IC50->Binding_Assay Potent Analogs Data_Analysis Data Analysis and Structure-Activity Relationship Apoptosis_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Binding_Assay->Data_Analysis Conclusion Lead Compound Identification Data_Analysis->Conclusion

Caption: General workflow for validating rhodanine analog bioactivity.

References

Decoding Specificity: A Comparative Guide to Anti-Sugar Antibody Cross-Reactivity with Rhodinose Epitopes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity and cross-reactivity of anti-sugar antibodies is paramount for the development of targeted therapies and diagnostics. This guide provides a comparative analysis of anti-sugar antibodies with a focus on their potential cross-reactivity with rhodinose epitopes, supported by experimental data and detailed protocols.

Introduction to Anti-Sugar Antibodies and this compound

Anti-sugar antibodies, also known as anti-carbohydrate antibodies, are immunoglobulins that recognize and bind to carbohydrate structures (glycans) on glycoproteins, glycolipids, or polysaccharides. These antibodies play a crucial role in the immune response to pathogens and in various physiological and pathological processes. Their specificity is a key determinant of their biological function.

This compound is a deoxy sugar, a stereoisomer of the more commonly studied L-rhamnose. While direct immunoassays involving this compound are not extensively documented in publicly available research, the structural similarity between this compound and L-rhamnose suggests that anti-L-rhamnose antibodies could exhibit cross-reactivity with this compound epitopes. This guide will, therefore, leverage data on anti-L-rhamnose antibodies as a predictive model for potential interactions with this compound.

Comparative Analysis of Anti-Sugar Antibody Performance

A key aspect of characterizing anti-sugar antibodies is to compare their abundance and binding affinities to different carbohydrate epitopes. A study by Sheridan et al. provides a direct comparison of the prevalence and binding characteristics of naturally occurring human antibodies against L-rhamnose and another significant carbohydrate epitope, galactose-α-1,3-galactose (αGal).[1]

Table 1: Comparison of Endogenous Human Anti-L-Rhamnose and Anti-αGal Antibodies

FeatureAnti-L-Rhamnose AntibodiesAnti-αGal AntibodiesData Source
Relative Abundance in Human Sera Generally more prevalentLess prevalent[1]
Relative Affinity Higher affinityLower affinity[1]
Predominant Isotypes IgG and IgMIgG and IgM[1]

Note: This data is based on a biosensor assay (Surface Plasmon Resonance) comparing the binding of antibodies from human sera to immobilized L-rhamnose and αGal epitopes.[1]

Experimental Protocols for Assessing Cross-Reactivity

Accurate assessment of antibody cross-reactivity is crucial. The following are detailed methodologies for key experiments used to characterize the binding of anti-sugar antibodies.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used plate-based assay to detect and quantify the binding of antibodies to their target antigens.

Protocol for Carbohydrate-Based ELISA:

  • Antigen Coating:

    • Dissolve synthetic or purified this compound-containing glycans (or L-rhamnose-containing glycans as a proxy) and other control sugars in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the antigen solution (typically 1-10 µg/mL) to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of diluted anti-sugar antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark until a color change is observed.

  • Data Analysis:

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

    • Compare the absorbance values for this compound/L-rhamnose wells with those of other sugar epitopes to determine cross-reactivity.

ELISA_Workflow cluster_coating Antigen Coating cluster_blocking Blocking cluster_incubation Antibody Incubation cluster_detection Detection A Coat plate with This compound & other sugars B Block with BSA A->B C Add anti-sugar antibody B->C D Add enzyme-linked secondary antibody C->D E Add substrate D->E F Measure absorbance E->F SPR_Workflow cluster_immobilization Ligand Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis A Immobilize sugars on sensor chip B Inject anti-sugar antibody A->B C Monitor association and dissociation B->C D Determine kinetic constants (ka, kd, KD) C->D FcR_Signaling cluster_cell Target Cell cluster_immune_cell Immune Cell (e.g., Macrophage) Target This compound Epitope Antibody Anti-Rhodinose Antibody Target->Antibody Binding FcR Fc Receptor (FcγR) ITAM ITAM FcR->ITAM Phosphorylation Syk Syk ITAM->Syk Recruitment & Activation PLCg PLCγ Syk->PLCg PI3K PI3K Syk->PI3K Response Cellular Response (Phagocytosis, ADCC) PLCg->Response PI3K->Response Antibody->FcR Fc Binding Complement_Activation cluster_cell Target Cell Target This compound Epitope Antibody Anti-Rhodinose Antibody (IgG/IgM) Target->Antibody Binding C1 C1 Complex Antibody->C1 Binding & Activation C4_C2 C4, C2 C1->C4_C2 Cleavage C3_convertase C3 Convertase (C4b2a) C4_C2->C3_convertase Formation C3 C3 C3_convertase->C3 Cleavage C3b C3b (Opsonization) C3->C3b MAC Membrane Attack Complex (MAC) C3b->MAC Leads to Lysis Cell Lysis MAC->Lysis

References

A Head-to-Head Comparison: Functional Validation of Rhodinose Biosynthetic Genes Using CRISPR/Cas9 and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the functional validation of genes within biosynthetic pathways is a critical step in natural product discovery and development. This guide provides an objective comparison of CRISPR/Cas9-based gene editing with traditional homologous recombination and transposon mutagenesis for the functional validation of rhodinose biosynthetic genes, using the landomycin A biosynthetic gene cluster from Streptomyces cyanogenus S136 as a model system.

The biosynthesis of deoxysugars like L-rhodinose is a key step in the generation of many bioactive natural products, including the anticancer agent landomycin A.[1][2][3] Understanding the function of the genes involved, particularly the glycosyltransferases that attach these sugar moieties, is paramount for strain improvement and the generation of novel bioactive compounds. Here, we compare the performance of CRISPR/Cas9, homologous recombination, and transposon mutagenesis for the targeted inactivation of this compound biosynthetic genes, with a focus on quantitative data, detailed experimental protocols, and workflow visualization.

Performance Comparison of Gene Inactivation Methods

The choice of gene inactivation method can significantly impact the efficiency, timeline, and complexity of functional validation studies. The following table summarizes key performance metrics for CRISPR/Cas9-mediated knockout, homologous recombination, and transposon mutagenesis in Streptomyces.

FeatureCRISPR/Cas9-mediated KnockoutHomologous Recombination (Gene Disruption)Transposon Mutagenesis
Target Specificity High (sgRNA-directed)High (requires homologous arms)Random or semi-random
Efficiency of Inactivation High (60-100% for single gene deletion)[4][5][6]Variable, generally lower than CRISPR/Cas9Variable, dependent on transposon and delivery system
Time to Obtain Mutant ~1-2 weeks[7]~3-4 weeks or longerVariable, requires screening of large libraries
Labor Intensity ModerateHighHigh (for screening)
Potential for Off-target Effects Possible, but can be minimized with careful sgRNA designLowHigh (insertions can have polar effects)
Suitability for High-throughput Screening ModerateLowHigh

Experimental Protocols

This section provides detailed methodologies for the functional validation of a putative L-rhodinose glycosyltransferase, lanGT4, from the landomycin A biosynthetic gene cluster.[1][8]

Method 1: CRISPR/Cas9-Mediated Gene Knockout of lanGT4

This protocol is adapted from established CRISPR/Cas9 systems for Streptomyces.[6][9][10]

1. sgRNA Design and Plasmid Construction:

  • Design two 20-bp single guide RNAs (sgRNAs) targeting the coding sequence of lanGT4. Ensure the target sites are adjacent to a protospacer adjacent motif (PAM) sequence recognized by the Cas9 nuclease (e.g., NGG for Streptococcus pyogenes Cas9).

  • Synthesize the sgRNA cassettes and clone them into a CRISPR/Cas9 delivery vector suitable for Streptomyces (e.g., pCRISPomyces).

  • Amplify ~1.5 kb upstream and downstream flanking regions of lanGT4 as homologous recombination templates.

  • Assemble the sgRNA cassettes and the homologous recombination templates into the CRISPR/Cas9 vector.

2. Transformation of Streptomyces cyanogenus S136:

  • Introduce the final CRISPR/Cas9 plasmid into S. cyanogenus S136 via protoplast transformation or intergeneric conjugation from E. coli.

  • Select for exconjugants or transformants on appropriate antibiotic selection plates.

3. Mutant Screening and Verification:

  • Isolate individual colonies and screen for the desired lanGT4 deletion by colony PCR using primers flanking the gene.

  • Confirm the deletion by Sanger sequencing of the PCR product.

  • Perform Southern blot analysis to confirm the absence of the lanGT4 gene in the mutant strain.

4. Phenotypic Analysis:

  • Cultivate the wild-type and ΔlanGT4 mutant strains under landomycin A production conditions.

  • Extract the secondary metabolites and analyze by High-Performance Liquid Chromatography (HPLC) to confirm the abolition of landomycin A production and the potential accumulation of a precursor.

Method 2: Gene Disruption of lanGT4 by Homologous Recombination

This protocol is based on traditional gene disruption techniques in Streptomyces.

1. Construction of the Gene Disruption Vector:

  • Amplify an internal fragment of the lanGT4 gene (e.g., 500-800 bp).

  • Clone the internal fragment into a suicide vector for Streptomyces that contains an antibiotic resistance marker (e.g., apramycin resistance).

2. Transformation and Selection of Single-Crossover Mutants:

  • Introduce the gene disruption vector into S. cyanogenus S136.

  • Select for transformants that have integrated the plasmid into the chromosome via a single homologous recombination event.

3. Verification of Gene Disruption:

  • Confirm the integration of the plasmid at the lanGT4 locus by PCR and Southern blot analysis.

4. Phenotypic Analysis:

  • Analyze the secondary metabolite profile of the gene disruption mutant by HPLC as described for the CRISPR/Cas9 method.

Method 3: Random Mutagenesis of lanGT4 using Transposon Mutagenesis

This protocol utilizes a transposon-based system for random gene inactivation.[11][12][13]

1. Transposon Delivery:

  • Introduce a transposon delivery vector (e.g., carrying a hyperactive Tn5 transposase and a transposon with a selectable marker) into S. cyanogenus S136.

2. Selection and Screening of Mutants:

  • Select for mutants containing the transposon insertion.

  • Create a library of transposon mutants and screen for the loss of landomycin A production using a high-throughput method (e.g., agar plug bioassays or rapid HPLC analysis).

3. Identification of the Disrupted Gene:

  • For mutants with the desired phenotype, identify the transposon insertion site by techniques such as inverse PCR, arbitrary-primed PCR, or whole-genome sequencing.

4. Verification and Phenotypic Analysis:

  • Confirm the disruption of lanGT4 in the selected mutant.

  • Perform detailed HPLC analysis to confirm the altered metabolite profile.

Visualizing the Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflows and the landomycin A biosynthetic pathway.

crispr_workflow cluster_design Plasmid Construction cluster_transformation Transformation & Selection cluster_verification Mutant Verification cluster_analysis Phenotypic Analysis sgRNA_design sgRNA Design for lanGT4 vector_construction Assemble sgRNA & Homology Arms into CRISPR Vector sgRNA_design->vector_construction transformation Introduce Plasmid into S. cyanogenus vector_construction->transformation selection Select for Transformants transformation->selection pcr_screening Colony PCR Screening selection->pcr_screening sequencing Sanger Sequencing pcr_screening->sequencing southern_blot Southern Blot pcr_screening->southern_blot hplc HPLC Analysis of Landomycins sequencing->hplc southern_blot->hplc

CRISPR/Cas9 Gene Knockout Workflow

homologous_recombination_workflow cluster_design Vector Construction cluster_transformation Transformation & Selection cluster_verification Mutant Verification cluster_analysis Phenotypic Analysis internal_fragment Amplify Internal Fragment of lanGT4 cloning Clone into Suicide Vector internal_fragment->cloning transformation Introduce Vector into S. cyanogenus cloning->transformation selection Select for Single Crossover Events transformation->selection pcr_verification PCR Verification selection->pcr_verification southern_blot Southern Blot pcr_verification->southern_blot hplc HPLC Analysis southern_blot->hplc

Homologous Recombination Workflow

landomycin_pathway cluster_sugars Deoxysugar Biosynthesis PKS Polyketide Synthase Aglycone Landomycinone (Aglycone) PKS->Aglycone Trisaccharide Trisaccharide Intermediate Aglycone->Trisaccharide lanGT1, lanGT2, lanGT4 Hexasaccharide Hexasaccharide Chain Trisaccharide->Hexasaccharide lanGT3, lanGT1, lanGT4 LandomycinA Landomycin A Hexasaccharide->LandomycinA Attachment to Aglycone Glucose Glucose-1-P TDP_Glucose TDP-Glucose Glucose->TDP_Glucose TDP_4_keto_6_deoxy_glucose TDP-4-keto-6-deoxy-D-glucose TDP_Glucose->TDP_4_keto_6_deoxy_glucose TDP_D_Olivose TDP-D-Olivose TDP_4_keto_6_deoxy_glucose->TDP_D_Olivose TDP_L_this compound TDP-L-Rhodinose TDP_4_keto_6_deoxy_glucose->TDP_L_this compound TDP_D_Olivose->Trisaccharide TDP_D_Olivose->Hexasaccharide TDP_L_this compound->Trisaccharide TDP_L_this compound->Hexasaccharide

Landomycin A Biosynthetic Pathway

Conclusion

For the targeted functional validation of this compound biosynthetic genes, CRISPR/Cas9 emerges as a superior method in terms of efficiency and speed compared to traditional homologous recombination.[4][5][6] While homologous recombination remains a reliable, albeit more time-consuming, alternative, transposon mutagenesis is best suited for initial, large-scale screens to identify genes associated with a particular phenotype due to its random nature. The choice of method will ultimately depend on the specific research goals, available resources, and the genetic tractability of the microbial strain. The detailed protocols and comparative data presented in this guide aim to empower researchers to make informed decisions for their functional genomics studies in the exciting field of natural product discovery.

References

Quantitative Analysis of Rhodinose in Complex Carbohydrate Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental data for rhodinose is scarce, this guide leverages established protocols for the analysis of other deoxyhexoses and rare monosaccharides to provide a framework for method development and validation. The successful quantification of this compound is critically dependent on the availability of a pure standard, which can be sourced from specialized chemical suppliers or through custom synthesis.[3][4][5][6][7]

Comparison of Analytical Techniques

Both HPAEC-PAD and GC-MS offer high sensitivity and the potential for accurate quantification of monosaccharides. However, they differ significantly in their principles of separation, sample preparation requirements, and instrumentation. The choice of method will depend on the specific research needs, available equipment, and the complexity of the carbohydrate mixture.

FeatureHigh-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of anionic carbohydrates at high pH on an anion-exchange column, followed by electrochemical detection.Separation of volatile and thermally stable derivatives of monosaccharides by gas chromatography, followed by mass spectrometric detection and quantification.
Derivatization Not required for detection.[8]Mandatory to increase volatility. Common methods include silylation or acetylation.[9]
Sensitivity High, typically in the picomole range.[8]Very high, with detection limits in the femtomole to picomole range.
Specificity High, capable of separating epimers and other closely related isomers.[8]High, provides structural information from fragmentation patterns, aiding in peak identification.[10]
Sample Throughput Moderate, run times can be relatively long for complex mixtures.Moderate to high, depending on the complexity of the derivatization procedure.
Instrumentation Requires a specialized ion chromatography system with a PAD detector.Requires a gas chromatograph coupled to a mass spectrometer.
Advantages - Direct analysis without derivatization- Excellent resolution of isomers- High sensitivity for carbohydrates- Very high sensitivity and selectivity- Provides structural confirmation- Well-established technique for monosaccharide analysis
Disadvantages - Requires a dedicated HPAEC-PAD system- High salt eluents may require desalting for fraction collection- Derivatization is time-consuming and can introduce variability- Multiple derivative peaks can complicate chromatograms

Experimental Protocols

The following are generalized protocols that can be adapted for the quantitative analysis of this compound. Method validation with a pure L-rhodinose standard is essential.

Protocol 1: HPAEC-PAD Analysis

This method is advantageous as it does not require derivatization and can separate closely related sugar isomers.[11]

1. Sample Hydrolysis:

  • Accurately weigh 5-10 mg of the dry carbohydrate sample into a screw-cap tube.

  • Add 1 mL of 2 M trifluoroacetic acid (TFA).

  • Heat at 121°C for 2 hours.

  • Cool the sample to room temperature and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to a new tube and evaporate the TFA under a stream of nitrogen or using a centrifugal evaporator.

  • Re-dissolve the hydrolyzed monosaccharides in an appropriate volume of deionized water for HPAEC-PAD analysis.

2. HPAEC-PAD Conditions (Example):

  • Instrument: Ion chromatography system equipped with a pulsed amperometric detector.

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).[12]

  • Mobile Phase:

    • Eluent A: Deionized Water

    • Eluent B: 200 mM Sodium Hydroxide (NaOH)

    • Eluent C: 1 M Sodium Acetate (NaOAc) in 200 mM NaOH

  • Gradient Elution: An appropriate gradient of NaOH and NaOAc to separate the monosaccharides of interest. A typical gradient might involve an initial isocratic step with NaOH followed by an increasing gradient of NaOAc to elute more retained sugars.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Detection: Pulsed Amperometry with a gold working electrode.

Protocol 2: GC-MS Analysis

This is a highly sensitive method but requires derivatization of the monosaccharides to make them volatile.[10]

1. Sample Hydrolysis:

  • Follow the same hydrolysis procedure as described in the HPAEC-PAD protocol.

2. Reduction and Acetylation (for Alditol Acetate Derivatives):

  • Reduction:

    • To the dried hydrolysate, add 0.5 mL of 1 M sodium borohydride (NaBH4) in 1 M ammonium hydroxide (NH4OH).

    • Incubate at room temperature for 1 hour.

    • Add a few drops of glacial acetic acid to neutralize the excess NaBH4.

    • Evaporate to dryness. Repeat methanol addition and evaporation several times to remove borate salts.

  • Acetylation:

    • Add 0.5 mL of acetic anhydride and 0.5 mL of pyridine.

    • Heat at 100°C for 1 hour.

    • Cool to room temperature.

    • Evaporate the reagents under a stream of nitrogen.

    • Partition the alditol acetate derivatives between dichloromethane and water.

    • Collect the organic (lower) layer and dry it over anhydrous sodium sulfate.

    • The sample is now ready for GC-MS analysis.

3. GC-MS Conditions (Example):

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the separation of alditol acetates (e.g., a mid-polarity phase like a (50%-phenyl)-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program:

    • Initial temperature: 150°C

    • Ramp: 5°C/min to 250°C

    • Hold at 250°C for 5 minutes.

  • Injection: Splitless or split injection.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

    • For quantification, selected ion monitoring (SIM) of characteristic fragment ions for the this compound derivative can be used to enhance sensitivity and specificity.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison. The following table is a template for reporting results from the analysis of this compound in different complex carbohydrate samples.

Sample IDMethodThis compound Concentration (µg/mg of sample)Standard Deviation% Relative Standard Deviation
Sample AHPAEC-PAD
Sample AGC-MS
Sample BHPAEC-PAD
Sample BGC-MS
......

Mandatory Visualization

HPAEC_PAD_Workflow cluster_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Processing Complex_Carb Complex Carbohydrate Mixture Hydrolysis Acid Hydrolysis (e.g., 2M TFA, 121°C) Complex_Carb->Hydrolysis Neutralization Evaporation of Acid & Reconstitution Hydrolysis->Neutralization Injection Injection onto HPAEC Column Neutralization->Injection Separation Anion-Exchange Separation Injection->Separation Detection Pulsed Amperometric Detection Separation->Detection Quantification Quantification against This compound Standard Detection->Quantification

Caption: Experimental workflow for this compound analysis by HPAEC-PAD.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Complex_Carb Complex Carbohydrate Mixture Hydrolysis Acid Hydrolysis (e.g., 2M TFA, 121°C) Complex_Carb->Hydrolysis Derivatization Derivatization (e.g., Reduction & Acetylation) Hydrolysis->Derivatization Injection Injection into GC Derivatization->Injection Separation Gas Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (EI) Separation->Detection Quantification Quantification against Derivatized this compound Standard Detection->Quantification

Caption: Experimental workflow for this compound analysis by GC-MS.

Conclusion and Recommendations

The quantitative analysis of this compound in complex carbohydrate mixtures is a challenging but achievable task. Both HPAEC-PAD and GC-MS are powerful techniques that can be adapted for this purpose.

  • HPAEC-PAD is recommended for its ability to separate isomers without derivatization, making it a more direct method.

  • GC-MS offers superior sensitivity and provides structural confirmation, which is invaluable when analyzing complex biological samples.

Crucially, the development of a robust and accurate quantitative method for this compound will require:

  • Obtaining a high-purity L-rhodinose standard.

  • Optimization of hydrolysis conditions to ensure complete release of this compound without degradation.

  • Thorough method validation , including assessment of linearity, accuracy, precision, and limits of detection and quantification, using the this compound standard.

Researchers should carefully consider the specific requirements of their study and the resources available when selecting and developing a method for this compound quantification.

References

Navigating the Sweet Frontier: A Comparative Guide to In Situ Rhodinose Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the complex world of glycobiology, the in situ detection of specific glycans is paramount. Rhodinose, a rare deoxy sugar, presents a particular challenge due to the scarcity of specific molecular probes. This guide provides an objective comparison of cutting-edge methods for the in situ detection of this compound-containing glycans, offering detailed experimental protocols and data-driven insights to inform your research strategy.

While this compound-specific lectins are not yet commercially available, two powerful alternative methodologies have emerged as the frontrunners for localizing this rare sugar within a cellular or tissue context: Metabolic Labeling with Bioorthogonal Chemistry and the generation and application of Anti-Rhodinose Antibodies . This guide will delve into a head-to-head comparison of these techniques, empowering you to select the most suitable approach for your experimental needs.

At a Glance: Comparing In Situ this compound Detection Methods

To facilitate a clear and rapid comparison, the following table summarizes the key performance indicators of the two primary methods for in situ this compound detection.

FeatureMetabolic Labeling with Bioorthogonal ChemistryAnti-Rhodinose Antibodies
Specificity Very High (dependent on enzyme promiscuity)High (monoclonal) to Variable (polyclonal)
Sensitivity HighModerate to High
Temporal Resolution Excellent (pulse-chase experiments possible)Poor (static snapshot)
Invasiveness Minimally invasive (requires cell uptake)Moderately invasive (requires fixation/permeabilization)
Development Time Moderate (synthesis of this compound analog)Long (antibody development and validation)
Cost Moderate to HighHigh
Ease of Use Moderate (multi-step protocol)Moderate (standard immunohistochemistry)
Live-Cell Imaging YesNo

Method 1: Metabolic Labeling with Bioorthogonal Chemistry

This elegant two-step strategy involves introducing a chemically modified this compound analog, typically bearing a bioorthogonal functional group like an azide or alkyne, to the biological system.[1][2] Cells and organisms can process these analogs through their natural metabolic pathways, incorporating them into newly synthesized glycans.[2] The bioorthogonal handle then allows for the specific covalent attachment of a reporter molecule, such as a fluorophore, for visualization.[1][3]

Experimental Workflow: Metabolic Labeling

cluster_0 Step 1: Introduction of this compound Analog cluster_1 Step 2: Bioorthogonal Ligation (Click Chemistry) cluster_2 Step 3: Imaging A Synthesize or acquire azido-rhodinose analog B Incubate cells or tissue with the analog A->B C Fix and permeabilize (for intracellular targets) B->C D Incubate with fluorescently tagged alkyne/cyclooctyne probe C->D E Wash to remove unbound probe D->E F Image with fluorescence microscopy E->F

Metabolic labeling workflow.
Detailed Experimental Protocol: Metabolic Labeling of Cultured Cells with Azido-Rhodinose

Materials:

  • Peracetylated N-azidoacetyl-L-rhodosamine (Ac4RhodNAz) (custom synthesis required)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reaction buffer (e.g., PBS)

  • Fluorescently labeled alkyne probe (e.g., Alexa Fluor 488 DIBO alkyne)

  • Copper (II) sulfate (CuSO4) (for CuAAC)

  • Copper ligand (e.g., THPTA) (for CuAAC)

  • Reducing agent (e.g., sodium ascorbate) (for CuAAC)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Prepare a stock solution of Ac4RhodNAz in DMSO.

    • Add Ac4RhodNAz to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 1-3 days to allow for metabolic incorporation.[4]

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature (for intracellular targets).

    • Wash the cells three times with PBS.

  • Click Chemistry Reaction (Copper-Free):

    • Prepare a solution of the fluorescently labeled DIBO alkyne probe in PBS at a concentration of 10-50 µM.

    • Incubate the fixed and permeabilized cells with the probe solution for 1-2 hours at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Imaging:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslip with antifade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Method 2: Anti-Rhodinose Antibodies

The generation of monoclonal or polyclonal antibodies that specifically recognize this compound-containing epitopes is a classic and powerful approach for in situ detection.[5] While the development of anti-glycan antibodies can be challenging due to the T-cell independent immune response to carbohydrates, it offers the potential for highly specific probes.[5]

Experimental Workflow: Anti-Rhodinose Antibody Detection

cluster_0 Step 1: Antibody Development cluster_1 Step 2: Immunohistochemistry cluster_2 Step 3: Imaging A Synthesize this compound-carrier protein conjugate B Immunize host animal A->B C Screen and select for This compound-specific antibodies B->C E Incubate with primary anti-rhodinose antibody C->E D Fix and permeabilize tissue section D->E F Incubate with fluorescently labeled secondary antibody E->F G Wash to remove unbound antibodies H Image with fluorescence microscopy G->H

Anti-rhodinose antibody workflow.
Detailed Experimental Protocol: Immunofluorescence Staining with a Custom Anti-Rhodinose Antibody

Materials:

  • Custom anti-rhodinose primary antibody (requires custom development)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • Formalin-fixed, paraffin-embedded tissue sections

  • Xylene

  • Ethanol series (100%, 95%, 70%)

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol, followed by distilled water.[6]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating the slides in citrate buffer at 95-100°C for 20-30 minutes.[6]

    • Allow the slides to cool to room temperature.

  • Blocking and Staining:

    • Wash the slides with wash buffer.

    • Block non-specific binding by incubating the sections with blocking buffer for 1 hour at room temperature.[7]

    • Incubate the sections with the primary anti-rhodinose antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the slides three times with wash buffer.

    • Incubate the sections with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[7]

    • Wash the slides three times with wash buffer.

  • Imaging:

    • Counterstain the nuclei with DAPI.

    • Wash the slides with PBS.

    • Mount the coverslip with antifade mounting medium.

    • Image the sections using a fluorescence microscope.

Choosing the Right Path: A Decision Framework

The optimal method for your research will depend on your specific experimental goals, available resources, and the biological system under investigation.

Start Start: Need to detect this compound in situ Q1 Is live-cell imaging or temporal analysis required? Start->Q1 A1_Yes Metabolic Labeling with Bioorthogonal Chemistry Q1->A1_Yes Yes A1_No Both methods are potentially suitable Q1->A1_No No A2_Yes Metabolic Labeling Q2 Is a very high degree of specificity for newly synthesized glycans critical? A1_No->Q2 Q2->A2_Yes Yes A2_No Anti-Rhodinose Antibodies (if validated for specificity) Q2->A2_No No Q3 Are resources (time and cost) for probe development a major constraint? A2_No->Q3 A3_Yes Consider feasibility of synthesizing This compound analog vs. custom antibody production Q3->A3_Yes Yes A3_No Both methods are viable options Q3->A3_No No

References

A Comparative Analysis of Rhodinose Metabolism in Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of rhodinose (L-rhamnose) metabolism across various bacterial strains. By presenting key metabolic pathways, quantitative data on enzyme kinetics, and detailed experimental protocols, this document serves as a valuable resource for understanding the diverse strategies bacteria employ to utilize this ubiquitous deoxy sugar. This information is critical for fields ranging from microbial physiology and biotechnology to the development of novel antimicrobial agents targeting unique metabolic pathways.

Introduction to this compound Metabolism in Bacteria

This compound, more commonly known as L-rhamnose, is a 6-deoxyhexose sugar found extensively in nature as a component of plant cell walls (pectins, hemicelluloses), and bacterial lipopolysaccharides.[1][2][3] Many bacteria have evolved sophisticated metabolic pathways to utilize L-rhamnose as a carbon and energy source. The catabolism of L-rhamnose in bacteria primarily proceeds through two distinct pathways: a phosphorylative pathway and a non-phosphorylative pathway.[4] The presence and preference for these pathways, along with the specific enzymes and regulatory mechanisms, vary significantly among different bacterial species.[4][5]

Comparative Analysis of Metabolic Pathways

Bacteria have developed two primary strategies for the breakdown of L-rhamnose. The most common is the phosphorylative pathway, which is well-characterized in model organisms like Escherichia coli.[4] An alternative, non-phosphorylative pathway has been identified in other bacteria, such as Azotobacter vinelandii.[4][6]

Key Metabolic Pathways

1. Phosphorylative Pathway: This pathway involves the initial isomerization and phosphorylation of L-rhamnose before its eventual cleavage into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. The key enzymes in this pathway are:

  • L-rhamnose isomerase (RhaA): Converts L-rhamnose to L-rhamnulose.[5]

  • Rhamnulokinase (RhaB): Phosphorylates L-rhamnulose to L-rhamnulose-1-phosphate.

  • L-rhamnulose-1-phosphate aldolase (RhaD): Cleaves L-rhamnulose-1-phosphate into DHAP and L-lactaldehyde.[4]

2. Non-phosphorylative Pathway: This pathway involves the oxidation and subsequent cleavage of L-rhamnose without initial phosphorylation. The key enzymes are:

  • L-rhamnose-1-dehydrogenase (RhaDH): Oxidizes L-rhamnose to L-rhamnono-1,4-lactone.[6]

  • L-rhamnono-γ-lactonase: Hydrolyzes the lactone to L-rhamnonate.

  • L-rhamnonate dehydratase: Dehydrates L-rhamnonate.

  • L-2-keto-3-deoxyrhamnonate (KDR) aldolase: Cleaves the product to pyruvate and L-lactaldehyde.[7]

The final product of both pathways, L-lactaldehyde, can be further metabolized to lactate by L-lactaldehyde dehydrogenase or to 1,2-propanediol by L-lactaldehyde reductase.[4][5]

Quantitative Data Comparison

The efficiency of this compound metabolism can be compared by examining the kinetic properties of key enzymes. L-rhamnose isomerase (RhaA) is a crucial enzyme in the primary metabolic pathway, and its kinetic parameters have been studied in several bacterial strains.

Bacterial StrainEnzymeKm (mM) for L-rhamnoseVmax (U/mg)Optimal pHOptimal Temp. (°C)Metal CofactorReference
Escherichia coliL-Rhamnose Isomerase11 - 19.4240 - 2807.5 - 9.045Mn2+[5]
Pseudomonas stutzeriL-Rhamnose Isomerase11 - 19.4240 - 2807.0 - 9.060 - 90Mn2+[5][8]
Bacillus subtilisL-Rhamnose Isomerase0.49N/A8.570Mn2+[9][10]
Bacillus haloduransL-Rhamnose Isomerase10.815.68.060Mn2+, Co2+[11]
Caldicellulosiruptor obsidiansisL-Rhamnose IsomeraseN/A277.68.085Co2+[11]
Thermotoga maritimaL-Rhamnose IsomeraseN/AN/A7.0 - 9.080Mn2+, Co2+[8]

Note: The data presented is compiled from various studies and may not have been collected under identical experimental conditions. N/A indicates that the data was not available in the cited sources.

Experimental Protocols

Protocol 1: Determination of this compound Consumption Rate

This protocol outlines a method to measure the rate of L-rhamnose consumption by a bacterial strain.

1. Bacterial Culture Preparation:

  • Inoculate a single colony of the bacterial strain into a suitable liquid medium (e.g., Luria-Bertani broth or M9 minimal medium).

  • Incubate overnight at the optimal growth temperature with shaking.

  • The following day, dilute the overnight culture into fresh M9 minimal medium supplemented with a known concentration of L-rhamnose (e.g., 0.2% w/v) as the sole carbon source, to an initial OD600 of ~0.05.

2. Sampling:

  • Incubate the culture at the optimal temperature with shaking.

  • At regular time intervals (e.g., every hour for 6-8 hours), withdraw an aliquot of the culture.

  • Separate the bacterial cells from the supernatant by centrifugation (e.g., 10,000 x g for 5 minutes at 4°C).

3. HPLC Analysis of L-rhamnose:

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells or debris.

  • Analyze the concentration of L-rhamnose in the supernatant using High-Performance Liquid Chromatography (HPLC).

    • Column: A carbohydrate analysis column (e.g., Aminex HPX-87H).

    • Mobile Phase: Dilute sulfuric acid (e.g., 5 mM).

    • Flow Rate: 0.6 mL/min.

    • Temperature: 60°C.

    • Detection: Refractive Index (RI) detector.

  • Quantify the L-rhamnose concentration by comparing the peak area to a standard curve of known L-rhamnose concentrations.

4. Calculation of Consumption Rate:

  • Plot the concentration of L-rhamnose against time.

  • The rate of consumption can be determined from the slope of the linear portion of the graph.

Protocol 2: Preparation of Cell Lysate for Enzyme Assays

This protocol describes the preparation of bacterial cell lysates for in vitro enzyme activity assays.[9][12][13]

1. Cell Growth and Harvest:

  • Grow the bacterial strain in a suitable medium to the mid-logarithmic phase of growth (OD600 of ~0.6-0.8). If using an inducible expression system for a specific enzyme, add the inducer at the appropriate time.

  • Harvest the cells by centrifugation (e.g., 6,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

2. Cell Lysis:

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).

  • Lyse the cells using one of the following methods:

    • Sonication: Sonicate the cell suspension on ice using short bursts (e.g., 10-15 seconds) with cooling periods in between to prevent overheating and protein denaturation.[9]

    • French Press: Pass the cell suspension through a French press at high pressure.

    • Enzymatic Lysis: Incubate the cell suspension with lysozyme (e.g., 1 mg/mL) on ice.[9]

3. Clarification of Lysate:

  • Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Carefully collect the supernatant, which is the crude cell extract containing the soluble proteins.

4. Protein Quantification:

  • Determine the total protein concentration of the cell extract using a standard method such as the Bradford or BCA protein assay. This is necessary to normalize enzyme activity.

Visualizations

This compound Metabolic Pathways

Rhodinose_Metabolism cluster_phosphorylative Phosphorylative Pathway cluster_non_phosphorylative Non-Phosphorylative Pathway Rhodinose_p L-Rhodinose Rhamnulose L-Rhamnulose Rhodinose_p->Rhamnulose RhaA Rhamnulose_1P L-Rhamnulose-1-P Rhamnulose->Rhamnulose_1P RhaB DHAP_p DHAP Rhamnulose_1P->DHAP_p RhaD Lactaldehyde_p L-Lactaldehyde Rhamnulose_1P->Lactaldehyde_p RhaD Rhodinose_np L-Rhodinose Lactone L-Rhamnono-1,4-lactone Rhodinose_np->Lactone RhaDH Rhamnonate L-Rhamnonate Lactone->Rhamnonate Lactonase KDR L-KDR Rhamnonate->KDR Dehydratase Pyruvate Pyruvate KDR->Pyruvate KDR Aldolase Lactaldehyde_np L-Lactaldehyde KDR->Lactaldehyde_np KDR Aldolase

Caption: Overview of the two major this compound metabolic pathways in bacteria.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_culture Bacterial Culture cluster_analysis Analysis StrainA Bacterial Strain A Rhodinose_Consumption This compound Consumption (HPLC) StrainA->Rhodinose_Consumption Enzyme_Activity Enzyme Activity Assays StrainA->Enzyme_Activity Gene_Expression Gene Expression (qRT-PCR) StrainA->Gene_Expression StrainB Bacterial Strain B StrainB->Rhodinose_Consumption StrainB->Enzyme_Activity StrainB->Gene_Expression StrainC Bacterial Strain C StrainC->Rhodinose_Consumption StrainC->Enzyme_Activity StrainC->Gene_Expression Data_Comparison Data Comparison & Interpretation Rhodinose_Consumption->Data_Comparison Enzyme_Activity->Data_Comparison Gene_Expression->Data_Comparison

Caption: Workflow for the comparative study of this compound metabolism.

Regulatory Control of the rha Operon in E. coli

Rha_Operon_Regulation This compound L-Rhodinose RhaR RhaR (Activator) This compound->RhaR binds RhaS RhaS (Activator) This compound->RhaS binds rhaSR_promoter P[rhaSR] RhaR->rhaSR_promoter activates rhaT_promoter P[rhaT] RhaS->rhaT_promoter activates rhaBADU_promoter P[rhaBADU] RhaS->rhaBADU_promoter activates rhaSR rhaSR genes rhaSR_promoter->rhaSR rhaT rhaT gene rhaT_promoter->rhaT rhaBADU rhaBADU genes rhaBADU_promoter->rhaBADU

Caption: Transcriptional regulation of this compound utilization genes in E. coli.

References

Safety Operating Guide

Proper Disposal of Rhodinose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat Rhodinose as a standard, non-hazardous carbohydrate chemical. The primary disposal method involves dissolution in water and flushing down the sanitary sewer with copious amounts of water, provided this complies with local and institutional regulations. Always consult your institution's specific safety guidelines before proceeding.

This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with general laboratory waste management principles.

Chemical and Physical Properties of L-Rhodinose

A clear understanding of a substance's properties is critical for its safe handling and disposal. The following table summarizes the key chemical and physical data for L-Rhodinose.

PropertyValue
Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol [1]
Physical State Solid (Assumed based on carbohydrate properties)
Solubility Assumed to be water-soluble, typical for a sugar.
IUPAC Name (4S,5S)-4,5-dihydroxyhexanal[1]

Standard Disposal Protocol for this compound

Given that this compound is a trideoxyhexose, a type of carbohydrate, it does not typically exhibit hazardous characteristics that would necessitate specialized disposal procedures.[1] However, adherence to standard laboratory safety protocols is paramount. The following step-by-step process outlines the recommended disposal procedure.

Step 1: Personal Protective Equipment (PPE) Assessment

Before handling this compound, ensure you are wearing appropriate PPE, including:

  • Safety goggles or glasses

  • Laboratory coat

  • Gloves

Step 2: Assess for Contamination

Determine if the this compound waste is contaminated with any hazardous materials (e.g., heavy metals, radioactive isotopes, or other hazardous chemicals).

  • If Uncontaminated: Proceed to Step 3.

  • If Contaminated: The disposal method must account for the hazardous contaminant. The waste must be treated as hazardous and disposed of according to your institution's specific guidelines for that contaminant. Do not proceed with sewer disposal.

Step 3: Dissolution

For small quantities of uncontaminated this compound:

  • In a designated container, dissolve the solid this compound waste in a large volume of water. A general guideline is to use at least 100 times the volume of water to the volume of the solid.

  • Stir the solution until the this compound is fully dissolved.

Step 4: Sewer Disposal

  • Ensure that your laboratory's drain is connected to a sanitary sewer system.

  • Turn on the cold water tap to a steady, strong flow.

  • Slowly pour the dissolved this compound solution down the drain.

  • Continue to run a copious amount of water for at least one minute after pouring the solution to ensure it is thoroughly flushed through the plumbing system.

Step 5: Container Disposal

  • Rinse the empty this compound container with water at least three times.

  • The rinsed container can typically be disposed of in the regular laboratory glass or solid waste stream, depending on the material. Deface the label before disposal.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

RhodinoseDisposalWorkflow start Start: this compound Waste assess_contamination Assess for Hazardous Contamination start->assess_contamination uncontaminated Uncontaminated assess_contamination->uncontaminated No contaminated Contaminated assess_contamination->contaminated Yes dissolve Dissolve in Large Volume of Water uncontaminated->dissolve hazardous_waste Dispose as Hazardous Waste per Institutional Protocol contaminated->hazardous_waste sewer_disposal Flush Down Sanitary Sewer with Copious Water dissolve->sewer_disposal rinse_container Triple Rinse Container sewer_disposal->rinse_container hazardous_waste->rinse_container dispose_container Dispose of Container in Appropriate Waste Stream rinse_container->dispose_container end End dispose_container->end

Caption: this compound Disposal Decision Workflow

Disclaimer: This information is based on the general properties of carbohydrates and standard laboratory practices. It is not a substitute for a formal safety assessment and adherence to the specific regulations of your institution and local authorities. Always prioritize your institution's established waste disposal protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rhodinose
Reactant of Route 2
Rhodinose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.